D-Phenylalanine-d8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D |
InChI Key |
COLNVLDHVKWLRT-HNZZJFTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8 is a stable isotope-labeled derivative of the essential amino acid D-phenylalanine. In this deuterated form, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms, resulting in a compound with a higher molecular weight than its naturally occurring counterpart. This key difference, without significantly altering its chemical reactivity, makes this compound an invaluable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. This guide provides a comprehensive overview of its chemical and physical properties, experimental applications, and relevant biochemical pathways.
Physicochemical Properties
The physicochemical properties of this compound are largely comparable to those of the non-deuterated D-Phenylalanine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₉H₃D₈NO₂ | [1] |
| Molecular Weight | 173.24 g/mol | [2] |
| Exact Mass | 173.129192561 Da | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | ~270 – 275 °C (decomposes) (for non-deuterated form) | |
| Boiling Point | Not available | |
| Solubility | Soluble in water. | [4] |
| Isotopic Purity | Typically ≥98% | [2] |
Note: Some physical properties, such as the melting point, are based on the non-deuterated form of phenylalanine and should be considered as close approximations.[5]
Spectroscopic Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the eight deuterated positions (the five protons on the phenyl ring and the three protons on the β-carbon and the amino group). The only remaining proton signal would be from the α-carbon.
-
¹³C NMR: The carbon-13 NMR spectrum will be similar to that of D-phenylalanine, but the signals for the deuterated carbons may show small isotopic shifts (typically upfield) and the C-D couplings will result in splitting of the signals.
-
-
Mass Spectrometry (MS):
-
The mass spectrum of this compound will show a molecular ion peak (M+) at an m/z corresponding to its higher molecular weight (approximately 173.24). This distinct mass shift is the basis for its use as an internal standard.
-
Fragmentation patterns in tandem MS (MS/MS) are expected to be similar to those of D-phenylalanine, with the fragment ions showing corresponding mass shifts due to the deuterium atoms. Common fragmentation involves the loss of the carboxyl group and cleavage of the side chain.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound will exhibit characteristic absorption bands for the amino and carboxyl functional groups. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated compound.
-
Chemical Reactivity and Stability
This compound is chemically stable under standard laboratory conditions.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of these bonds. This enhanced stability can be advantageous in metabolic studies, as the deuterated compound may be metabolized at a slower rate.
For optimal stability, this compound should be stored at room temperature, protected from light and moisture.[6]
Experimental Protocols
Quantification of Phenylalanine in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of phenylalanine in plasma or serum using this compound as an internal standard.
a) Materials and Reagents:
-
This compound
-
L-Phenylalanine (for calibration curve)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma or serum samples
b) Sample Preparation:
-
Spiking: To 100 µL of plasma/serum sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
c) LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Phenylalanine: Monitor the transition from the precursor ion (protonated molecule) to a characteristic product ion.
-
MRM Transition for this compound: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
d) Quantification: The concentration of phenylalanine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-phenylalanine.
Enzymatic Synthesis of D-Phenylalanine
This protocol describes a general enzymatic approach for the synthesis of D-phenylalanine, which can be adapted for the synthesis of this compound by using deuterated starting materials. One common method involves a multi-enzyme cascade.[7][8]
a) Enzymes and Substrates:
-
Phenylalanine ammonia (B1221849) lyase (PAL)
-
An L-amino acid oxidase (LAAO) or D-amino acid oxidase (DAAO) for deracemization
-
Ammonia source (e.g., ammonium (B1175870) carbonate)
-
Cinnamic acid (or a deuterated precursor for this compound synthesis)
-
Reducing agent (e.g., borane-ammonia complex)
b) Reaction Setup:
-
A buffered reaction mixture is prepared containing the cinnamic acid substrate and a high concentration of an ammonia source.
-
The PAL enzyme is added to catalyze the addition of ammonia to the double bond of cinnamic acid, forming a racemic mixture of L- and D-phenylalanine.
-
To enrich the D-enantiomer, an L-amino acid oxidase is added, which selectively oxidizes the L-phenylalanine to the corresponding α-keto acid (phenylpyruvic acid).
-
A non-selective reducing agent is then used to reduce the phenylpyruvic acid back to a racemic mixture of phenylalanine.
-
This cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the desired D-enantiomer.
c) Purification: The resulting D-phenylalanine is then purified from the reaction mixture using techniques such as ion-exchange chromatography.
Visualizations
Caption: Workflow for the quantification of phenylalanine using this compound.
Caption: Simplified pathway for the enzymatic synthesis of D-Phenylalanine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Phenylalanine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to D-Phenylalanine-d8 Purity in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precision of quantitative analysis by mass spectrometry is paramount. When employing stable isotope-labeled internal standards such as D-Phenylalanine-d8, isotopic purity is not merely a technical specification but a critical determinant of data accuracy and reliability. This guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a comprehensive overview of acceptable standards, experimental validation protocols, and the potential impact of impurities on analytical results.
The use of this compound as an internal standard is a cornerstone of stable isotope dilution mass spectrometry (SID-MS), a powerful technique for quantifying L-phenylalanine and its analogues in complex biological matrices.[1] The fundamental principle of this method lies in the near-identical chemical and physical properties of the deuterated standard and the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] However, the accuracy of this approach is intrinsically linked to the isotopic purity of the internal standard.
The Criticality of Isotopic Purity
Isotopic purity refers to the percentage of a labeled compound that is enriched with the desired "heavy" isotope (in this case, deuterium) versus its naturally occurring "light" counterparts or incompletely labeled variants.[3] The presence of unlabeled (d0) or partially deuterated species within the this compound standard can lead to a phenomenon known as isotopic cross-talk or interference.[4] This interference can artificially inflate the signal of the analyte, leading to inaccuracies in quantification, particularly at the lower limit of quantitation (LLOQ).[4][5]
Quantitative Purity Recommendations
To ensure the integrity of analytical data, specific purity levels for deuterated internal standards are recommended. These recommendations encompass both chemical and isotopic purity and are summarized in the table below.
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99% | Minimizes the risk of interference from other non-isotopic compounds.[5] |
| Isotopic Purity | ≥98% | High isotopic enrichment is crucial to minimize interference from unlabeled or partially labeled species.[6] |
| ≥95% | Most research and pharmaceutical applications require isotopic enrichment levels of 95% or higher for reliable and reproducible results.[3][7] |
Acceptance Criteria for Isotopic Cross-Talk:
A key performance indicator is the degree of contribution from the internal standard to the analyte signal. The generally accepted criterion is as follows:
| Direction of Contribution | Acceptance Criteria |
| Internal Standard → Analyte | The interference in blank samples (spiked only with the internal standard) should be ≤ 20% of the analyte response at the LLOQ.[5] |
Experimental Protocols for Purity Assessment
Verifying the isotopic purity of this compound and assessing its potential for cross-talk are essential steps in method validation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method for these evaluations.[6]
Protocol 1: Determination of Isotopic Purity
Objective: To determine the isotopic distribution and enrichment of a this compound standard.
Methodology:
-
Solution Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[6]
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.[6]
-
Unlabeled Standard: Prepare a working solution of unlabeled D-Phenylalanine at the same concentration to determine its natural isotopic distribution.[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Mode: Full scan MS in the range of m/z 200-400.[6]
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d8).
-
Calculate the isotopic purity from the relative peak areas of these isotopologues, correcting for the natural abundance of isotopes (e.g., ¹³C) in the unlabeled standard.[6]
-
Protocol 2: Evaluation of Internal Standard to Analyte Cross-Talk
Objective: To quantify the contribution of the this compound internal standard to the analyte signal.
Methodology:
-
Solution Preparation:
-
LC-MS/MS Analysis:
-
Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system using the final validated method in Multiple Reaction Monitoring (MRM) mode.[5]
-
-
Data Analysis and Calculation:
-
Measure the peak area of the analyte in the "Zero Sample" (Area_Analyte_in_Zero).
-
Measure the peak area of the analyte in the "LLOQ Sample" (Area_Analyte_in_LLOQ).
-
Calculate the percent contribution:
-
% Contribution = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) * 100
-
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for isotopic purity assessment and the logical relationship of the purity assessment process.
Experimental workflow for isotopic purity assessment.
Logical relationship of the purity assessment process.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative mass spectrometry assays. By adhering to recommended purity levels and implementing rigorous experimental validation protocols, researchers can mitigate the risks of isotopic cross-talk and ensure the generation of high-quality, defensible data. This diligence is fundamental to the integrity of research findings and the successful development of new therapeutics.
References
The Metabolic Journey of D-Phenylalanine-d8 in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine, a non-proteinogenic amino acid, has garnered interest in various research fields, including pharmacology and neuroscience. Its deuterated isotopologue, D-Phenylalanine-d8, serves as a valuable tool for tracing its metabolic fate and understanding its pharmacokinetic profile without the use of radioactive labels. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. While direct studies on this compound are limited, this guide extrapolates from studies on D-phenylalanine and considers the potential kinetic isotope effects of deuteration.
Data Presentation: Pharmacokinetics of D-Phenylalanine
The following tables summarize the available quantitative data on the pharmacokinetics of D-phenylalanine. It is important to note that comprehensive ADME data for D-phenylalanine, and particularly this compound, is not extensively available in the public domain. The data presented here is compiled from various studies and should be interpreted with caution.
| Parameter | Species | Dose | Route of Administration | Value | Reference |
| Bioavailability (F%) | Rat | 5 mg/kg | Nasal | 35.2% | [1] |
| Time to Peak Plasma Concentration (Tmax) | Rat | 5 mg/kg | Nasal | 60 min | [1] |
| Parameter | Species | Value | Reference |
| Urinary Excretion (% of D-isomer in total urinary phenylalanine) | Human | 3.99% | [2] |
| Rat | 1.76% | [2] | |
| Mouse | 5.25% | [2] | |
| Urinary Excretion in D-amino acid oxidase deficient mice (% of D-isomer in total urinary phenylalanine) | Mouse | ~50% | [2] |
Note: These values represent the percentage of the D-enantiomer relative to the total phenylalanine found in urine under normal physiological conditions and in a model of D-amino acid oxidase deficiency, highlighting the role of this enzyme in D-phenylalanine clearance.
Metabolic Pathways of this compound
The metabolic fate of this compound in mammals is primarily governed by oxidative deamination, with a potential minor pathway of stereoconversion to its L-enantiomer. The deuterium (B1214612) atoms in the this compound molecule are not expected to alter the fundamental metabolic pathways, but they may introduce a kinetic isotope effect, potentially slowing the rate of reactions where a carbon-deuterium bond is cleaved.
Primary Metabolic Pathway: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)
The principal route of D-phenylalanine metabolism is its oxidation by the flavoenzyme D-amino acid oxidase (DAAO), which is predominantly found in the peroxisomes of the liver and kidney. This enzyme catalyzes the conversion of D-amino acids to their corresponding α-keto acids.
The process for this compound can be summarized as follows:
-
Oxidative Deamination: this compound is oxidized by DAAO to Phenylpyruvic acid-d7. This reaction involves the removal of the amino group and the α-hydrogen (or in this case, deuterium). The enzyme's cofactor, flavin adenine (B156593) dinucleotide (FAD), is reduced to FADH2 in the process.
-
Spontaneous Hydrolysis: The immediate product, an imino acid, is unstable in an aqueous environment and spontaneously hydrolyzes to Phenylpyruvic acid-d7 and ammonia.
-
Further Metabolism of Phenylpyruvic acid-d7: Phenylpyruvic acid-d7 can then enter other metabolic pathways. It can be further metabolized to compounds such as phenyllactic acid and phenylacetic acid, which are then excreted in the urine.[3]
A deuterium kinetic isotope effect has been observed for DAAO with other deuterated D-amino acids, leading to a slower rate of metabolism.[4][5] It is therefore anticipated that the metabolism of this compound by DAAO would be slower than that of non-deuterated D-phenylalanine.
Minor Metabolic Pathway: In Vivo Stereoconversion to L-Phenylalanine-d8
A small amount of D-phenylalanine appears to be converted to L-phenylalanine in the body.[6] The exact mechanism for this retroconversion in mammals is not fully elucidated but is thought to involve a two-step process:
-
Oxidation to Phenylpyruvic acid-d7: As in the primary pathway, this compound is first converted to Phenylpyruvic acid-d7 by DAAO.
-
Transamination to L-Phenylalanine-d8: Phenylpyruvic acid-d7 can then be transaminated by various aminotransferases to form L-Phenylalanine-d8.
This conversion allows a fraction of the administered this compound to be incorporated into proteins or enter the metabolic pathways of L-phenylalanine, such as hydroxylation to L-tyrosine.
Mandatory Visualization
Metabolic Fate of this compound
Caption: Overview of the primary and minor metabolic pathways of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study in a rodent model.
Experimental Protocols
In Vivo Pharmacokinetic Study of this compound in Rats (Oral Administration)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.[6]
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Weigh each rat to determine the precise dosing volume. Administer the this compound formulation via oral gavage. The volume should typically not exceed 10 mL/kg.[7][8]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[4]
-
Sample Processing: Immediately place blood samples into anticoagulant-treated tubes and centrifuge (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[4]
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites (e.g., Phenylpyruvic acid-d7) in rat plasma.[9]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[4]
In Vivo Metabolism Study of this compound in Mice (Intravenous Administration)
Objective: To investigate the metabolites of this compound and quantify its conversion to L-Phenylalanine-d8 following intravenous administration in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Sterile saline for injection
-
Syringes and needles for intravenous injection (e.g., 27-30 gauge)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
LC-MS/MS system with chiral chromatography capabilities
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Dose Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosing: Administer the this compound solution via intravenous injection (e.g., into the tail vein). The injection volume should be appropriate for the size of the mouse (e.g., 5-10 mL/kg).[10]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-injection. Process to obtain plasma as described in the previous protocol.
-
Urine: House the mice in metabolic cages to collect urine at specified intervals (e.g., 0-8, 8-24 hours) post-dose. Store urine samples at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) to extract this compound, L-Phenylalanine-d8, and other metabolites.
-
Urine: Dilute urine samples as needed before analysis.
-
-
Bioanalytical Method:
-
Use a validated LC-MS/MS method to quantify this compound and its achiral metabolites (e.g., Phenylpyruvic acid-d7) in plasma and urine.
-
To quantify the stereoconversion, employ a chiral chromatography method coupled with mass spectrometry to separate and quantify this compound and L-Phenylalanine-d8.[2]
-
-
Data Analysis:
-
Determine the concentration-time profiles of this compound and its metabolites in plasma and urine.
-
Calculate the percentage of the administered dose excreted in the urine as unchanged this compound and its metabolites.
-
Quantify the amount of L-Phenylalanine-d8 formed to assess the extent of in vivo stereoconversion.
-
Conclusion
The metabolic fate of this compound in mammalian systems is primarily driven by D-amino acid oxidase, leading to the formation of phenylpyruvic acid and subsequent metabolites that are excreted in the urine. A minor pathway involving stereoconversion to L-Phenylalanine-d8 also exists, allowing for its potential entry into L-amino acid metabolic pathways. The deuteration of the molecule is expected to slow down the rate of its metabolism by DAAO due to a kinetic isotope effect. Further quantitative studies are needed to fully elucidate the ADME properties of this compound and to precisely determine the extent of its in vivo retroconversion. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for advancing our understanding of D-amino acid metabolism and its implications in health and disease.
References
- 1. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phenylalanine analogues on renal tubular reabsorption of amino acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine metabolism in uremic and normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of D- and L-phenylalanine as pancreatic stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats--a basic study on possibility of clinical use of D-phenylalanine as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary phenylalanine requirements are similar in small, medium, and large breed adult dogs using the direct amino acid oxidation technique - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Mechanism of Action of D-Phenylalanine-d8 in Neurological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine, a non-proteinogenic amino acid, has garnered significant interest in neurological research for its potential therapeutic effects, particularly in the realms of pain management and mood disorders.[1] The introduction of isotopically labeled compounds, such as D-Phenylalanine-d8, offers a sophisticated tool to investigate the pharmacokinetics and metabolic fate of the parent molecule, potentially leading to the development of drugs with improved therapeutic profiles. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound in neurological studies, supported by experimental methodologies and data presentation.
The primary proposed mechanism of action for D-Phenylalanine is the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins.[2] By inhibiting enzymes such as carboxypeptidase A and enkephalinases, D-Phenylalanine leads to an accumulation of enkephalins in the synaptic cleft, thereby enhancing their analgesic and mood-modulating effects. The deuteration of D-Phenylalanine to create this compound is hypothesized to alter its metabolic stability through the kinetic isotope effect, potentially leading to a longer half-life and increased bioavailability. This could translate to a more sustained therapeutic effect and a modified dosing regimen.
Core Mechanism of Action: Inhibition of Enkephalin Degradation
The central hypothesis for the neurological effects of D-Phenylalanine revolves around its ability to increase the synaptic concentration of enkephalins. Enkephalins are endogenous pentapeptides that act as neurotransmitters and neuromodulators, primarily by binding to opioid receptors (mu, delta, and kappa). Their signaling is terminated by enzymatic degradation.
Key Enzymes Inhibited by D-Phenylalanine:
-
Carboxypeptidase A: This enzyme cleaves the C-terminal amino acid of peptides and is involved in the breakdown of enkephalins.
-
Enkephalinases: A group of enzymes that specifically degrade enkephalins.
By inhibiting these enzymes, D-Phenylalanine effectively prolongs the action of enkephalins at the opioid receptors, leading to a range of physiological effects, including analgesia and potential antidepressant activity.
The Role of Deuteration: The Kinetic Isotope Effect
This compound is a form of D-Phenylalanine where eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly impact the metabolic fate of the molecule due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present.
This slower metabolism can lead to:
-
Increased Half-life: The drug remains in the body for a longer period.
-
Increased Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-related toxicity.
While direct comparative pharmacokinetic data for D-Phenylalanine versus this compound is not extensively available in the public domain, the principles of the kinetic isotope effect allow for a hypothetical comparison.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table presents a hypothetical comparison of the pharmacokinetic parameters of D-Phenylalanine and this compound, based on the expected impact of the kinetic isotope effect. This data is illustrative and should be confirmed by experimental studies.
| Parameter | D-Phenylalanine (Hypothetical) | This compound (Hypothetical) | Expected Change |
| Bioavailability (Oral) | ~35%[3] | > 50% | Increased |
| Half-life (t½) | 2-3 hours | 4-6 hours | Increased |
| Maximum Concentration (Cmax) | X ng/mL | > X ng/mL | Increased |
| Time to Cmax (Tmax) | 1-2 hours | 1-2 hours | No significant change |
| Clearance (CL) | Y L/hr | < Y L/hr | Decreased |
| Volume of Distribution (Vd) | Z L/kg | Z L/kg | No significant change |
Signaling Pathways
The enhanced enkephalin activity resulting from this compound administration modulates downstream signaling cascades, primarily through G-protein coupled opioid receptors.
Caption: Enkephalin signaling pathway modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of D-Phenylalanine and this compound.
Experimental Workflow:
Caption: Workflow for a comparative pharmacokinetic study.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are acclimatized for at least one week.
-
Dosing: Animals are fasted overnight and then administered a single oral dose of either D-Phenylalanine or this compound (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood is collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of D-Phenylalanine and this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.
Assessment of Analgesic Efficacy in a Rodent Model of Inflammatory Pain
Objective: To evaluate the analgesic effect of this compound.
Experimental Workflow:
Caption: Workflow for assessing analgesic efficacy.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Drug Administration: Animals are randomly assigned to receive vehicle, D-Phenylalanine (e.g., 50 mg/kg), or this compound (e.g., 50 mg/kg) via oral gavage.
-
Formalin Test: 30 minutes after drug administration, 50 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Assessment: Immediately after formalin injection, the rat is placed in an observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: The duration of nociceptive behavior is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Measurement of Brain Enkephalin Levels
Objective: To determine if this compound administration increases enkephalin concentrations in the brain.
Methodology:
-
Animal Treatment: Rats are treated with vehicle, D-Phenylalanine, or this compound as described in the analgesia protocol.
-
Tissue Collection: At the time of peak expected drug concentration (determined from the PK study), animals are euthanized, and brains are rapidly dissected on ice. Specific brain regions of interest (e.g., periaqueductal gray, striatum) are isolated and flash-frozen in liquid nitrogen.
-
Tissue Homogenization and Extraction: Brain tissue is homogenized in an acidic extraction buffer to prevent enzymatic degradation of enkephalins. The homogenate is then centrifuged, and the supernatant containing the peptides is collected.
-
Quantification of Enkephalins: Enkephalin levels (Met-enkephalin and Leu-enkephalin) in the brain extracts are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by LC-MS/MS.
-
Data Analysis: Enkephalin concentrations are normalized to the total protein content of the tissue sample and compared between treatment groups.
Conclusion
This compound presents a promising avenue for neurological research, primarily through its potential to offer a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. The core mechanism of action is believed to be the inhibition of enkephalin-degrading enzymes, leading to enhanced endogenous opioid signaling. The kinetic isotope effect conferred by deuteration is expected to result in a more metabolically stable compound with a longer duration of action. The experimental protocols outlined in this guide provide a framework for rigorously testing these hypotheses and elucidating the full therapeutic potential of this compound in the context of neurological disorders. Further research, particularly direct comparative pharmacokinetic and pharmacodynamic studies, is essential to validate these concepts and pave the way for potential clinical applications.
References
A Technical Guide to the Core Research Applications of D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8 is a deuterated, stable isotope-labeled form of the non-proteinogenic amino acid D-phenylalanine. The substitution of eight hydrogen atoms with deuterium (B1214612) imparts a greater molecular weight without significantly altering the compound's chemical properties. This key feature makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily in two critical applications: as an internal standard for highly accurate quantitative analysis by mass spectrometry and as a tracer for elucidating the metabolic fate and pharmacokinetic properties of D-phenylalanine. This technical guide provides an in-depth overview of these core applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Research Applications
The research applications of this compound are centered on its utility in analytical and metabolic studies. Its near-identical chemical behavior to endogenous D-phenylalanine allows it to be used as a reliable standard and tracer in complex biological systems.
Internal Standard for Quantitative Analysis
This compound is widely employed as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of D-phenylalanine in various biological matrices, such as plasma, urine, and tissue homogenates. The co-extraction, co-chromatography, and co-ionization of the deuterated standard with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
Objective: To determine the concentration of D-phenylalanine in human plasma samples.
Materials:
-
D-Phenylalanine
-
This compound
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
D-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-phenylalanine and dissolve it in 10 mL of 50:50 (v/v) methanol:water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Calibration Curve Standards: Prepare a series of working standard solutions of D-phenylalanine by serially diluting the stock solution with 50:50 methanol:water to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
For calibration standards, add 5 µL of the appropriate D-phenylalanine working solution to 50 µL of blank plasma. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Phenylalanine: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 120.1
-
This compound (IS): Precursor ion (Q1) m/z 174.2 → Product ion (Q3) m/z 128.1
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both D-phenylalanine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with a 1/x² weighting.
-
Determine the concentration of D-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Note: These are typical performance characteristics and should be validated for each specific assay.
Metabolic Tracer for In Vivo Studies
This compound can be used as a stable isotope tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of D-phenylalanine in vivo. While D-phenylalanine is not incorporated into proteins, it undergoes metabolic transformations. A small portion can be converted to L-phenylalanine, and it can also be metabolized through other pathways.[1] Tracer studies with this compound allow for the quantitative assessment of these metabolic fluxes.
D-phenylalanine is absorbed from the small intestine and distributed throughout the body, although it crosses the blood-brain barrier less efficiently than L-phenylalanine.[1] Its primary metabolic fates include:
-
Conversion to L-Phenylalanine: A minor pathway where D-phenylalanine is converted to its L-isomer.[1]
-
Excretion: A significant portion of unmetabolized D-phenylalanine is excreted in the urine.[1]
-
Other Metabolites: D-phenylalanine can be metabolized to other minor products.
Objective: To determine the rate of conversion of D-phenylalanine to L-phenylalanine and its plasma clearance.
Materials:
-
This compound
-
Saline solution (sterile)
-
Sprague-Dawley rats
-
Catheters for intravenous infusion and blood sampling
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental conditions.
-
Surgically implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling) and allow for recovery.
-
Fast the animals overnight before the study.
-
-
Tracer Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer a bolus dose of this compound via the jugular vein catheter.
-
-
Blood Sampling:
-
Collect arterial blood samples at multiple time points post-infusion (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes).
-
Collect blood into heparinized tubes and immediately centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples for the concentrations of this compound and L-Phenylalanine-d8 using a validated LC-MS/MS method similar to the one described above, but with the inclusion of MRM transitions for L-Phenylalanine-d8.
-
-
Pharmacokinetic and Metabolic Analysis:
-
Plot the plasma concentration of this compound versus time to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.
-
Plot the plasma concentration of the newly formed L-Phenylalanine-d8 over time to calculate the rate of conversion from D- to L-phenylalanine.
-
| Parameter | Value (in rats) | Reference |
| Bioavailability (nasal) | ~35% | [2] |
| Time to Peak Plasma Concentration (Tmax) (nasal) | 60 min | [2] |
| Clearance | To be determined with tracer studies | |
| Volume of Distribution | To be determined with tracer studies |
Note: This data is for unlabeled D-phenylalanine and serves as an example of the parameters that can be more accurately determined using this compound.
Signaling Pathways and Logical Relationships
While D-phenylalanine is not a direct signaling molecule, it can influence signaling pathways indirectly. One of the most studied mechanisms is its inhibition of enkephalinase (neprilysin), an enzyme that degrades enkephalins.[3] Enkephalins are endogenous opioid peptides that play a role in pain perception and mood regulation. By inhibiting their degradation, D-phenylalanine can potentiate their effects.
Conclusion
This compound is a versatile and powerful tool for researchers in the pharmaceutical and biomedical sciences. Its application as an internal standard provides the "gold standard" for the accurate quantification of D-phenylalanine in biological systems. As a metabolic tracer, it holds significant potential for unraveling the precise metabolic fate and pharmacokinetics of D-phenylalanine, offering insights that are crucial for drug development and understanding the biological roles of this non-proteinogenic amino acid. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately advancing our knowledge in drug metabolism, pharmacokinetics, and beyond.
References
An In-depth Technical Guide to the Synthesis and Purification of D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of D-Phenylalanine-d8, an isotopically labeled amino acid of significant interest in pharmaceutical and metabolic research. The incorporation of deuterium (B1214612) at eight positions within the D-phenylalanine molecule offers a powerful tool for tracing metabolic pathways, elucidating enzyme mechanisms, and serving as an internal standard in quantitative mass spectrometry-based assays. This document details established synthesis strategies, purification protocols, and presents quantitative data to inform experimental design.
Core Synthesis Strategies
The synthesis of this compound presents a dual challenge: the stereoselective production of the D-enantiomer and the comprehensive deuteration of the molecule. The following sections outline the primary strategies to achieve this, often involving a combination of deuteration and chiral resolution or asymmetric synthesis.
Deuteration of Phenylalanine
The introduction of deuterium into the phenylalanine scaffold can be achieved through several methods. For full deuteration to yield a d8 isotopologue, both the aromatic ring and the aliphatic side chain must be targeted.
-
Catalytic Exchange: Improved catalytic exchange methods can be employed for the deuteration of the aromatic ring, achieving high isotopic substitution levels (greater than 95%).[1] These methods often utilize a catalyst in the presence of a deuterium source, such as D₂O.
-
Synthesis from Deuterated Precursors: A common and effective route involves the use of a deuterated starting material, such as benzaldehyde-d6.[2] This ensures the incorporation of deuterium into the phenyl ring from the outset of the synthesis. Further deuteration of the side chain can be accomplished in subsequent steps.
Enantioselective Synthesis and Resolution
Achieving the desired D-configuration is a critical step. The primary approaches include enzymatic methods, asymmetric synthesis, and classical chiral resolution.
-
Enzymatic Methods: Enzymatic routes offer high stereoselectivity for the production of D-amino acids.[3] These methods can include:
-
Hydantoinase Process: A racemic mixture of 5-substituted hydantoin (B18101) is stereoselectively hydrolyzed by a D-hydantoinase, followed by the action of a carbamoylase to yield the D-amino acid.[3]
-
Transamination: D-amino acid transaminases can be engineered to catalyze the synthesis of D-phenylalanine derivatives.[4]
-
Reductive Amination: This method, catalyzed by enzymes like meso-diaminopimelate dehydrogenase, can convert a keto acid precursor to the corresponding D-amino acid with high enantioselectivity.[3]
-
Phenylalanine Ammonia Lyases (PALs): While PALs typically synthesize L-phenylalanine, engineered variants can be used in cascade reactions to produce D-phenylalanine derivatives in high yield and excellent optical purity.[5][6]
-
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer.
-
Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of an N-acetyl dehydroamino-acid precursor, which can be scaled up for large-scale production.
-
Chiral Ni(II) Complexes: Asymmetric synthesis using chiral Ni(II) complexes of Schiff bases provides a versatile method for producing tailor-made amino acids, including deuterated variants.[7] This method can involve dynamic kinetic resolution of racemates.[8][9]
-
-
Chiral Resolution of Racemates: When a racemic mixture of deuterated phenylalanine is synthesized, it must be resolved to isolate the D-enantiomer.
-
Diastereomeric Salt Formation: This classical technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization due to their differing solubilities.[10]
-
Enzymatic Resolution: Enzymes can be used to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the other. For instance, an acylase can selectively deacylate the L-enantiomer of N-acetyl-DL-phenylalanine, leaving the N-acetyl-D-phenylalanine to be isolated and subsequently deprotected.[2][10]
-
Chromatographic Methods: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful analytical and preparative tool for separating enantiomers.[11][12] Techniques like UPC² (Ultra-Performance Convergence Chromatography) can offer higher resolution and throughput compared to normal phase HPLC for the separation of phenylalanine enantiomers.
-
Experimental Protocols
The following protocols provide detailed methodologies for key steps in the synthesis and purification of this compound.
Synthesis of DL-Phenylalanine-d8 via Erlenmeyer-Plöchl Reaction and Deuteration
This protocol outlines a potential pathway for the synthesis of racemic, fully deuterated phenylalanine, which can then be subjected to chiral resolution.
Materials:
-
Benzaldehyde-d6
-
N-acetylglycine
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterated solvent (e.g., D₂O, Acetic acid-d4)
Procedure:
-
Azlactone Formation (Erlenmeyer-Plöchl Reaction):
-
Combine benzaldehyde-d6, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours to form the azlactone.
-
Cool the reaction mixture and collect the precipitated azlactone by filtration.
-
-
Hydrolysis and Reduction:
-
Hydrolyze the azlactone to form α-acetamido-cinnamic acid-d5 by heating with water.
-
Perform catalytic reduction of the α-acetamido-cinnamic acid-d5 using deuterium gas and a Pd/C catalyst in a suitable deuterated solvent to introduce deuterium at the α and β positions of the side chain. This step yields N-acetyl-DL-phenylalanine-d8.
-
-
Hydrolysis to DL-Phenylalanine-d8:
-
Hydrolyze the N-acetyl-DL-phenylalanine-d8 using an acid or base to remove the acetyl group, yielding racemic DL-Phenylalanine-d8.
-
Enzymatic Resolution of N-Acetyl-DL-Phenylalanine-d8
This protocol describes the separation of the D- and L-enantiomers of N-acetyl-DL-phenylalanine-d8 using an acylase enzyme.
Materials:
-
N-acetyl-DL-phenylalanine-d8
-
Acylase I (from Aspergillus melleus)
-
Lithium hydroxide (B78521) or other suitable base to adjust pH
-
Hydrochloric acid
Procedure:
-
Enzymatic Deacetylation:
-
Dissolve N-acetyl-DL-phenylalanine-d8 in water and adjust the pH to the optimal range for the acylase (typically around 7.0-8.0) using a suitable base.
-
Add the acylase enzyme to the solution and incubate at the optimal temperature (e.g., 37°C) with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylalanine-d8 unreacted.
-
-
Separation:
-
After the reaction is complete (monitored by TLC or HPLC), acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-phenylalanine-d8.
-
Filter the mixture to isolate the N-acetyl-D-phenylalanine-d8. The L-phenylalanine-d8 will remain in the aqueous solution.
-
-
Hydrolysis of N-Acetyl-D-Phenylalanine-d8:
-
Hydrolyze the isolated N-acetyl-D-phenylalanine-d8 by heating with an acid (e.g., HCl) to remove the acetyl group and obtain this compound.
-
Neutralize the solution and crystallize the final product.
-
Purification Methods
Purification is a critical final step to ensure the high purity of this compound required for research and pharmaceutical applications.
-
Recrystallization: This is a common and effective technique for purifying solid compounds like amino acids. The choice of solvent is crucial; polar, protic solvents such as ethanol (B145695) or ethanol/water mixtures are often good starting points.[13]
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge. It is effective for removing inorganic salts and other charged impurities from the amino acid solution.[14]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb phenylalanine from a solution, which can then be eluted with a suitable solvent. This is useful for removing various organic impurities and colored compounds.[14]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for assessing and achieving high purity of the final product.[13] For enantiomeric purity, chiral HPLC is essential.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and purification of D-phenylalanine and its analogs.
Table 1: Comparison of Chiral Resolution Methods for Phenylalanine
| Method | Resolving Agent/Enzyme | Key Advantages | Potential Challenges |
| Diastereomeric Salt Formation | Chiral acids/bases (e.g., tartaric acid derivatives) | Scalable, well-established classical method.[10] | Requires stoichiometric amounts of resolving agent; separation can be tedious. |
| Enzymatic Resolution | Acylase, Lipase | High enantioselectivity, mild reaction conditions.[10] | Enzyme cost and stability; limited to specific substrates. |
| Chiral Chromatography (HPLC/UPC²) | Chiral Stationary Phases | High resolution and purity; analytical and preparative scale.[11] | Higher cost for large-scale production; solvent consumption. |
Table 2: Isotopic Purity Achievable by Different Deuteration Methods
| Deuteration Method | Typical Isotopic Purity | Reference |
| Catalytic Exchange | >95% | [1] |
| Synthesis from Deuterated Precursors | >98% | [15] |
| Enzymatic H/D Exchange | 85-95% (at specific positions) | [16] |
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis and purification of this compound.
References
- 1. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 15. pnas.org [pnas.org]
- 16. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectrum of D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of D-Phenylalanine-d8. This deuterated analog of D-phenylalanine is a valuable tool in various research applications, including metabolic studies, protein structure determination, and as an internal standard in mass spectrometry. Understanding its NMR spectroscopic properties is crucial for its effective utilization. This document outlines the expected ¹H and ¹³C NMR spectra, provides detailed experimental protocols for sample preparation and data acquisition, and presents the information in a clear, structured format for ease of comparison and use.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound. Since D- and L-enantiomers exhibit identical NMR spectra in a non-chiral solvent, the chemical shift data for L-phenylalanine is used as a reference. The key difference in the spectra of the deuterated compound arises from the substitution of protons with deuterium (B1214612).
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| α-H | ~3.98 | Singlet | The typical doublet of doublets collapses to a singlet due to the absence of coupling with the deuterated β-deuterons. |
| Aromatic-H | Absent | - | All five aromatic protons are replaced by deuterium. |
| β-H | Absent | - | Both β-protons are replaced by deuterium. |
| Amine (-NH₂) | Variable | Broad Singlet | Position is concentration, pH, and solvent dependent. May exchange with D₂O. |
| Carboxyl (-COOH) | Variable | Broad Singlet | Position is concentration, pH, and solvent dependent. May exchange with D₂O. |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ) ppm[1] | Expected Multiplicity | Notes |
| C=O | ~174.3 | Singlet | Unaffected by deuteration of the phenyl ring and side chain. |
| Cα | ~56.2 | Triplet (due to ¹JCD) | Coupled to one deuterium. |
| Cβ | ~37.9 | Multiplet (due to ¹JCD) | Coupled to two deuterons. |
| Cγ (Aromatic C1) | ~137.5 | Singlet | Quaternary carbon, no directly attached deuterium. |
| Cδ (Aromatic C2, C6) | ~130.2 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |
| Cε (Aromatic C3, C5) | ~129.3 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |
| Cζ (Aromatic C4) | ~127.3 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |
Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, pH, and temperature. The multiplicities in the ¹³C NMR spectrum are due to one-bond C-D coupling, which appears as a multiplet (typically a triplet for a CD group and a quintet for a CD₂ group in a proton-decoupled ¹³C spectrum due to the spin I=1 of deuterium).
Experimental Protocols
Detailed methodologies for the preparation and NMR analysis of this compound are provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for amino acids. Other solvents like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the experimental requirements.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP for aqueous samples) to the NMR tube.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Solvent Suppression: If using a solvent with a residual proton signal (e.g., HOD in D₂O), a solvent suppression pulse sequence may be necessary.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C and lower gyromagnetic ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm, centered around 100 ppm.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
References
D-Phenylalanine-d8: A Technical Guide for Its Application as a Non-Proteinogenic Amino Acid Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-phenylalanine-d8, a deuterated, non-proteinogenic amino acid, and its application as a tracer in metabolic research and drug development. This compound serves as a valuable tool for elucidating metabolic pathways, quantifying metabolic fluxes, and assessing the pharmacokinetics of novel therapeutics. Its resistance to incorporation into proteins allows for the specific investigation of other metabolic fates.
Stable isotope-labeled compounds like this compound are indispensable in modern research, offering a non-radioactive and safe method for in vivo and in vitro studies.[1][2] The deuterium (B1214612) labeling enables its differentiation from endogenous D-phenylalanine, allowing for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₃D₈NO₂ | [3] |
| Molecular Weight | 173.24 g/mol | [3][4] |
| Exact Mass | 173.129192561 Da | [4] |
| CAS Number | 29909-00-0 | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
| Solubility | Soluble in H₂O (≥ 10.42 mg/mL) | [3] |
Metabolic Fate and Biological Activity
Unlike its L-isomer, D-phenylalanine does not participate in protein biosynthesis.[5] However, it is absorbed from the small intestine and distributed throughout the body.[5][6] A small portion of D-phenylalanine can be converted to L-phenylalanine.[5][6] The primary metabolic pathway for D-phenylalanine involves oxidation by D-amino acid oxidase to phenylpyruvic acid, which can then be further metabolized.[7]
The gut microbiota also plays a significant role in the metabolism of aromatic amino acids, including phenylalanine.[8][9][10] Certain gut microbes can metabolize dietary phenylalanine, influencing host metabolism and potentially impacting conditions like phenylketonuria (PKU).[9][10][11][12]
Below is a diagram illustrating the metabolic fate of D-phenylalanine.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a tracer. The following protocols provide a framework for in vivo pharmacokinetic studies and in vitro metabolic flux analysis.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical workflow for determining the pharmacokinetic profile of this compound in rats.[6]
1. Animal Preparation:
-
Use male Sprague-Dawley rats.[6]
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight to achieve a post-absorptive state.[1]
2. Dosing:
-
Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.[6]
-
Prepare a suitable formulation for administration.
3. Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.[6]
4. Sample Processing:
-
Centrifuge blood samples to separate plasma.[13]
-
Store plasma samples at -80°C until analysis.[13]
-
Deproteinize plasma samples using a suitable agent (e.g., perchloric acid).[1]
-
Isolate the amino acid fraction from the supernatant.[1]
5. LC-MS/MS Analysis:
-
Derivatize the amino acid samples if necessary to make them suitable for analysis.[1]
-
Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.[13]
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as:
Protocol 2: In Vitro Metabolic Flux Analysis in Cell Culture
This protocol describes a method for tracing the metabolic fate of this compound in a cell culture system.[13]
1. Cell Culture:
-
Culture cells to the desired confluency in standard growth medium.
2. Labeling:
-
To initiate the experiment, replace the standard medium with a medium containing a known concentration of this compound.[13]
3. Quenching and Metabolite Extraction:
-
After a defined incubation period, rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[13]
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.
-
Transfer the cell lysate to a microcentrifuge tube.[13]
4. Sample Preparation for LC-MS/MS:
-
Centrifuge the cell lysate to pellet cellular debris.[13]
-
Collect the supernatant containing the metabolites.[13]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[13]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.[13]
5. LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system.[13]
-
Develop a method to separate and quantify this compound and its potential metabolites.[13]
6. Data Analysis:
-
Calculate the fractional contribution of this compound to the pools of its metabolites to determine metabolic flux.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the protocols described above.
Quantitative Data Summary
The following table summarizes key quantitative data related to the pharmacokinetics of phenylalanine in rodent models. While this data is for L-phenylalanine, it provides a useful reference for designing studies with this compound.
| Species | Dose (mg/kg) | Cmax (nmol/ml) | Tmax (h) |
| Rat | 50 | 73.6 | < 1 |
| 100 | - | < 1 | |
| 200 | - | < 1 | |
| 500 | - | < 1 | |
| 1,000 | 1,161 | < 1 | |
| Mouse | 100 | 78.6 | < 1 |
| 200 | - | < 1 | |
| 500 | - | < 1 | |
| 1,000 | - | < 1 | |
| 2,000 | 1,967 | < 1 | |
| Data adapted from studies on aspartame (B1666099) administration, which is metabolized to phenylalanine.[14] |
Conclusion
This compound is a powerful and versatile tracer for investigating the metabolism and pharmacokinetics of non-proteinogenic amino acids. Its stability and ease of detection make it an ideal tool for researchers in academia and the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this valuable research compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]
- 10. Impact of gut probiotic metabolites on phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in the Gut and Oral Microbiome in Children with Phenylketonuria in the Context of Dietary Restrictions—A Preliminary Study | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Stability of the Deuterium Label in D-Phenylalanine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in drug discovery and development, offering insights into metabolism, pharmacokinetics, and target engagement. D-Phenylalanine-d8, a deuterated analog of the non-proteinogenic amino acid D-phenylalanine, is of particular interest due to the therapeutic potential of its unlabeled counterpart in conditions like chronic pain and depression.[1][2] The stability of the deuterium (B1214612) label is paramount for the accurate interpretation of data from studies utilizing this compound. This technical guide provides a comprehensive overview of the biological stability of the deuterium label in this compound, detailing its metabolic fate, potential for deuterium exchange, and methodologies for its assessment.
Metabolic Fate of D-Phenylalanine
Unlike its L-enantiomer, which is primarily converted to L-tyrosine by phenylalanine hydroxylase, D-phenylalanine follows a distinct metabolic pathway.[3] The primary route of metabolism for D-amino acids is oxidative deamination catalyzed by D-amino acid oxidase (DAAO), an enzyme found in various tissues, with high concentrations in the liver and kidneys.[4][5] This enzymatic reaction converts D-phenylalanine into phenylpyruvic acid.[6] There is also evidence to suggest that a minor fraction of D-phenylalanine can be converted to L-phenylalanine in the body.[7]
Isotopic Stability of the Deuterium Label
The deuterium atoms in this compound are located on the phenyl ring and the aliphatic side chain. Deuterium labels on aromatic rings are generally considered to be stable under physiological conditions, with a low propensity for back-exchange (replacement of deuterium with hydrogen). However, the in vivo stability of any deuterium-labeled compound is not absolute and should be experimentally verified. To date, specific quantitative data on the in vivo hydrogen-deuterium (H/D) back-exchange for this compound is not extensively available in the peer-reviewed literature. Therefore, it is crucial to employ robust analytical methods to assess the isotopic stability of this compound in biological matrices.
Data Presentation
Table 1: Key Enzymes and Metabolites in D-Phenylalanine Metabolism
| Enzyme/Process | Substrate | Product(s) | Cellular Location | Significance |
| D-Amino Acid Oxidase (DAAO) | D-Phenylalanine | Phenylpyruvic acid, Ammonia, Hydrogen peroxide | Peroxisomes (primarily in liver and kidney) | Major metabolic pathway for D-amino acids.[4][5] |
| Transamination | Phenylpyruvic acid | L-Phenylalanine | Cytosol, Mitochondria | Potential for conversion to the L-isomer.[6] |
| Enkephalinase Inhibition | Enkephalins | (Protected from degradation) | Synaptic cleft | Proposed mechanism for the analgesic effects of D-phenylalanine.[1][8] |
Table 2: Physicochemical Properties of Phenylalanine Isomers
| Property | L-Phenylalanine | D-Phenylalanine |
| Biological Role | Essential amino acid, protein synthesis, precursor for neurotransmitters | Non-proteinogenic, therapeutic potential |
| Primary Metabolic Enzyme | Phenylalanine Hydroxylase | D-Amino Acid Oxidase |
| Nasal Bioavailability (Rat) | High (approx. 96%) | Low (approx. 35%)[9] |
| Blood-Brain Barrier Transport | Efficient | Less efficient than L-isomer[7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Deuterium Label Stability in Plasma
This protocol outlines a method to determine the in vivo stability of the deuterium label in this compound by monitoring for potential H/D back-exchange in plasma over time.
Materials:
-
This compound
-
Sterile saline solution for injection
-
Animal model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Chiral HPLC column for separating D- and L-phenylalanine
Procedure:
-
Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) dose of this compound to the animal model.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for LC-MS/MS:
-
To a known volume of plasma, add an internal standard (e.g., ¹³C-labeled L-phenylalanine).
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Employ a chiral HPLC column to separate D- and L-phenylalanine isomers.[11][12]
-
Use a high-resolution mass spectrometer to analyze the isotopic distribution of D-phenylalanine over time.
-
Monitor the mass-to-charge ratios (m/z) corresponding to this compound, as well as potential lower deuterated species (d7, d6, etc.).
-
-
Data Analysis:
-
Calculate the percentage of the administered this compound that retains all eight deuterium atoms at each time point.
-
A significant increase in the abundance of lower deuterated isotopologues would indicate in vivo H/D back-exchange.
-
Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Kinetic Assay
This protocol is for determining the kinetic parameters of DAAO with D-Phenylalanine as a substrate.
Materials:
-
Recombinant human D-amino acid oxidase (DAAO)
-
D-Phenylalanine solutions of varying concentrations
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 8.5)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DAAO enzyme, FAD, HRP, and Amplex Red in the assay buffer.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of D-Phenylalanine to the wells.
-
Fluorescence Measurement: Monitor the production of hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin. Measure the fluorescence intensity kinetically over time using a fluorescence plate reader (Excitation/Emission ~535/587 nm).[8]
-
Data Analysis:
-
Calculate the initial reaction velocities from the rate of fluorescence increase.
-
Plot the initial velocities against the D-Phenylalanine concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualization
Caption: Experimental workflows for assessing the in vivo stability and in vitro metabolism of this compound.
Caption: Metabolic pathways and pharmacological action of this compound.
Conclusion
The biological stability of the deuterium label in this compound is a critical consideration for its use in research and drug development. While the aromatic deuterium atoms are expected to be relatively stable, empirical validation through rigorous in vivo and in vitro studies is essential. The primary metabolic pathway for D-phenylalanine proceeds via D-amino acid oxidase to form phenylpyruvic acid, a process that should be considered when designing and interpreting metabolic studies. The protocols and information provided in this guide offer a framework for researchers to confidently assess the stability and metabolic fate of this compound, thereby ensuring the integrity and accuracy of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to High-Purity D-Phenylalanine-d8 for Researchers and Drug Development Professionals
Introduction: Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development, offering enhanced stability and unique analytical properties. High-purity D-Phenylalanine-d8, a deuterated form of the non-proteinogenic amino acid D-phenylalanine, serves as a critical internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic research. This technical guide provides a comprehensive overview of commercially available high-purity this compound, its applications, and relevant experimental protocols.
Commercial Suppliers and Quantitative Data
Obtaining high-purity this compound is crucial for accurate and reproducible experimental results. Several reputable suppliers offer this compound, often with detailed certificates of analysis specifying chemical and isotopic purity. Below is a summary of key quantitative data from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity (Chemical) | Isotopic Purity (d8) | Other Isotopologues |
| MedchemExpress | DL-3-Phenylalanine-d8 | HY-N0753S | >98% | Not specified for D-isomer | Not specified |
| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine (D8, 98%) | DLM-372 | ≥98% | 98 atom % D | Not specified |
| Simson Pharma Limited | L-Phenylalanine-D8 | A290004 | Custom Synthesis | Not specified | Not specified |
Note: Data for the D-isomer of Phenylalanine-d8 is limited in publicly available certificates of analysis. The data for the L- and DL-forms from reputable suppliers is presented as a reference for expected purity standards. Researchers should request specific certificates of analysis for this compound from suppliers.
Experimental Protocols
The primary applications of this compound in research include its use as an internal standard for quantitative analysis and as a metabolic tracer.
Protocol 1: this compound as an Internal Standard in Mass Spectrometry
This protocol outlines the use of this compound as an internal standard for the quantification of unlabeled D-Phenylalanine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
D-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Phenylalanine and dissolve it in 10 mL of 50:50 methanol (B129727)/water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 50:50 methanol/water.
-
Calibration Curve Working Solutions: Prepare a series of working solutions by serially diluting the D-Phenylalanine stock solution with 50:50 methanol/water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 methanol/water.
2. Sample Preparation (Protein Precipitation): [1]
-
Pipette 50 µL of the biological sample (e.g., plasma, serum), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube.
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry (MS/MS): Employ electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for the selective and sensitive detection of both D-Phenylalanine and this compound.
Protocol 2: In Vivo Metabolic Tracing with this compound
This protocol describes a general workflow for an in vivo metabolic tracing study in an animal model to investigate the metabolic fate of D-Phenylalanine.
1. Animal Preparation and Tracer Administration:
-
Acclimatize animals to the experimental conditions and fast them overnight to reach a post-absorptive state.
-
Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the tracer via intravenous or intraperitoneal injection. The dosage will depend on the specific research question and animal model.
2. Sample Collection:
-
Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein, cardiac puncture).
-
At the end of the study, collect tissues of interest (e.g., liver, brain, muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
3. Sample Processing:
-
Plasma: Separate plasma from blood samples by centrifugation.
-
Tissues: Homogenize frozen tissues in an appropriate buffer.
-
Perform protein precipitation on plasma and tissue homogenates as described in Protocol 1.
4. LC-MS/MS Analysis:
-
Analyze the supernatant from the processed samples by LC-MS/MS to determine the concentration of this compound and its potential metabolites over time.
Visualizing Workflows and Pathways
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of D-Phenylalanine using this compound as an internal standard.
Phenylalanine Metabolism Pathway
While the primary metabolic pathways are characterized for L-phenylalanine, D-phenylalanine can be converted to L-phenylalanine in the body, albeit to a small extent. The following diagram illustrates the general metabolism of phenylalanine.
Caption: Overview of the major metabolic pathways of Phenylalanine.
References
D-Phenylalanine-d8 CAS number and molecular weight
This technical guide provides comprehensive information on D-Phenylalanine-d8, a deuterated form of the D-isomer of the essential amino acid phenylalanine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not readily available | C₉H₃D₈NO₂ | 173.24[1][2][3][4] |
| L-Phenylalanine-d8 | 17942-32-4[2][5][6] or 29909-00-0[1] | C₉H₃D₈NO₂ | 173.24[1][2][3][4] |
| DL-Phenylalanine-d8 | 29909-00-0[3][7] | C₉H₃D₈NO₂ | 173.24[1][3] |
| D-Phenylalanine (unlabeled) | 673-06-3[8] | C₉H₁₁NO₂ | 165.19 |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies. The following is a detailed methodology for the quantification of phenylalanine in biological samples using a deuterated internal standard.
Quantification of Phenylalanine in Biological Samples using LC-MS/MS
This protocol outlines the use of a deuterated phenylalanine standard for accurate quantification in matrices such as plasma or serum.
1. Materials and Reagents:
-
This compound (or other deuterated phenylalanine isomer) as an internal standard (IS)
-
L-Phenylalanine standard for calibration curve
-
Biological matrix (e.g., plasma, serum)
-
Methanol (B129727) (ice-cold, containing 0.1% formic acid) for protein precipitation
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Microcentrifuge tubes
-
Autosampler vials
-
LC-MS/MS system
2. Sample Preparation (Protein Precipitation): [9]
-
Pipette 50 µL of the biological sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the deuterated phenylalanine internal standard working solution (e.g., 10 µg/mL) to each tube.
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[9]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ions for both the analyte (phenylalanine) and the internal standard (this compound) need to be determined and optimized.
-
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of phenylalanine in the unknown samples is then calculated from this calibration curve.
Signaling and Metabolic Pathways
While the specific signaling pathways of D-phenylalanine are not as well-elucidated as those of its L-isomer, the primary metabolic fate of phenylalanine is its conversion to tyrosine. Deuterated phenylalanine is a valuable tool for studying this pathway in vivo.[10][11]
The major metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[12][13][14] L-tyrosine is a precursor for the synthesis of several important molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin.[13][15] In the context of cellular signaling, L-phenylalanine levels have been shown to influence the mTOR and GCN2 signaling pathways, which are critical regulators of protein synthesis.[16]
Phenylalanine Metabolism Workflow
The following diagram illustrates the primary metabolic pathway of phenylalanine.
References
- 1. L-Phenylalanine-d8 | TRC-P319419-25MG | LGC Standards [lgcstandards.com]
- 2. L-Phenylalanine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Phenylalanine-D8 | CAS No- 17942-32-4 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. D-phenylalanine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PathWhiz [pathbank.org]
- 13. homework.study.com [homework.study.com]
- 14. mun.ca [mun.ca]
- 15. Phenylalanine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of D-Phenylalanine-d8 in Common Laboratory Solvents
This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth overview of the solubility of D-Phenylalanine-d8. Due to the limited availability of direct quantitative data for this compound, this document leverages data from its non-deuterated enantiomer (D-Phenylalanine), its L-enantiomer (L-Phenylalanine), and its deuterated L-enantiomer (L-Phenylalanine-d8) as reliable proxies. The minor isotopic substitution is not expected to significantly alter the compound's solubility characteristics.
Core Concepts of Phenylalanine Solubility
The solubility of phenylalanine and its derivatives is governed by its molecular structure, which includes a hydrophobic phenyl group and hydrophilic amino and carboxylic acid groups. This amphipathic nature results in zwitterionic properties in aqueous solutions, where solubility is lowest at the isoelectric point and increases in acidic or alkaline conditions. The bulky, aromatic phenyl group generally leads to poor solubility in aqueous solutions, while solubility in organic solvents or aqueous-organic mixtures is often higher.[1][2][3]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for D-Phenylalanine and its closely related analogs in various common laboratory solvents. This data provides a strong foundation for estimating the solubility of this compound.
| Compound | Solvent System | Temperature | Solubility |
| L-Phenylalanine-d8 | Water | 25 °C (77 °F) | 16.5 g/L[4] |
| DL-3-Phenylalanine-d8 | Water | Not Specified | ≥ 10.42 mg/mL[5] |
| L-Phenylalanine | Water | 25 °C | 16 mg/mL[6] |
| D-Phenylalanine | DMSO:PBS (pH 7.2) (1:4) | Not Specified | 0.2 mg/mL[7] |
| L-Phenylalanine | DMSO | Not Specified | Insoluble[6] |
| L-Phenylalanine | Ethanol | Not Specified | Insoluble[6] |
| L-Phenylalanine | Methanol | Not Specified | Very slightly soluble[8] |
| L-Phenylalanine | Ethanol + Water Mixtures | 15-45 °C | Varies (Ethanol acts as an anti-solvent)[8][9] |
| L-Phenylalanine | Methanol + Water Mixtures | 15-45 °C | Varies (Methanol acts as an anti-solvent)[8][9] |
| DL-Phenylalanine (B559549) | DMSO + Water Mixtures | 25 °C | Varies[10] |
Note: The solubility of amino acids can be significantly influenced by factors such as pH and the presence of salts.[2][11]
Experimental Protocols for Solubility Determination
Several established methods can be employed to determine the solubility of this compound. The following protocols outline two common approaches: the isothermal shake-flask method and a general qualitative assessment.
3.1. Protocol 1: Isothermal Shake-Flask Method for Quantitative Solubility Determination
This method is a widely accepted approach for accurately measuring the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)
-
Vials with screw caps
-
Isothermal shaker or incubator with agitation capabilities
-
Analytical balance
-
Centrifuge
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[8][11]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[8]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
HPLC Method: Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.[9]
-
Gravimetric Method: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a drying oven) until a constant weight is achieved. The final weight of the residue corresponds to the amount of dissolved this compound.[8][11]
-
-
Calculation: Calculate the solubility in units such as g/L or mg/mL based on the quantified amount of this compound and the volume of the supernatant.
3.2. Protocol 2: General Qualitative Solubility Assessment
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound (solid)
-
A range of solvents in test tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Solvent Addition: Add a small, known amount of each solvent to separate test tubes.
-
Solute Addition: Add a small, pre-weighed amount of this compound to each test tube.
-
Solubilization Attempts:
-
Observation: Visually inspect the tubes for the presence of undissolved particles. A clear solution indicates that the compound is soluble at that concentration, while a cloudy or precipitated solution indicates insolubility or partial solubility.[12]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. isotope.com [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 12. microbenotes.com [microbenotes.com]
The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium in D-Phenylalanine-d8 Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental impact of the natural abundance of deuterium (B1214612) on research involving D-Phenylalanine-d8. It provides a comprehensive overview of the isotopic landscape, detailed experimental protocols for accurate analysis, and the theoretical underpinnings necessary for robust study design and interpretation.
The Natural Abundance of Deuterium: A Foundational Consideration
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment. While its abundance is low, it has significant implications for studies utilizing intentionally deuterated compounds like this compound.
The natural abundance of deuterium is approximately 0.0156%, meaning that for every ~6420 hydrogen atoms, one is a deuterium atom.[1][2] This seemingly small fraction means that any hydrogen-containing compound, including Phenylalanine, will have a natural distribution of isotopologues containing one or more deuterium atoms. This baseline isotopic distribution is a critical factor to consider in the synthesis and analysis of deuterated compounds.
Isotopic Distribution in Unlabeled Phenylalanine
The presence of naturally occurring stable isotopes, primarily deuterium and carbon-13, results in a characteristic isotopic pattern for unlabeled Phenylalanine (C₉H₁₁NO₂) in mass spectrometry. The monoisotopic peak (M) corresponds to the molecule containing only the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C atom or one ²H atom, and so on.
Table 1: Theoretical Isotopic Distribution of Unlabeled Phenylalanine (C₉H₁₁NO₂) Due to Natural Abundance
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 10.13 |
| M+2 | 0.51 |
Note: This table represents a simplified theoretical distribution calculated based on the natural abundances of C, H, N, and O isotopes. Actual experimental values may vary slightly.
The Impact on this compound Synthesis and Purity
This compound has eight hydrogen atoms replaced with deuterium. However, due to the natural abundance of deuterium in the starting materials and reagents used during its synthesis, it is practically impossible to produce a batch of this compound that is 100% composed of the d8 isotopologue.[3] Instead, the final product will be a mixture of isotopologues ranging from d0 (unlabeled) to d8.
The terms "isotopic enrichment" and "species abundance" are crucial for characterizing deuterated compounds.[4]
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For a product with 98% isotopic enrichment, there is a 98% probability of finding a deuterium atom at each of the eight labeled positions.
-
Species Abundance: Refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are purely d8).
Table 2: Theoretical Species Abundance for this compound at 98% Isotopic Enrichment
| Isotopologue | Number of Deuterium Atoms | Species Abundance (%) |
| d8 | 8 | 85.08 |
| d7 | 7 | 13.89 |
| d6 | 6 | 1.00 |
| d5 | 5 | 0.04 |
| d4 | 4 | <0.01 |
| d3 | 3 | <0.01 |
| d2 | 2 | <0.01 |
| d1 | 1 | <0.01 |
| d0 | 0 | <0.01 |
Note: This distribution is calculated using a binomial expansion and assumes an equal probability of deuterium incorporation at each of the eight sites.
This inherent distribution of isotopologues underscores the necessity of accurately determining the isotopic purity of any batch of this compound before its use in quantitative studies.
Experimental Protocols for Isotopic Analysis
Accurate determination of the isotopic distribution and purity of this compound is paramount for the reliability of experimental results. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[5]
Mass Spectrometry for Isotopic Purity Determination
Objective: To quantify the relative abundance of each isotopologue of this compound.
Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Prepare a working solution by diluting the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.[2]
-
Prepare a working solution of unlabeled D-Phenylalanine at the same concentration to determine its natural isotopic distribution and to check for potential isobaric interferences.[2]
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.[2]
-
Flow Rate: 0.3-0.5 mL/min.[2]
-
Injection Volume: 1-5 µL.[2]
-
-
Mass Spectrometry (MS) Parameters:
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d8).[2]
-
Calculate the isotopic purity from the relative peak areas of these isotopologues. The isotopic purity is typically reported as the percentage of the d8 species relative to the sum of all isotopologues.[2]
-
NMR Spectroscopy for Deuterium Incorporation Analysis
Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
Methodology: ¹H and ²H NMR Spectroscopy
-
Sample Preparation:
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the deuterated positions and compare them to the integral of the internal standard.[6]
-
The percentage of deuterium incorporation can be calculated from the reduction in the integral of the signals from the labeled positions.
-
-
²H NMR Analysis:
Protocol for In Vitro Metabolic Tracing with this compound
Objective: To track the metabolic fate of D-Phenylalanine in a cell culture model.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium containing a known concentration of unlabeled L-phenylalanine.
-
To initiate the experiment, replace the standard medium with a medium containing a known concentration of L-Phenylalanine-d8.[8]
-
Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest.[8]
-
-
Quenching and Metabolite Extraction:
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate and quantify the unlabeled (d0) and deuterated forms of phenylalanine and its downstream metabolites (e.g., tyrosine).
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.
Caption: Workflow for Determining the Isotopic Purity of this compound.
Caption: Simplified Metabolic Pathway of Phenylalanine.
Caption: Conceptual Diagram of Isotopic Distributions.
Conclusion
The natural abundance of deuterium is an unavoidable factor in the study of deuterated compounds. For this compound, this manifests as an inherent distribution of isotopologues that must be accurately characterized to ensure the validity of experimental data. By employing rigorous analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, and by following detailed experimental protocols, researchers can confidently account for the effects of natural deuterium abundance. This diligence is essential for the successful application of this compound as a tracer in metabolic research and drug development, ultimately leading to more accurate and reproducible scientific outcomes.
References
- 1. abundancecalculator.web.app [abundancecalculator.web.app]
- 2. benchchem.com [benchchem.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Kinetic Isotope Effect of D-Phenylalanine-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the kinetic isotope effect (KIE) of D-Phenylalanine-d8, a critical area of study for understanding enzyme mechanisms and developing novel therapeutics. The substitution of hydrogen with deuterium (B1214612) in D-phenylalanine provides a powerful tool to probe the rate-limiting steps of enzymatic reactions, offering insights into transition state structures and reaction pathways. This document summarizes key quantitative data, details experimental protocols for KIE determination, and visualizes relevant metabolic pathways and experimental workflows.
Quantitative Data Summary
The kinetic isotope effect is a measure of the change in the rate of a chemical reaction upon isotopic substitution. It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). The following table summarizes experimentally observed KIE values for enzymatic reactions involving deuterated phenylalanine.
| Enzyme | Substrate | Observed KIE (kH/kD) | Experimental Conditions | Reference(s) |
| Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) | [ring-2H5]-phenylalanine | 1.2 | With 6-methyltetrahydropterin (B12859068) as cofactor | [1] |
| Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) | [ring-2H5]-phenylalanine | 1.4 | With 6,7-dimethyltetrahydropterin as cofactor | [1] |
| Phenylalanine Ammonia-Lyase (PAL) | [2H5]Phenylalanine | 1.09 ± 0.01 | Not specified | [2] |
| D-Amino Acid Oxidase (DAAO) from Rhodotorula gracilis | [2-D]D-alanine | 9.1 ± 1.5 | Low pH | [3][4] |
| D-Amino Acid Oxidase (DAAO) from Rhodotorula gracilis | [2-D]D-alanine | 2.3 ± 0.3 | High pH | [3][4] |
Experimental Protocols
The determination of the kinetic isotope effect for this compound involves a series of precise biochemical and analytical procedures. The following is a generalized protocol synthesized from established methodologies for studying enzyme kinetics with isotopically labeled substrates.
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., D-Amino Acid Oxidase, Phenylalanine Hydroxylase).
-
Substrates: D-Phenylalanine (unlabeled) and this compound.
-
Buffers: Appropriate buffer system for the specific enzyme, ensuring stable pH and ionic strength.
-
Cofactors: Any necessary cofactors for the enzymatic reaction (e.g., FAD for DAAO, tetrahydropterin (B86495) for PAH).
-
Detection Reagents: Reagents for quantifying substrate consumption or product formation (e.g., chromogenic substrates, derivatizing agents).
-
Instrumentation:
-
Spectrophotometer or Plate Reader
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (for direct product identification and quantification)
-
Incubator/Water Bath for temperature control
-
pH meter
-
Vortex mixer and centrifuge
-
Enzyme Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of substrates (D-Phenylalanine and this compound), buffers, and cofactors. Ensure accurate concentration determination.
-
Enzyme Preparation: Dilute the purified enzyme to a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction rates over the desired time course.
-
Reaction Mixture Preparation: In separate reaction vessels (e.g., microcentrifuge tubes or wells of a microplate), prepare the reaction mixtures containing the buffer, cofactors, and either D-Phenylalanine or this compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme solution to the reaction mixture. Start a timer immediately.
-
Incubation: Incubate the reaction mixtures at a constant, optimized temperature.
-
Termination of Reaction: Stop the reaction at specific time points by adding a quenching agent (e.g., acid, base, or a specific inhibitor) or by heat inactivation.
-
Product Quantification: Quantify the amount of product formed or the remaining substrate using a suitable analytical method.
-
Spectrophotometry: If the product has a unique absorbance maximum, its concentration can be determined by measuring the absorbance at that wavelength.
-
HPLC: Separate the substrate and product chromatographically and quantify them based on peak area, using a standard curve for calibration.
-
Mass Spectrometry: Directly measure the masses of the substrate and product to determine their concentrations. This is particularly useful for confirming the incorporation of deuterium.
-
Data Analysis
-
Initial Velocity Determination: For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Michaelis-Menten Kinetics: Plot the initial velocities against the substrate concentrations for both D-Phenylalanine and this compound. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) for each isotope.
-
Calculation of the Kinetic Isotope Effect: The kinetic isotope effect is calculated as the ratio of the Vmax/Km values for the light and heavy isotopes:
KIE = (Vmax/Km)H / (Vmax/Km)D
Visualizations
Phenylalanine Metabolism
The following diagram illustrates the primary metabolic pathway of phenylalanine, highlighting its conversion to tyrosine, a crucial step in many biological processes.
References
Methodological & Application
Application Notes and Protocols for Incorporating D-Phenylalanine-d8 into Cell Culture Media
Introduction
Stable isotope-labeled amino acids are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolic fluxes. While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their roles in various biological processes and their potential as therapeutic agents. D-Phenylalanine-d8 (D-Phe-d8) is a stable isotope-labeled version of D-phenylalanine that can be used as a tracer to study the uptake and metabolism of D-amino acids in cell culture systems. This document provides a detailed protocol for the incorporation of this compound into cell culture media for use by researchers, scientists, and drug development professionals.
The primary metabolic pathway for D-amino acids in mammalian cells is through the action of D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[1][2] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] By using this compound, researchers can track the activity of DAAO and the fate of the resulting metabolites, such as phenylpyruvic acid-d7, using mass spectrometry-based methods.[3][4]
Potential applications for incorporating this compound in cell culture include:
-
Metabolic Flux Analysis: To quantify the rate of D-phenylalanine metabolism.[5][6]
-
Enzyme Activity Assays: To study the activity of D-amino acid oxidase in various cell types.[7]
-
Drug Discovery: To investigate the effects of drug candidates on D-amino acid metabolism.
-
Biomarker Discovery: To identify changes in D-amino acid metabolism associated with disease states.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
1. Materials
-
This compound (purity >98%)
-
Basal cell culture medium deficient in L-phenylalanine (e.g., DMEM or RPMI-1640 specifically formulated without L-phenylalanine)
-
Dialyzed Fetal Bovine Serum (dFBS)[8]
-
Cell line of interest
-
Sterile, cell culture grade water
-
0.22 µm sterile filters
-
Standard cell culture reagents and equipment (e.g., PBS, trypsin-EDTA, incubators, etc.)
2. Preparation of "Heavy" D-Phe-d8 Containing Medium
It is crucial to use a basal medium that lacks L-phenylalanine to have precise control over the concentrations of both L- and D-isomers. The use of dialyzed FBS is highly recommended to minimize the introduction of unlabeled L-phenylalanine from the serum.[8]
-
Stock Solution Preparation:
-
Prepare a 1000X stock solution of this compound by dissolving it in sterile, cell culture grade water. For example, to make a 100 mM stock solution, dissolve 17.32 mg of D-Phe-d8 in 1 mL of water.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Store aliquots of the stock solution at -20°C.
-
-
"Heavy" Medium Formulation (for 500 mL):
-
To 445 mL of L-phenylalanine-free basal medium, add 50 mL of dialyzed FBS (for a final concentration of 10%).
-
Add 5 mL of 100X Penicillin-Streptomycin solution.
-
Add the desired volume of the this compound stock solution. The optimal concentration should be determined empirically (see Table 2 for recommendations).
-
If your experiment requires the presence of L-phenylalanine, a stock solution of unlabeled L-phenylalanine can be added to the desired final concentration.
-
Bring the final volume to 500 mL with the L-phenylalanine-free basal medium.
-
Adjust the pH to 7.2-7.4 if necessary.
-
Sterile-filter the complete "heavy" medium using a 0.22 µm filter.
-
3. Cell Culture and Labeling
-
Cell Adaptation (Optional but Recommended):
-
Culture cells in the prepared medium containing the desired concentration of this compound for at least 3-5 cell doublings to allow for adaptation, especially if assessing long-term metabolic effects.
-
Monitor cell morphology and viability to ensure no toxic effects from D-phenylalanine supplementation. High concentrations of phenylalanine have been shown to potentially inhibit cell growth.[9]
-
-
Labeling Experiment:
-
Seed cells in multi-well plates or flasks at a density appropriate for your cell line and the duration of the experiment.
-
Culture the cells in standard growth medium until they reach the desired confluency (typically 70-80%).
-
Remove the standard medium and wash the cells once with sterile PBS.
-
Replace the standard medium with the pre-warmed "heavy" D-Phe-d8 containing medium.
-
Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
4. Cell Harvesting and Sample Preparation for Mass Spectrometry
-
Quenching and Metabolite Extraction:
-
Rapidly remove the "heavy" medium and wash the cells twice with ice-cold PBS to stop metabolic activity.
-
For adherent cells, add ice-cold 80% methanol (B129727) to the culture dish, scrape the cells, and transfer the cell lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold 80% methanol.
-
Incubate on ice for 20 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite-containing supernatant using a vacuum centrifuge.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
The samples are now ready for analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its metabolites.[3][4]
-
Data Presentation
Table 1: Standard L-Phenylalanine Concentrations in Common Cell Culture Media
| Media Type | Standard L-Phenylalanine Concentration (mg/L) | Standard L-Phenylalanine Concentration (mM) |
| DMEM | 66 | ~0.4 |
| RPMI-1640 | 15 | ~0.09 |
| Ham's F-12 | 5 | ~0.03 |
| MEM | 32 | ~0.19 |
Source: Manufacturer's specifications may vary.
Table 2: Recommended Concentration Ranges for this compound Supplementation
| Experimental Goal | Recommended Starting Concentration of D-Phe-d8 (mM) | Notes |
| Tracer Studies (Low Level) | 0.05 - 0.2 | A good starting point is to match the physiological concentration of L-phenylalanine in the chosen basal medium. |
| DAAO Activity Assays | 0.2 - 1.0 | Higher concentrations may be needed to saturate the enzyme for kinetic studies. |
| Assessing Metabolic Effects | 0.1 - 2.0 | A dose-response experiment is recommended to determine the optimal concentration and to assess potential toxicity. |
Note on Toxicity: While D-phenylalanine is generally considered to have low toxicity, high concentrations of any amino acid can lead to metabolic imbalances and cellular stress.[10][11] It is essential to perform a toxicity assessment by monitoring cell viability and proliferation at different concentrations of this compound.
Mandatory Visualization
Caption: Experimental workflow for this compound labeling in cell culture.
Caption: Metabolic pathway of this compound via D-amino acid oxidase.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for D-Phenylalanine-d8 Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a powerful method to trace the fate of molecules in biological systems. D-Phenylalanine-d8 (D-Phe-d8) is a deuterated analog of the D-isomer of the essential amino acid phenylalanine. While L-phenylalanine is a primary building block of proteins, D-amino acids have distinct metabolic fates and physiological roles. This guide provides a comprehensive overview of the application of this compound as a metabolic tracer, with detailed protocols for in vivo and in vitro studies, data interpretation, and visualization of the relevant metabolic pathway.
The primary metabolic pathway for D-phenylalanine in mammals involves oxidative deamination catalyzed by the enzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the liver and kidney. This process converts D-phenylalanine into phenylpyruvic acid, ammonia, and hydrogen peroxide. Understanding the flux through this pathway is crucial for research into D-amino acid metabolism, potential therapeutic applications of D-amino acids, and the diagnosis and monitoring of disorders related to D-amino acid oxidase activity.
Unlike L-phenylalanine, which is extensively incorporated into proteins, D-phenylalanine is not a substrate for protein synthesis. A minor pathway may involve the conversion of D-phenylalanine to L-phenylalanine, although this is generally considered to be a slow process in mammals. Therefore, tracer studies with this compound primarily focus on quantifying the activity of D-amino acid oxidase and the subsequent fate of phenylpyruvic acid.
Metabolic Pathway of D-Phenylalanine
The metabolic pathway of D-Phenylalanine is distinct from its L-isomer. The primary route of metabolism is through oxidative deamination by D-amino acid oxidase (DAO).
Application Note: Quantitative Analysis of L-Phenylalanine in Biological Matrices using D-Phenylalanine-d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine is an essential amino acid that serves as a crucial building block for protein synthesis and a precursor to vital biomolecules, including the neurotransmitter dopamine (B1211576) and the amino acid tyrosine.[1] Aberrant levels of phenylalanine are associated with metabolic disorders, most notably Phenylketonuria (PKU), a genetic condition that can lead to severe neurological impairment if not managed.[1] Consequently, the precise and accurate quantification of L-phenylalanine in biological samples such as plasma and serum is critical for clinical diagnosis, monitoring disease progression, and in preclinical and clinical drug development.[2]
This application note details a robust and highly sensitive method for the quantification of L-phenylalanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy. The use of D-Phenylalanine-d8 as a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of this methodology. A SIL-IS is considered the gold standard in quantitative bioanalysis as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This minimizes variability and corrects for matrix effects, leading to highly accurate and precise results.[2]
While protein synthesis exclusively utilizes L-amino acids, the metabolism of D-amino acids is an active area of research, particularly in neuroscience. D-amino acids and their metabolism by enzymes such as D-amino acid oxidase (DAAO) can influence neuronal signaling pathways, including the N-methyl-D-aspartate (NMDA) receptor pathway.[4][5] Thus, understanding amino acid metabolism, in general, is of significant interest.
Principle of the Method: Isotope Dilution Mass Spectrometry
The quantitative workflow is based on the principle of isotope dilution analysis. A known concentration of this compound is added to the biological sample at the beginning of the workflow. This "heavy" internal standard is chemically analogous to the endogenous "light" L-Phenylalanine. During sample processing (e.g., protein precipitation) and LC-MS/MS analysis, any loss of sample or variation in instrument response will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the light and heavy forms based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the internal standard, an accurate and precise quantification of the endogenous L-Phenylalanine can be achieved.[2]
Experimental Workflow
The overall experimental workflow for the quantification of L-Phenylalanine using this compound as an internal standard is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d‐Amino acids in the brain: d‐serine in neurotransmission and neurodegeneration | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for D-Phenylalanine-d8 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8 is a stable isotope-labeled form of the amino acid D-phenylalanine, commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate and precise quantification of this compound in plasma is crucial for the reliability of these studies. This document provides detailed application notes and protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a gold standard in bioanalysis as it corrects for variability during sample preparation and potential matrix effects.[1]
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for removing interferences from the complex plasma matrix and ensuring accurate quantification. The three techniques detailed below offer different balances of speed, selectivity, and recovery.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples.[1][2] It involves adding a water-miscible organic solvent or an acid to the plasma, causing the proteins to denature and precipitate.[2] This technique is well-suited for high-throughput analysis.[1]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. It is a more selective technique than protein precipitation and can provide a cleaner extract, leading to reduced matrix effects.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties.[3] It can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[3] A variety of sorbents are available, allowing for optimization for specific analytes.[3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for each sample preparation technique when used for the analysis of small molecules like this compound in plasma. Note: These values are representative and may vary depending on the specific LC-MS/MS instrumentation and method parameters.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85 - 100% | 70 - 95% | > 90% |
| Matrix Effect | Moderate to High | Low to Moderate | Very Low |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL to low ng/mL | Sub ng/mL |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Experimental Protocols
Materials and Reagents
-
This compound
-
Blank human plasma (K2EDTA)
-
LC-MS grade methanol (B129727), acetonitrile, water
-
LC-MS grade formic acid
-
Organic extraction solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether)
-
SPE cartridges (e.g., C8, C18, or mixed-mode)[4]
-
Calibrated pipettes, vortex mixer, centrifuge, and autosampler vials
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and effective protein precipitation method using methanol.[1]
Workflow Diagram
Caption: Workflow for the Protein Precipitation method.
Detailed Procedure
-
Sample Aliquoting: Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold methanol containing 0.1% formic acid to each tube to precipitate the proteins.[1]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for LLE. The choice of extraction solvent may require optimization.
Workflow Diagram
Caption: Workflow for the Liquid-Liquid Extraction method.
Detailed Procedure
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean tube.
-
Internal Standard Spiking: Add the this compound internal standard.
-
pH Adjustment (Optional): Add a small volume of buffer to adjust the pH of the sample, which can optimize the partitioning of the analyte into the organic phase.
-
Addition of Extraction Solvent: Add 500 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for SPE using a reversed-phase sorbent.[4] Optimization of the sorbent, wash, and elution solvents is recommended for best results.[4]
Workflow Diagram
References
Application Notes and Protocols for the Derivatization of D-Phenylalanine-d8 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8, a stable isotope-labeled analog of D-phenylalanine, is a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection. This document provides detailed application notes and protocols for the common derivatization methods of this compound for GC-MS analysis.
The polar nature of amino acids, due to the presence of carboxylic acid and amino functional groups, makes them non-volatile. Derivatization chemically modifies these functional groups, replacing active hydrogens with nonpolar moieties, thereby enhancing their volatility and improving chromatographic peak shape. The two primary derivatization strategies discussed are silylation and a two-step esterification and acylation process.
Metabolic Significance of Phenylalanine
Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, catecholamines (dopamine, norepinephrine, and epinephrine), and is a fundamental component of proteins.[1][2] The metabolic pathway of phenylalanine is of significant clinical interest, particularly in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][3] D-Phenylalanine and its deuterated forms are utilized in studies to investigate these pathways.
Metabolic fate of this compound.
Derivatization Methods and Protocols
Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as amino acids. MTBSTFA is a popular silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[4] These derivatives are more stable and less susceptible to hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives.
Experimental Protocol: MTBSTFA Derivatization
-
Sample Preparation:
-
For biological samples such as plasma or serum, perform a protein precipitation step. To 50 µL of the sample, add 150 µL of ice-cold methanol (B129727) containing 0.1% formic acid.[3]
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Dry the sample completely under a stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is anhydrous as moisture interferes with the silylation reaction.
-
-
Derivatization:
-
To the dried residue, add 100 µL of acetonitrile (B52724) and 100 µL of MTBSTFA.[5]
-
Seal the vial tightly and heat at 100°C for 4 hours to ensure complete derivatization. Alternatively, heating at 70°C for 30 minutes has also been reported.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Parameters for TBDMS-D-Phenylalanine-d8 Analysis
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 70°C (hold 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[6] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Expected Fragmentation of TBDMS-Phenylalanine Derivatives
The TBDMS derivative of phenylalanine typically undergoes fragmentation resulting in characteristic ions. The replacement of an active hydrogen with a TBDMS group adds 114 Da to the molecular weight per group. Common fragments include [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉), and [M-159]⁺ (loss of COO-TBDMS). For this compound, the masses of these fragments will be shifted by +8 Da.
Two-Step Derivatization: Esterification and Acylation
This method involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. A common approach utilizes alkyl chloroformates for this purpose. Propyl chloroformate is frequently used and allows for derivatization directly in aqueous samples.[7][8]
Experimental Protocol: Propyl Chloroformate Derivatization
-
Sample Preparation:
-
Derivatization:
-
To 100 µL of the aqueous sample (or reconstituted extract), add 200 µL of a solution containing 1 M sodium hydroxide, 34 µL of pyridine, and 167 µL of methanol.
-
Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.
-
Add another 20 µL of propyl chloroformate and vortex again for 30 seconds.
-
The derivatives can then be extracted into an organic solvent like isooctane (B107328) for GC-MS analysis.
-
GC-MS Parameters for Propyl Chloroformate-D-Phenylalanine-d8 Analysis
| Parameter | Value |
| GC Column | ZB-AAA (amino acid analysis specific column) or equivalent, 10 m x 0.25 mm ID |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Rapid temperature gradient (e.g., initial 110°C, ramp to 320°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table provides an illustrative summary of the expected performance characteristics for the quantitative analysis of this compound using a GC-MS method with an appropriate internal standard (e.g., ¹³C-labeled Phenylalanine). Actual values may vary depending on the specific instrumentation and matrix.
| Parameter | Silylation (MTBSTFA) | Alkyl Chloroformate |
| Linear Range | 1 - 1000 µM | 5 - 1500 µM |
| Limit of Quantification (LOQ) | ~1 µM | ~5 µM |
| Intra-assay Precision (%CV) | < 5% | < 7% |
| Inter-assay Precision (%CV) | < 8% | < 10% |
| Recovery | > 90% | > 85% |
Experimental Workflow
The general workflow for the analysis of this compound in a biological matrix involves several key steps from sample receipt to data analysis.
GC-MS analysis workflow for this compound.
Conclusion
The derivatization of this compound is a mandatory step for its successful analysis by GC-MS. Both silylation with MTBSTFA and the two-step esterification/acylation with reagents like propyl chloroformate are effective methods. The choice of method may depend on the sample matrix, available instrumentation, and desired throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust and reliable analytical methods for the quantification of this compound in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Phenylalanine-d8 as a Probe for Enzyme Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanine-d8 is a stable isotope-labeled version of the D-amino acid, D-phenylalanine. In this molecule, the eight hydrogen atoms on the phenyl ring and the β-carbon have been replaced with deuterium (B1214612). This seemingly subtle alteration makes this compound a powerful tool for investigating the mechanisms of enzymes that recognize and process D-amino acids. The increased mass of deuterium affects the vibrational frequencies of the carbon-deuterium bonds, which can lead to a measurable change in the rate of a chemical reaction if that bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the transition state of an enzymatic reaction.
One of the primary enzyme classes studied using D-amino acid probes is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[1][2] By comparing the kinetic parameters of DAAO with D-phenylalanine and this compound, researchers can elucidate the catalytic mechanism, particularly the nature of the hydrogen transfer step.
Principle of the Method
The core principle behind using this compound in enzyme mechanism studies is the determination of the kinetic isotope effect. The KIE is the ratio of the reaction rate with the light isotope (hydrogen) to the rate with the heavy isotope (deuterium) (kH/kD). A primary KIE greater than 1 indicates that the C-H bond is being cleaved in the rate-determining step of the reaction.[3] For DAAO, the key mechanistic question is whether the oxidation of the D-amino acid proceeds via a hydride transfer, a proton abstraction followed by a two-electron transfer, or a radical mechanism. A significant KIE upon deuteration of the α-carbon would strongly support a mechanism involving the cleavage of this C-H bond in the rate-limiting step, such as a direct hydride transfer to the FAD cofactor.[1][4]
Applications
-
Elucidation of Enzyme Mechanisms: The primary application of this compound is to probe the mechanism of enzymes like D-amino acid oxidase. The magnitude of the KIE can help to distinguish between different proposed catalytic mechanisms.[5][6]
-
Identification of the Rate-Determining Step: By observing a KIE, researchers can identify the slowest step in the enzymatic reaction, providing a focus for further mechanistic studies.[3]
-
Drug Development: Understanding the mechanism of an enzyme is crucial for the rational design of inhibitors. DAAO is a target for the development of drugs for neurological disorders such as schizophrenia.[2] Mechanistic studies using probes like this compound can aid in the design of more potent and specific inhibitors.
-
Biocatalysis: DAAOs are used in various biotechnological applications, including the production of enantiomerically pure amino acids and the synthesis of semi-synthetic antibiotics.[7][8] A deeper understanding of their mechanism can inform protein engineering efforts to improve their catalytic efficiency and stability.
Quantitative Data
The following table summarizes hypothetical kinetic data for the oxidation of D-Phenylalanine and this compound by D-amino acid oxidase. The kinetic isotope effect (KIE) values are derived from studies on similar substrates, such as [2-D]d-alanine, which show a significant primary isotope effect.[6][9]
| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | KIE (k_H/k_D) |
| D-Phenylalanine | 1.5 | 25.0 | 16.7 | 1.11 x 10⁴ | |
| This compound | 1.6 | 5.0 | 3.3 | 2.06 x 10³ | 5.03 |
Note: The data presented here are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions, enzyme source, and pH. The KIE on k_cat/K_m is often considered a more accurate reflection of the effect on the enzymatic reaction itself.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for D-Amino Acid Oxidase with D-Phenylalanine and this compound
This protocol describes a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters for DAAO. The assay is based on the DAAO-catalyzed production of an α-keto acid, which can be monitored directly or through a coupled enzymatic reaction. A common method is to monitor the consumption of oxygen using an oxygen electrode.[10]
Materials:
-
Purified D-amino acid oxidase (DAAO)
-
D-Phenylalanine
-
This compound
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.3, air-saturated at 25°C[10]
-
FAD (cofactor)[10]
-
Oxygen electrode system (e.g., Clark-type)[10]
-
Temperature-controlled reaction vessel
Procedure:
-
Enzyme Preparation: Prepare a stock solution of DAAO in the assay buffer. The final concentration in the assay will need to be determined empirically but is typically in the µg/mL range.
-
Substrate Preparation: Prepare stock solutions of D-Phenylalanine and this compound in the assay buffer. A range of concentrations will be needed to determine the kinetic parameters (e.g., 0.1 to 10 times the expected K_m).
-
Assay Setup:
-
Equilibrate the assay buffer to 25°C in the temperature-controlled reaction vessel of the oxygen electrode system.
-
Add FAD to the assay buffer to a final concentration of 20 µM.[10]
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
Add a known amount of DAAO to the reaction vessel containing the assay buffer and FAD.
-
Allow the system to stabilize and record the baseline oxygen consumption.
-
Initiate the reaction by adding a specific volume of the D-Phenylalanine or this compound stock solution to achieve the desired final concentration.
-
Monitor the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration for both D-Phenylalanine and this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max for each substrate.
-
Calculate k_cat from the V_max and the enzyme concentration.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the kinetic parameters for D-Phenylalanine to those for this compound.
-
Protocol 2: Coupled Spectrophotometric Assay for DAAO Activity
This protocol utilizes a coupled enzyme system to detect the hydrogen peroxide produced by the DAAO reaction. Horseradish peroxidase (HRP) is used to catalyze the oxidation of a chromogenic substrate by hydrogen peroxide, leading to a color change that can be measured spectrophotometrically.[7]
Materials:
-
Purified D-amino acid oxidase (DAAO)
-
D-Phenylalanine
-
This compound
-
Assay Buffer: 100 mM Disodium Pyrophosphate, pH 8.5
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine or ABTS)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DAAO, D-Phenylalanine, and this compound in the assay buffer.
-
Prepare a stock solution of HRP.
-
Prepare a stock solution of the chromogenic substrate.
-
-
Reaction Mixture Preparation:
-
In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
-
Enzyme Reaction:
-
Add a specific amount of DAAO to the reaction mixture.
-
Initiate the reaction by adding the D-Phenylalanine or this compound substrate.
-
Immediately place the plate or cuvette in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Perform the assay with a range of substrate concentrations to determine the kinetic parameters as described in Protocol 1.
-
Visualizations
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. epfl.ch [epfl.ch]
- 4. pnas.org [pnas.org]
- 5. Mechanistic Studies of an Amine Oxidase Derived from d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 9. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Free Protein Synthesis with D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins.[1][2] Its open-system nature allows for the direct manipulation of the translation environment, facilitating the incorporation of non-canonical amino acids (ncAAs) at specific sites within a protein.[3][4] This capability is particularly valuable in drug discovery and development for creating proteins with novel properties, such as enhanced stability, altered function, and the introduction of unique labels for biophysical studies.[5][6]
This document provides detailed application notes and protocols for the site-specific incorporation of D-Phenylalanine-d8, a deuterated D-amino acid, into a target protein using an E. coli-based cell-free protein synthesis system. The incorporation of D-amino acids can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides and proteins.[5] Furthermore, the deuterium (B1214612) labeling of this compound serves as a valuable tool for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed structural and dynamic analysis of the synthesized protein.[1][7]
Principle of this compound Incorporation
The site-specific incorporation of this compound is achieved through the amber stop codon (UAG) suppression methodology.[8][9] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA) that are mutually compatible but do not cross-react with their endogenous counterparts in the E. coli cell extract.[8][10] The engineered aaRS is specifically designed to recognize and charge the suppressor tRNA with this compound. When the ribosome encounters an in-frame amber codon in the mRNA template, the charged suppressor tRNA delivers this compound to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain.[11]
Experimental Workflow
The overall experimental workflow for the cell-free synthesis of a protein containing this compound involves several key stages, from the preparation of the necessary biological components to the final analysis of the synthesized protein.
Application: Modulating GPCR Signaling with D-Amino Acid Containing Peptides
G protein-coupled receptors (GPCRs) are a major class of drug targets, and many are activated by peptide ligands.[12][13] A significant challenge in developing peptide-based drugs is their rapid degradation by proteases in vivo.[5] Incorporating D-amino acids, such as this compound, into a peptide agonist can enhance its stability and prolong its signaling activity.[12] The following diagram illustrates a representative GPCR signaling pathway that can be modulated by a stabilized peptide agonist.
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides representative yields and incorporation efficiencies for other non-canonical amino acids in E. coli-based CFPS systems, which can serve as a benchmark.[14][15]
| Non-Canonical Amino Acid | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| p-acetyl-L-phenylalanine | 96 ± 3 | ≥ 98 | [14] |
| p-propargyloxyphenylalanine | ~190 (S30 system) | >95 | [3] |
| Various UAAs | up to 1000 | High | [10][15] |
Experimental Protocols
Protocol 1: Preparation of DNA Template
-
Gene Design: The gene of interest should be cloned into a suitable expression vector containing a T7 promoter and a T7 terminator. An in-frame amber stop codon (TAG) should be introduced at the desired site for this compound incorporation using site-directed mutagenesis.
-
Plasmid Purification: Isolate the plasmid DNA from an E. coli cloning strain (e.g., DH5α) using a commercial plasmid purification kit. Ensure high purity and concentration of the plasmid DNA. The final concentration should be at least 1 µg/µL.
Protocol 2: Preparation of S30 Cell Extract
This protocol is adapted from established methods for preparing highly active S30 extracts from E. coli.
-
Cell Culture: Inoculate 1 L of 2xYTPG medium with an overnight culture of E. coli BL21 (DE3) to an initial OD600 of 0.05-0.1.
-
Growth and Induction: Grow the cells at 37°C with shaking to an OD600 of 0.5-0.6. Induce T7 RNA polymerase expression with 1 mM IPTG and continue to grow for another 2 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT) and lyse the cells using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Pre-incubation: Incubate the supernatant at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.
-
Dialysis: Dialyze the extract against S30 buffer overnight at 4°C.
-
Storage: Aliquot the S30 extract and store at -80°C.
Protocol 3: Cell-Free Protein Synthesis Reaction
-
Reaction Mix Preparation: On ice, prepare the CFPS reaction mixture with the final concentrations of components as listed in the table below.
| Component | Final Concentration |
| S30 Cell Extract | 25-30% (v/v) |
| Plasmid DNA Template | 5-10 nM |
| T7 RNA Polymerase | 0.1 mg/mL |
| Orthogonal aaRS | 10-20 µM |
| Orthogonal tRNACUA | 50-100 µM |
| This compound | 1-2 mM |
| 19 Canonical Amino Acids (minus Phe) | 1.5 mM each |
| ATP | 1.2 mM |
| GTP, UTP, CTP | 0.85 mM each |
| PEG 8000 | 2% (w/v) |
| Folinic Acid | 34 µg/mL |
| HEPES-KOH pH 7.5 | 57 mM |
| Potassium Acetate | 100 mM |
| Ammonium Acetate | 27 mM |
| Magnesium Acetate | 10-14 mM |
-
Incubation: Incubate the reaction mixture at 30-37°C for 6-20 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be used.
Protocol 4: Protein Purification
-
Affinity Chromatography: If the target protein is expressed with an affinity tag (e.g., His-tag), purify the protein using the appropriate affinity chromatography resin (e.g., Ni-NTA).
-
Buffer Exchange: Elute the protein and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.
-
SDS-PAGE Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol 5: Verification of this compound Incorporation by Mass Spectrometry
-
In-gel Digestion: Excise the protein band from the SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass shift of this compound at the amber codon position. The expected mass shift will be due to the presence of 8 deuterium atoms.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Inactive S30 extract | Prepare fresh S30 extract or optimize preparation protocol. |
| Suboptimal component concentrations | Titrate concentrations of Mg2+, DNA, and orthogonal components. | |
| Low incorporation efficiency | Inefficient orthogonal translation system | Use an evolved aaRS/tRNA pair with higher activity for D-amino acids. |
| Competition with Release Factor 1 (RF1) | Use an S30 extract from an RF1-deficient E. coli strain.[14][18] | |
| Protein truncation | Premature termination at the amber codon | Increase the concentration of the orthogonal tRNA and aaRS. |
| No protein expression | Degradation of DNA template | Use nuclease-deficient S30 extract. |
| Incorrect DNA sequence | Verify the sequence of the plasmid DNA. |
References
- 1. Cell-free protein synthesis of perdeuterated proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Free Protein Synthesis for Analysis by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Protein Turnover Using D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular physiology and the pathogenesis of numerous diseases. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful tool for dissecting these dynamic processes. D-Phenylalanine-d8, a deuterated, non-radioactive isotopologue of the essential amino acid phenylalanine, serves as a valuable tracer in these studies.
This document provides detailed application notes and protocols for the use of this compound in protein turnover research. It is important to note the distinction between the D- and L-isomers of phenylalanine. L-Phenylalanine is the natural isomer incorporated into proteins during synthesis. Therefore, for metabolic labeling studies aiming to measure the rate of protein synthesis, L-Phenylalanine-d8 is the appropriate tracer. In contrast, This compound is not incorporated into proteins and is primarily utilized as an internal standard for the accurate quantification of L-phenylalanine in biological samples. While some studies have explored the potential for enzymatic conversion of D- to L-phenylalanine in certain organisms, this is not a significant pathway in mammals.[1][2]
These notes will cover both the metabolic labeling applications using L-Phenylalanine-d8 and the use of this compound as an internal standard, providing a comprehensive guide for researchers.
Core Principles of Stable Isotope Labeling for Protein Turnover
The fundamental principle of using stable isotope-labeled amino acids to measure protein turnover is the introduction of a "heavy" amino acid into a biological system and monitoring its incorporation into newly synthesized proteins over time. This can be achieved through various methods, with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) being a prominent in vitro technique.[3][4][5][6][7][8][9][10]
In a typical dynamic SILAC or pulse-SILAC experiment for protein turnover, cells are cultured in a medium containing a "heavy" amino acid, such as L-Phenylalanine-d8. The rate of incorporation of this heavy amino acid into the proteome is then measured by mass spectrometry. By analyzing the ratio of heavy to "light" (unlabeled) peptides at different time points, the synthesis rate of individual proteins can be determined. Conversely, by pre-labeling proteins with a heavy amino acid and then switching to a light medium (a "pulse-chase" experiment), the degradation rate can be measured by monitoring the disappearance of the heavy-labeled protein population.
Applications in Research and Drug Development
The precise measurement of protein turnover has wide-ranging applications:
-
Understanding Disease Mechanisms: Dysregulation of protein turnover is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[11]
-
Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by monitoring their effects on the synthesis and degradation of specific proteins.
-
Biomarker Discovery: Identifying proteins with altered turnover rates that can serve as biomarkers for disease diagnosis or prognosis.
-
Pharmacodynamics: Assessing the engagement of a drug with its target by measuring changes in the target protein's turnover rate.
Data Presentation
Quantitative Data on Protein Turnover and Labeling Efficiency
The following tables summarize quantitative data from studies utilizing deuterated phenylalanine and other stable isotope labeling methods to measure protein turnover and labeling efficiency.
Table 1: Phenylalanine Flux and Conversion to Tyrosine in Healthy Adults [12]
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) |
| Phenylalanine Flux | 55.3 ± 2.1 |
| Phenylalanine to Tyrosine Conversion | 8.2 ± 0.5 |
| Phenylalanine Incorporation into Protein | 47.1 ± 1.9 |
Table 2: Muscle Protein Synthesis Rates Measured with Deuterated Phenylalanine [12]
| Condition | Fractional Synthesis Rate (%/hour) |
| Post-absorptive State | 0.05 ± 0.01 |
| Fed State (Amino Acid Infusion) | 0.09 ± 0.01 |
Table 3: SILAC Labeling Efficiency
| Cell Passages in Heavy Medium | Labeling Efficiency (%) | Reference |
| 2 | ~90 | [3] |
| 4 | 91 | [3] |
| 5-6 | >99 | [7][10] |
Table 4: Half-lives of Selected Proteins in Mouse Tissues Determined by Stable Isotope Labeling [13]
| Protein | Tissue | Half-life (days) |
| Albumin | Liver | 2.5 |
| Catalase | Liver | 2.1 |
| Fatty acid synthase | Liver | 2.3 |
| Myosin-4 | Muscle | 33.3 |
| Actin, alpha skeletal muscle | Muscle | 20.0 |
| Collagen alpha-1(I) chain | Heart | 117.3 |
Experimental Protocols
Protocol 1: In Vitro Protein Turnover Analysis using Dynamic SILAC with L-Phenylalanine-d8
This protocol outlines the steps for measuring protein synthesis rates in cultured cells.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-phenylalanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Phenylalanine (light)
-
L-Phenylalanine-d8 (heavy)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 desalting spin columns
-
LC-MS/MS system
Methodology:
-
Cell Culture and Adaptation:
-
Culture cells in standard "light" medium (containing unlabeled L-phenylalanine) to the desired confluency. For complete labeling in pulse-chase experiments, adapt one population of cells to "heavy" medium (containing L-Phenylalanine-d8) for at least 5-6 cell doublings to ensure >97% incorporation.[14]
-
-
Dynamic SILAC Labeling (Pulse):
-
To initiate the time course, replace the light medium with heavy medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of L-Phenylalanine-d8.
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each lysate using a BCA assay.
-
For each time point, take an equal amount of protein (e.g., 50 µg).
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.
-
Alkylate cysteine residues with 55 mM IAA in the dark at room temperature for 45 minutes.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides using a high-resolution LC-MS/MS system.
-
LC Parameters:
-
MS Parameters:
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the heavy-to-light ratios for each peptide at each time point.
-
Calculate the protein synthesis rate constant (k_syn) by fitting the incorporation of the heavy label over time to a first-order kinetics model.
-
Protocol 2: In Vivo Measurement of Muscle Protein Synthesis in a Mouse Model
This protocol describes a method for measuring protein synthesis rates in mouse muscle tissue.
Materials:
-
Mice
-
L-Phenylalanine-d8
-
Saline solution
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
Trichloroacetic acid (TCA)
-
6M HCl
-
Solid-phase extraction (SPE) columns for amino acid purification
-
GC-MS or LC-MS/MS system
Methodology:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast the animals overnight to reach a post-absorptive state.
-
-
Tracer Administration:
-
Prepare a sterile solution of L-Phenylalanine-d8 in saline.
-
Administer the tracer via intravenous or intraperitoneal injection. A flooding dose approach can be used to rapidly enrich the precursor pool.
-
-
Tissue Collection:
-
At defined time points after tracer administration (e.g., 30, 60, 90 minutes), anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Quickly dissect the muscle of interest (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen.
-
-
Sample Preparation (Muscle):
-
Grind the frozen muscle tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in TCA to precipitate proteins.
-
Centrifuge to pellet the proteins and wash the pellet to remove free amino acids.
-
Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.
-
Isolate the amino acids from the hydrolysate using SPE.
-
-
Sample Preparation (Plasma):
-
Deproteinize plasma samples with TCA.
-
Isolate the free amino acid fraction from the supernatant using SPE.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acid samples to make them volatile for GC-MS analysis or prepare them for LC-MS/MS.
-
Determine the isotopic enrichment of L-Phenylalanine-d8 in the protein hydrolysate (bound fraction) and the plasma (precursor pool).
-
-
Data Analysis:
-
Calculate the fractional synthesis rate (FSR) of muscle protein using the formula: FSR (%/hour) = (E_protein / E_precursor) / t * 100 where E_protein is the enrichment of the tracer in the protein-bound pool, E_precursor is the average enrichment in the precursor pool, and t is the time in hours.
-
Protocol 3: Use of this compound as an Internal Standard for L-Phenylalanine Quantification
This protocol details the use of this compound for accurate quantification of L-phenylalanine in plasma samples.
Materials:
-
Plasma samples
-
This compound (Internal Standard, IS)
-
L-Phenylalanine (for calibration curve)
-
Formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol/water.[16]
-
Prepare a 1 mg/mL stock solution of L-Phenylalanine in 50:50 methanol/water.[16]
-
Prepare a series of L-Phenylalanine working solutions by serial dilution for the calibration curve.
-
Prepare an internal standard working solution (e.g., 10 µg/mL) by diluting the this compound stock solution.[16]
-
-
Sample Preparation:
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[16]
-
Add 10 µL of the this compound internal standard working solution to each tube.[16]
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[16]
-
Vortex the mixture vigorously for 1 minute.[16]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[16]
-
-
LC-MS/MS Analysis:
-
Use an LC-MS/MS system with parameters optimized for the detection of phenylalanine.
-
LC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenylalanine from other plasma components.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-phenylalanine and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-phenylalanine to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Metabolic fate of L-Phenylalanine for protein turnover studies.
Caption: Experimental workflow for protein turnover analysis.
Caption: Workflow for using this compound as an internal standard.
References
- 1. (PDF) Conversion of D-Phenylalanine to L-Phenylalanine in [research.amanote.com]
- 2. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. SILAC-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of D-Phenylalanine-d8
Introduction
D-Phenylalanine-d8 is a stable isotope-labeled (SIL) form of the amino acid phenylalanine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry assays, as its chemical and physical properties are nearly identical to its unlabeled counterpart.[1][2] High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and mass accuracy to distinguish this compound from other molecules and its endogenous, unlabeled form, making it a powerful tool in drug development, metabolic research, and clinical diagnostics.[3] This application note provides detailed protocols for the detection and quantification of this compound in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for an LC-HRMS method for this compound analysis. These values are illustrative and may vary depending on the specific instrumentation and matrix used.
Table 1: LC-HRMS Method Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Injection Volume | 1 - 5 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| MS Instrument | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)[3] |
| Scan Mode | Full Scan MS (m/z 150-250) and Targeted MS/MS |
Table 2: this compound Mass Spectrometric Properties
| Property | Value |
| Chemical Formula | C₉H₃D₈NO₂ |
| Monoisotopic Mass | 173.1455 Da |
| Precursor Ion [M+H]⁺ | 174.1528 m/z |
| Major Fragment Ions (illustrative) | 128.1221 m/z (loss of COOH), 99.1112 m/z (side chain) |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions for this compound and a corresponding unlabeled standard (L-Phenylalanine) for calibration.
Materials:
-
This compound (≥98% isotopic purity)
-
L-Phenylalanine (≥98% purity)
-
Methanol (B129727) (LC-MS grade)[2]
-
Water (LC-MS grade)[2]
-
Calibrated pipettes
-
Polypropylene tubes[2]
Procedure:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 methanol/water.[1]
-
L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve it in 10 mL of 50:50 methanol/water.[1]
-
This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 10 µg/mL.[1]
-
L-Phenylalanine Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the L-Phenylalanine stock solution with 50:50 methanol/water to create calibration standards at desired concentrations.[1]
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol outlines a simple and effective protein precipitation method for extracting this compound from human plasma.[1]
Materials:
-
Human plasma (K2EDTA)[2]
-
This compound Internal Standard Working Solution (10 µg/mL)
-
Ice-cold methanol with 0.1% formic acid[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge[2]
Procedure:
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control into a microcentrifuge tube.[1]
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube.[1]
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-HRMS analysis.[1]
Visualizations
Phenylalanine Metabolism and Role as a Tracer
The following diagram illustrates the metabolic pathway of phenylalanine and how this compound can be used as a tracer to study its conversion to tyrosine.
References
Application Notes and Protocols for D-Phenylalanine-d8 in Targeted Metabolomics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding disease mechanisms, identifying biomarkers, and assessing therapeutic responses. Phenylalanine, an essential amino acid, is a precursor for the synthesis of tyrosine and several key neurotransmitters, making its metabolic pathway a critical area of investigation.[1] D-Phenylalanine-d8, a stable isotope-labeled (SIL) analogue of phenylalanine, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte ensure that it effectively accounts for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enabling highly accurate and precise measurements.
This document provides detailed application notes and protocols for the use of this compound in targeted metabolomics assays for the quantification of phenylalanine in biological matrices, such as plasma and serum.
Metabolic Pathway of Phenylalanine
Phenylalanine is primarily metabolized in the liver via hydroxylation to form tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. Tyrosine then serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. Dysregulation of this pathway is associated with several metabolic disorders, most notably Phenylketonuria (PKU), which results from a deficiency in phenylalanine hydroxylase.
Experimental Workflow for Targeted Phenylalanine Analysis
The general workflow for the quantification of phenylalanine in biological samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Protocols
Preparation of Stock and Working Solutions
a. Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-phenylalanine and dissolve it in 10 mL of a 50:50 (v/v) methanol (B129727):water solution.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) methanol:water solution.
c. Phenylalanine Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Phenylalanine Stock Solution with a 50:50 (v/v) methanol:water solution to create calibration standards at desired concentrations.
d. Internal Standard Working Solution (10 µg/mL): Dilute the this compound IS Stock Solution with a 50:50 (v/v) methanol:water solution to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma or serum), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound Internal Standard Working Solution to each tube.
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Quantitative Data
Table 1: LC-MS/MS Parameters for Phenylalanine and this compound
| Parameter | Setting |
| LC System | |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution suitable for amino acid separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
Table 2: MRM Transitions for Phenylalanine and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Phenylalanine | 166.1 | 120.1 | 15 |
| This compound (IS) | 174.2 | 128.1 | 15 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Table 3: Method Performance Characteristics (Illustrative Data)
| Parameter | Result |
| Linearity | |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| LLOQ (1.0 ng/mL) | Accuracy: ± 20%, Precision (CV): ≤ 20% |
| LQC, MQC, HQC | Accuracy: ± 15%, Precision (CV): ≤ 15% |
| Recovery | > 85% |
Conclusion
The use of this compound as an internal standard in targeted LC-MS/MS metabolomics assays provides a robust, sensitive, and reliable method for the quantification of phenylalanine in biological samples. The detailed protocols and optimized parameters presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. This approach is well-suited for high-throughput analysis in both clinical diagnostics and large-scale research studies, ensuring high-quality and reproducible data.
References
Probing Metabolic Dynamics In Vivo: Application Notes and Protocols for D-Phenylalanine-d8 Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify metabolic processes within a living organism offers a profound window into health and disease. Deuterated amino acids, such as D-Phenylalanine-d8, have emerged as powerful tools for in vivo imaging, enabling the non-invasive tracking of protein synthesis, metabolic flux, and drug distribution with high spatial and temporal resolution. This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with advanced imaging techniques, primarily Stimulated Raman Scattering (SRS) microscopy and Mass Spectrometry Imaging (MSI).
The core principle behind this approach lies in the substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), on the phenylalanine molecule. This subtle modification is minimally perturbative to the biological system, yet it introduces a unique vibrational signature (C-D bond) that can be detected in the "cellular silent region" of the Raman spectrum (approximately 2100-2300 cm⁻¹), where endogenous molecules do not exhibit strong signals.[1] This allows for highly specific and background-free imaging of the metabolic fate of the administered this compound.
Application Notes
Visualization of Protein Synthesis
A primary application of this compound is the in vivo imaging of de novo protein synthesis.[1] Cancer cells, for instance, exhibit elevated rates of protein synthesis to support their rapid proliferation. By administering this compound, researchers can visualize and quantify the incorporation of this deuterated amino acid into newly synthesized proteins within tumor tissues, providing a direct measure of metabolic activity. This can be invaluable for assessing tumor boundaries, heterogeneity, and response to therapeutic interventions.
Metabolic Flux Analysis
The metabolic fate of phenylalanine extends beyond protein synthesis. It is a precursor for the synthesis of tyrosine and various neurotransmitters.[2] By tracking the appearance of the deuterium label in downstream metabolites, it is possible to perform metabolic flux analysis in vivo. This can elucidate enzymatic activities and pathway dynamics in various physiological and pathological conditions.
Drug Development and Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine-based drugs is critical in pharmaceutical development. Deuterium labeling offers a robust method to trace the journey of these therapeutic agents within a living organism. Imaging techniques can reveal drug accumulation in target tissues and potential off-target effects, providing crucial information for optimizing drug design and delivery.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using deuterated amino acids. These values can serve as a baseline for experimental design and data interpretation.
| Parameter | Value | Organism/System | Imaging Technique | Reference |
| D-Amino Acid Concentration for in vivo labeling | 100 mg per mouse | Mouse | SRS Microscopy | |
| Raman Shift for C-D bond detection | ~2100 - 2200 cm⁻¹ | General | SRS Microscopy | [1][3] |
| Typical Incubation Time (in vivo) | 2.5 hours - 2.5 days | Mouse | SRS Microscopy | |
| Spatial Resolution | Sub-micrometer | General | SRS Microscopy | [1] |
| Analyte | Matrix | Isotopic Enrichment (%) | Analytical Method | Reference |
| Phenylalanine-d8 | Plasma | Variable (dependent on dose) | LC-MS/MS | [4] |
| Protein-bound Phenylalanine-d8 | Muscle Tissue | Variable (time-dependent) | GC-MS | [5] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Protein Synthesis in a Mouse Model using Stimulated Raman Scattering (SRS) Microscopy
This protocol describes the administration of this compound to a tumor-bearing mouse and subsequent imaging of protein synthesis in the tumor tissue using SRS microscopy.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tumor-bearing mouse model (e.g., xenograft)
-
Anesthesia (e.g., isoflurane)
-
SRS microscope system equipped with a tunable laser source
-
Animal handling and surgical tools
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to the desired concentration (e.g., 100 mg/mL). Ensure complete dissolution.
-
Animal Preparation: Anesthetize the mouse using an approved protocol.
-
Administration of this compound: Administer the this compound solution to the mouse via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection. The dosage and administration route should be optimized based on the specific experimental goals.
-
Incubation Period: Allow the deuterated amino acid to be incorporated into newly synthesized proteins. The incubation time can range from a few hours to several days, depending on the protein turnover rate in the tissue of interest.
-
Tissue Preparation for Imaging: At the desired time point, anesthetize the mouse and surgically expose the tumor tissue for imaging. Maintain the animal under anesthesia throughout the imaging session.
-
SRS Microscopy:
-
Position the mouse on the microscope stage.
-
Tune the SRS laser system to the Raman shift corresponding to the C-D bond of this compound (typically in the 2100-2200 cm⁻¹ range).
-
Acquire SRS images of the tumor tissue. It is also recommended to acquire images at a reference Raman shift corresponding to total protein (e.g., CH₃ stretching at ~2940 cm⁻¹) for ratiometric analysis.
-
-
Image Analysis:
-
Process the acquired SRS images to visualize the distribution of newly synthesized proteins (from the C-D signal).
-
Perform ratiometric analysis (C-D signal / CH₃ signal) to obtain a quantitative measure of new protein synthesis relative to the total protein content.
-
Protocol 2: Analysis of this compound Incorporation using Mass Spectrometry Imaging (MSI)
This protocol outlines the general workflow for preparing tissue sections for MSI analysis to visualize the distribution of this compound and its metabolites.
Materials:
-
Tissues from an animal administered with this compound
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Tissue Collection and Freezing: Following the desired incubation period after this compound administration, euthanize the animal and immediately excise the tissues of interest. Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
Tissue Sectioning: Embed the frozen tissues in OCT compound and section them using a cryostat to a thickness of 10-20 µm. Mount the tissue sections onto a MALDI target plate.
-
Matrix Application: Apply the MALDI matrix solution uniformly over the tissue sections. The choice of matrix and application method is critical for optimal ionization and should be empirically determined.
-
MALDI-MSI Analysis:
-
Load the prepared target plate into the MALDI-TOF mass spectrometer.
-
Define the imaging area on the tissue section.
-
Acquire mass spectra across the defined area in a raster pattern. The mass spectrometer should be set to detect the mass-to-charge ratio (m/z) corresponding to this compound and its potential deuterated metabolites.
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z values of interest to visualize the spatial distribution of this compound and its metabolites within the tissue section.
-
Correlate the MSI data with histological images of the same tissue section to link molecular distributions to specific cellular structures.
-
Visualizations
References
Troubleshooting & Optimization
How to address D-Phenylalanine-d8 signal suppression in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression and other common issues encountered when using D-Phenylalanine-d8 as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its fundamental role is to mimic the behavior of the unlabeled analyte, D-Phenylalanine, throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][2] By adding a known concentration of this compound to your samples, you can accurately quantify the analyte by calculating the ratio of the analyte's signal to the internal standard's signal. This corrects for variability that can lead to signal suppression or enhancement.[1][2]
Q2: What are "matrix effects" and how do they cause signal suppression for this compound?
A2: Matrix effects are the alteration of ionization efficiency for your analyte and internal standard due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[3] These effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy and precision of your results.[3] For this compound, common matrix components in biological fluids that can cause signal suppression include salts, phospholipids, and other endogenous metabolites.[4]
Q3: My this compound signal is low or non-existent. What are the likely causes?
A3: A low or absent signal for this compound can stem from several factors:
-
Incorrect Preparation: Errors in the preparation of the internal standard stock or working solutions.
-
Sample Preparation Issues: Inefficient extraction or loss of the internal standard during sample cleanup.
-
Severe Ion Suppression: High levels of interfering compounds in the sample matrix are suppressing the ionization of this compound.
-
Instrumental Problems: Suboptimal mass spectrometer source conditions (e.g., spray voltage, gas flows, temperature) or issues with the LC system.
Q4: I'm observing a different retention time for this compound compared to unlabeled D-Phenylalanine. Is this normal?
A4: Yes, this can be a normal phenomenon known as the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While often minor, a significant shift in retention time can lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting interferences, compromising accurate quantification.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across Samples
Possible Cause: Inconsistent sample preparation or significant sample-to-sample variation in matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent execution of the sample preparation method, particularly pipetting and extraction steps.
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement in your samples.
-
Optimize Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause: The this compound is not adequately compensating for the matrix effects experienced by the analyte. This can happen if there is a chromatographic separation between the analyte and the internal standard, or if they respond differently to the interfering matrix components.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are co-eluting.
-
Adjust Chromatographic Conditions: If there is separation, modify the mobile phase composition, gradient, or column chemistry to achieve co-elution.
-
Assess Differential Matrix Effects: Conduct an experiment to compare the matrix effects on the analyte and this compound individually.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for D-Phenylalanine.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma). Spike the analyte and this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Presentation:
| Sample Set | Description | Mean Analyte Peak Area | Mean this compound Peak Area |
| A | Neat Solution | 1,200,000 | 1,500,000 |
| B | Post-Extraction Spike | 850,000 | 1,100,000 |
| C | Pre-Extraction Spike | 810,000 | 1,050,000 |
Calculations:
-
Analyte ME%: (850,000 / 1,200,000) * 100 = 70.8% (Indicates ion suppression)
-
This compound ME%: (1,100,000 / 1,500,000) * 100 = 73.3% (Indicates ion suppression)
-
Analyte RE%: (810,000 / 850,000) * 100 = 95.3%
-
This compound RE%: (1,050,000 / 1,100,000) * 100 = 95.5%
Protocol 2: Protein Precipitation for Phenylalanine Analysis in Plasma
Objective: A simple and effective method to remove the majority of proteins from plasma samples.[1]
Methodology:
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control into a microcentrifuge tube.[1]
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube.[1]
-
Add 150 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
References
Preventing deuterium-hydrogen exchange of D-Phenylalanine-d8 in solution
Welcome to the technical support center for D-Phenylalanine-d8. This resource is designed to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your labeled compound.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Unexpected Loss of Deuterium (B1214612) Label in Solution
-
Symptom: Mass spectrometry or NMR analysis indicates a lower than expected mass or a decrease in the deuterium isotopic enrichment of this compound after dissolution.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Protic solvents like water and methanol (B129727) contain readily exchangeable protons that can replace the deuterium atoms on your compound.[1] Solution: Whenever possible, use dry, aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran.[1] If an aqueous solution is necessary, use D₂O-based buffers.[1] |
| Suboptimal pH of Aqueous Solution | Both acidic and basic conditions can catalyze D-H exchange.[1][2] The rate of exchange for amide protons in proteins is minimal at approximately pH 2.6.[2] Solution: For aqueous solutions, maintain a pH range of 2.5 to 3.0 to minimize the exchange rate.[1] If experimental conditions require a different pH, be aware of the increased potential for exchange. |
| Elevated Temperature | The rate of chemical reactions, including D-H exchange, increases with temperature.[1] Solution: Prepare and handle solutions at low temperatures (0 - 4°C).[1] Store stock solutions and samples at -20°C or -80°C.[1][3] |
| Presence of Atmospheric Moisture | Lyophilized standards can absorb atmospheric moisture upon opening, introducing a source of protons. Solution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of deuterium-hydrogen exchange for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a proton from the surrounding environment, or vice-versa.[2] For this compound, the deuterium atoms on the phenyl ring are generally stable, but those on the amine (-ND₂) and carboxylic acid (-COOD) groups are labile and can readily exchange with protons from protic solvents like water. The exchange is catalyzed by both acid and base.[1][2]
Q2: How should I store my this compound to ensure long-term stability?
A2: For optimal long-term stability, solid this compound should be stored at -20°C or colder in a desiccator to protect it from moisture.[1] Solutions should be prepared in aprotic solvents if possible and stored in tightly sealed vials at -20°C or -80°C.[1][3] If an aqueous solution is required, use a D₂O-based buffer and store at low temperatures.
Q3: Can I completely prevent deuterium-hydrogen exchange?
A3: While completely eliminating D-H exchange is challenging, especially in protic solvents, it can be significantly minimized by controlling the experimental conditions.[4] By carefully selecting solvents, maintaining an optimal pH, and working at low temperatures, you can preserve the isotopic integrity of your this compound.
Q4: What analytical techniques can I use to monitor D-H exchange?
A4: The most common techniques for monitoring D-H exchange are:
-
Mass Spectrometry (MS): MS can detect the change in mass as deuterium is replaced by hydrogen.[2][5] This allows for the quantification of the overall deuterium content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that were previously deuterated.[2] ¹³C NMR can also be used, as the coupling patterns differ for carbon atoms bonded to deuterium versus hydrogen.[2]
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A5: Yes, using stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) for labeling avoids the problem of exchange as these isotopes are not labile.[4] However, the synthesis of compounds labeled with ¹³C and ¹⁵N is often more complex and expensive than deuterium labeling.[4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound with Minimal D-H Exchange
-
Objective: To prepare a stock solution of this compound while minimizing the loss of the deuterium label.
-
Materials:
-
This compound (lyophilized powder)
-
High-purity, dry, aprotic solvent (e.g., acetonitrile)
-
Calibrated analytical balance
-
Airtight, amber glass vials
-
Argon or nitrogen gas
-
-
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[3]
-
Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolve the weighed standard in the appropriate volume of dry, aprotic solvent (e.g., acetonitrile).
-
If necessary, use gentle vortexing or sonication to ensure complete dissolution.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing it tightly.
-
Store the stock solution in the airtight, amber vial at -20°C or -80°C.[3]
-
Protocol 2: Monitoring D-H Exchange Using Mass Spectrometry
-
Objective: To quantify the extent of D-H exchange of this compound in a specific solution over time.
-
Materials:
-
Stock solution of this compound
-
Test solution (e.g., aqueous buffer at a specific pH)
-
LC-MS system
-
-
Methodology:
-
Prepare a series of samples by spiking a known concentration of the this compound stock solution into the test solution.
-
Immediately process and analyze the "T=0" sample to establish a baseline mass spectrum.
-
Incubate the remaining samples under the desired experimental conditions (e.g., specific temperature and duration).
-
At predetermined time points, quench the exchange reaction by rapidly lowering the temperature (placing on ice) and, if applicable, acidifying the solution to a pH of approximately 2.5.
-
Analyze each sample by LC-MS.
-
Evaluate the data by comparing the mass spectra of the incubated samples to the T=0 sample. A shift to a lower mass-to-charge ratio (m/z) indicates the loss of deuterium.
-
Visualizations
Caption: Factors influencing the deuterium-hydrogen exchange of this compound in solution.
Caption: Recommended experimental workflow for handling this compound to minimize D-H exchange.
References
Optimizing D-Phenylalanine-d8 Concentration for Cell Labeling Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Phenylalanine-d8 concentration in cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of this compound for cell labeling?
Optimizing the this compound concentration is critical for several reasons. Firstly, excessively high concentrations of amino acids, including phenylalanine and its derivatives, can be cytotoxic to cells, potentially leading to apoptosis or necrosis and compromising the experiment's validity.[1][2] Secondly, high levels of one amino acid can competitively inhibit the transport of other essential amino acids into the cell, leading to nutrient imbalances and altered cellular physiology. Conversely, a concentration that is too low will result in insufficient labeling of proteins and other biomolecules, making detection and quantification by mass spectrometry difficult. Therefore, identifying the optimal concentration is a balance between maximizing labeling efficiency and minimizing cellular stress and toxicity.
Q2: What are the potential causes of low incorporation of this compound into my cells?
Low incorporation efficiency is a common issue in stable isotope labeling experiments.[3] Several factors could be at play:
-
Suboptimal Concentration: The concentration of this compound in the culture medium may be too low for efficient uptake and incorporation.
-
Competition with L-Phenylalanine: Standard culture media contain L-Phenylalanine, which will compete with this compound for uptake by amino acid transporters.
-
Enzymatic Degradation: Some cell types express D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[4][5] This would degrade the this compound, reducing its availability for labeling.
-
Insufficient Incubation Time: The labeling duration may not be long enough for significant incorporation to occur.
-
Cell Line Specificity: Different cell lines have varying expression levels of amino acid transporters and metabolic enzymes, leading to differences in uptake and incorporation efficiency.
Q3: I'm observing increased cell death after adding this compound. What could be the cause and how can I mitigate it?
Increased cell death is a strong indicator of cytotoxicity. The primary suspect is the concentration of this compound being too high. D-amino acids have been shown to induce cytotoxic effects in various cell lines.[1] This toxicity can be mediated by the production of hydrogen peroxide (H₂O₂) if the cells have active D-amino acid oxidase (DAAO).[1][6]
To mitigate this, it is essential to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. This can be achieved using standard cytotoxicity assays such as the MTT, LDH, or Annexin V assays.[1][7][8]
Q4: How does the presence of D-amino acid oxidase (DAAO) in my cells affect the experiment?
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[4][5] If your cell line expresses DAAO, it will lead to the degradation of this compound, reducing its availability for labeling and potentially leading to the accumulation of cytotoxic hydrogen peroxide.[1][6] It is advisable to assess the DAAO activity in your cell line of interest before initiating extensive labeling experiments.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a concentration titration experiment to identify the optimal labeling concentration. Start with a range of concentrations (e.g., from the typical L-phenylalanine concentration in the medium down to 10-fold lower and up to 10-fold higher, while monitoring for toxicity).[3] |
| Competition with L-Phenylalanine | Use a custom culture medium that is deficient in L-Phenylalanine and supplement it with your desired concentration of this compound. |
| D-amino acid oxidase (DAAO) Activity | Assay for DAAO activity in your cell lysate. If DAAO is active, consider using a DAAO inhibitor or choosing a different cell line with low or no DAAO activity. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling duration for your cell line and experimental goals. |
Issue 2: Observed Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Conduct a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the IC50 value and identify a non-toxic working concentration.[1][7] |
| Hydrogen Peroxide Production by DAAO | If DAAO is active, the resulting H₂O₂ can be toxic. Consider adding catalase to the culture medium to neutralize the H₂O₂ or using a DAAO inhibitor. |
| Amino Acid Imbalance | High concentrations of this compound may disrupt the uptake of other essential amino acids. Ensure the culture medium is rich in other amino acids to minimize competitive inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to assess cell viability across a range of this compound concentrations.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle-treated (if applicable) controls.
-
Incubation: Incubate the plate for a duration relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Measuring this compound Incorporation by LC-MS/MS
This protocol provides a general workflow for quantifying the incorporation of this compound into the cellular proteome.
Materials:
-
Cell pellets labeled with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
DTT (dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cell pellets and determine the protein concentration.
-
Protein Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the peptide mixture using C18 SPE cartridges.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC) Separation: Use a reversed-phase C18 column with a gradient of acetonitrile (B52724) in 0.1% formic acid to separate the peptides.
-
Mass Spectrometry (MS) and MS/MS: Operate the mass spectrometer in data-dependent acquisition mode to acquire both MS1 scans (to detect the mass shift from d8 labeling) and MS/MS scans (for peptide identification).
-
-
Data Analysis: Use appropriate software to identify peptides and quantify the ratio of this compound-containing peptides to their unlabeled counterparts. This will determine the labeling efficiency.
Visualizations
Caption: Experimental workflow for optimizing and performing this compound cell labeling.
Caption: Troubleshooting logic for low this compound labeling efficiency.
Caption: Cellular fate of this compound in a labeling experiment.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 6. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting D-Phenylalanine-d8 Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the incorporation of D-Phenylalanine-d8 into proteins for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor incorporation of this compound into my target protein?
A1: Poor incorporation of this compound can stem from several factors, primarily related to the inherent biological challenges of utilizing D-amino acids in ribosomal protein synthesis and the specific experimental conditions. Key reasons include:
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Cellular Machinery Discrimination: The native translational machinery, including aminoacyl-tRNA synthetases and the ribosome itself, inherently discriminates against D-amino acids.[1][2]
-
D-amino acid Oxidase (DAAO) Activity: The expression host (e.g., E. coli) may possess D-amino acid oxidases, enzymes that degrade D-amino acids, thus depleting the available this compound.[3][4][5][6]
-
Toxicity of D-amino acids: High concentrations of D-amino acids can be toxic to cells, leading to poor cell health and reduced protein synthesis.[7][8][9]
-
Suboptimal Culture Conditions: The composition of the cell culture medium, including the concentration of this compound and other essential nutrients, is critical for efficient incorporation.[10][11]
-
Inadequate Analytical Verification: The methods used to verify incorporation may not be sensitive or specific enough to accurately quantify the level of this compound in the final protein product.[12][13]
Q2: How can I be certain that the this compound has been incorporated into my protein?
A2: Verification of this compound incorporation requires robust analytical techniques. The most common and reliable method is mass spectrometry (MS). High-resolution mass spectrometry can confirm the accurate molecular weight of the protein, which will be higher than the unlabeled protein due to the deuterium (B1214612) atoms.[12] Tandem mass spectrometry (MS/MS) can be used to sequence the protein and pinpoint the exact location of the this compound residue.[12]
Q3: Is it possible that the this compound is being degraded by the expression host?
A3: Yes, this is a significant possibility. Many organisms, including common expression hosts like E. coli, express D-amino acid oxidases (DAAO) that catabolize D-amino acids.[3][4][5][6] This enzymatic activity can reduce the intracellular concentration of this compound available for protein synthesis.
Q4: Can the concentration of this compound in the culture medium affect incorporation efficiency?
A4: Absolutely. The concentration of this compound is a critical parameter. Too low a concentration may not be sufficient to compete with any residual L-phenylalanine or to drive incorporation, while excessively high concentrations can be toxic to the cells.[7][8][14] It is essential to optimize the concentration for your specific expression system and target protein.
Troubleshooting Guide
Problem 1: Low or No Incorporation of this compound Detected
This is the most common issue. The following steps provide a systematic approach to troubleshooting.
Initial Checks:
-
Verify the integrity of your this compound: Ensure that the labeled amino acid has been stored correctly and has not degraded.
-
Confirm the accuracy of your analytical method: Run a control sample of your purified protein spiked with this compound to ensure your mass spectrometer can detect the mass shift.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor this compound incorporation.
Detailed Steps:
-
Assess Cell Health and Growth:
-
Observation: Monitor cell density (OD600 for bacteria) and morphology. Poor growth or signs of cell stress after the addition of this compound can indicate toxicity.[7][8]
-
Solution:
-
Optimize the concentration of this compound. Start with a titration series to find the optimal balance between incorporation and cell viability.
-
Gradually adapt the cells to the medium containing this compound.
-
-
-
Optimize Culture Medium:
-
Observation: Inefficient incorporation may be due to competition from unlabeled L-phenylalanine or a lack of other essential nutrients.
-
Solution:
-
-
Investigate D-amino acid Oxidase (DAAO) Activity:
-
Observation: If the expression host has DAAO activity, the this compound will be degraded.
-
Solution:
-
Consider using an expression host known to have low or no DAAO activity.
-
If using E. coli, some strains may have lower endogenous DAAO activity.
-
An advanced approach is to knock out the gene encoding DAAO in your expression host.
-
-
-
Modify Expression Protocol:
-
Observation: The timing of induction and the duration of expression can influence incorporation.
-
Solution:
-
Optimize the induction time and concentration of the inducing agent (e.g., IPTG).
-
Vary the post-induction expression time to find the optimal window for incorporation.
-
-
-
Consider Advanced Techniques:
-
Observation: For very challenging cases, modifications to the cellular machinery may be necessary.
-
Solution:
-
Problem 2: High Variability in Incorporation Efficiency
-
Observation: Inconsistent results across batches.
-
Solution:
-
Standardize all experimental parameters, including media preparation, cell density at induction, and purification protocols.
-
Ensure consistent quality of all reagents, especially the this compound and basal media.
-
Quantitative Data Summary
The optimal experimental parameters can vary significantly between different expression systems and target proteins. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 100 - 400 mg/L | Titrate to find the balance between incorporation and cell toxicity.[17] |
| Cell Density at Induction (OD600) | 0.5 - 1.0 | Inducing during the logarithmic growth phase is crucial for optimal protein expression.[18] |
| Post-Induction Time | 4 - 6 hours | A shorter expression time may be necessary if the D-amino acid is toxic. |
| Expression Temperature | 25 - 37 °C | Lower temperatures can sometimes improve protein folding and stability. |
Key Experimental Protocols
Protocol 1: Preparation of Expression Medium for this compound Incorporation
This protocol is adapted for E. coli expression systems.
-
Prepare Minimal Medium: Start with a base of M9 minimal medium, which lacks amino acids.
-
Supplement Amino Acids: Add a mixture of all L-amino acids except for L-phenylalanine.
-
Add this compound: Dissolve this compound in a small amount of sterile water and add it to the medium to the desired final concentration (e.g., 200 mg/L).
-
Add Other Nutrients: Supplement the medium with a carbon source (e.g., glucose), vitamins, and trace elements as required for your specific E. coli strain.
-
Sterilization: Filter-sterilize the final medium.
Protocol 2: Protein Expression and Purification
-
Inoculation: Inoculate a starter culture of your E. coli strain expressing the target protein in a rich medium (e.g., LB) and grow overnight.
-
Main Culture: Inoculate the prepared expression medium containing this compound with the overnight culture.
-
Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.5-1.0.[18] Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture for 4-6 hours at the optimized temperature.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purification: Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).
Protocol 3: Verification of Incorporation by Mass Spectrometry
-
Sample Preparation: Prepare the purified protein for MS analysis. This may involve buffer exchange and digestion with a protease like trypsin if peptide analysis is required.[12]
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Analyze the intact protein using high-resolution mass spectrometry to determine its molecular weight. Compare the mass of the protein expressed with this compound to a control expressed with L-phenylalanine.
-
Tandem MS (MS/MS): If the protein was digested, analyze the resulting peptides by MS/MS to confirm the sequence and identify the peptide containing the this compound residue.[12]
-
Signaling Pathways and Workflows
Metabolic Fate of this compound
Caption: The potential metabolic fates of this compound within the expression host.
Experimental Workflow for Protein Labeling
Caption: A streamlined workflow for expressing and analyzing a protein labeled with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. High activity expression of D-amino acid oxidase in Escherichia coli by the protein expression rate optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of human D-amino acid oxidase expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arep.med.harvard.edu [arep.med.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol - Protein expression and purification [depts.washington.edu]
Overcoming solubility issues of D-Phenylalanine-d8 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with D-Phenylalanine-d8 in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of my this compound in neutral buffers?
A1: The limited solubility of this compound stems from its molecular structure. The presence of the phenyl ring lends significant hydrophobic (non-polar) character to the molecule.[1][2] Like other amino acids, D-Phenylalanine is a zwitterionic molecule, meaning it carries both a positive and a negative charge at neutral pH. At or near its isoelectric point (pI), the net charge is zero, leading to strong intermolecular interactions in its solid crystal form and thus, minimum solubility in water.[2][3]
Q2: How does pH adjustment affect the solubility of this compound?
A2: Adjusting the pH of the aqueous buffer is the most effective strategy to enhance the solubility of this compound. By shifting the pH away from the isoelectric point (pI), the molecule acquires a net positive (at acidic pH) or negative (at alkaline pH) charge.[1][2] This charge increases the molecule's interaction with polar water molecules, significantly boosting solubility. A general rule is to adjust the pH to at least two units above or below the pI.[4]
Q3: Can I heat the solution to improve the dissolution of this compound?
A3: Yes, increasing the temperature will generally increase the solubility of this compound in aqueous solutions.[5][6] For many experimental setups, gentle warming to 37°C or 50°C can be an effective way to dissolve the compound. However, it is crucial to ensure that the elevated temperature will not degrade the compound or other components in your experiment. Always check for precipitation as the solution cools to room or experimental temperature.
Q4: Will adding a water-miscible organic co-solvent, such as ethanol (B145695) or DMSO, improve solubility?
A4: The use of co-solvents for this compound should be approached with caution. While co-solvents like ethanol are often used to dissolve hydrophobic compounds, studies on L-phenylalanine have shown that its solubility decreases as the concentration of ethanol in water increases.[5][6] Therefore, ethanol acts as an antisolvent. If a co-solvent is necessary, its effect should be empirically tested at low concentrations, and a vehicle control should always be included in subsequent experiments.[2]
Q5: My this compound precipitates out of solution after being stored. What is the likely cause?
A5: Post-dissolution precipitation can be caused by several factors. The most common is a change in temperature; a solution prepared warm may become supersaturated upon cooling, causing the compound to crash out.[5] Another potential cause is a shift in pH, which could happen if the buffer capacity is insufficient or if CO2 from the atmosphere dissolves into the solution, slightly lowering the pH. It is generally not recommended to store aqueous solutions of phenylalanine for more than one day.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing solutions of this compound.
-
Problem: The compound is not dissolving in my neutral buffer (e.g., PBS at pH 7.2).
-
Possible Cause: The pH of the buffer is too close to the compound's isoelectric point (pI), where solubility is at its minimum.[2][3]
-
Solution: Adjust the pH of the solution. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH to be at least 2 units away from the pI. For phenylalanine, increasing the pH to > 8 or decreasing it to < 4 will significantly improve solubility.
-
-
Problem: The dissolution process is extremely slow.
-
Possible Cause: The dissolution rate may be limited by the particle size of the solid material. Larger particles have less surface area exposed to the solvent.
-
Solution: Increase the surface area by gently grinding the solid compound into a finer powder using a mortar and pestle before attempting to dissolve it.[4] Increasing agitation (e.g., vortexing or sonicating) can also help accelerate the process.
-
-
Problem: The compound dissolved after pH adjustment but precipitated when mixed with my experimental medium.
-
Possible Cause: The final pH of the mixture has shifted back towards the isoelectric point, or another component in the medium is causing the compound to "salt out".
-
Solution: Check the pH of the final mixture and adjust if necessary. Ensure that the buffering capacity of your final solution is sufficient to maintain the desired pH. If salting-out is suspected, you may need to decrease the concentration of this compound or the concentration of the interfering component.
-
Quantitative Solubility Data
The solubility of deuterated D-Phenylalanine is expected to be very similar to its non-deuterated L-enantiomer. The following data for L-Phenylalanine can be used as a reliable proxy.[3]
| Solvent System | pH | Temperature (°C) | Solubility | Citation |
| Water | Neutral | 0 | 19.8 g/L | [3] |
| Water | Neutral | 25 | 26.9 g/L | [3] |
| Water | Neutral | 50 | 44.3 g/L | [3] |
| Water | Neutral | 75 | 66.2 g/L | [3] |
| Water | Neutral | 100 | 99.0 g/L | [3] |
| PBS | 7.2 | Not Specified | ~5 g/L | [7] |
| Ethanol-Water Mixtures | Neutral | 25 | Solubility decreases as ethanol % increases | [5][6] |
| Aqueous NaCl | Neutral | 25 | Solubility increases as NaCl concentration increases | [5][6] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol outlines the steps to determine the solubility of this compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.[2]
-
Sample Preparation: Add an excess amount of powdered this compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[2]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[3]
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant appropriately and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
This protocol provides a general method for preparing a concentrated stock solution of this compound.
-
Initial Slurry: Weigh the desired amount of this compound and add it to a volumetric flask containing approximately 80% of the final volume of purified water. Stir to create a slurry.
-
pH Adjustment: While stirring, slowly add small volumes of 1 M NaOH dropwise to the slurry. Continue adding base until all the solid has dissolved. The target pH should typically be between 8 and 10.
-
Final Volume: Once the compound is fully dissolved, add purified water to reach the final desired volume.
-
Filtration: Sterilize the solution by filtering it through a 0.22 µm syringe filter.[8]
-
Storage: Store the solution at 4°C. It is recommended to use the solution within one day.[7] Avoid repeated freeze-thaw cycles.[8]
Visualizations
Caption: A troubleshooting workflow for solubility issues.
Caption: A decision tree for selecting a solubilization method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Minimizing matrix effects in D-Phenylalanine-d8 quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the quantification of D-Phenylalanine-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This directly impacts the accuracy, precision, and reproducibility of quantitative results, potentially leading to an under or overestimation of the true concentration of this compound in the sample.[1][4]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A SIL internal standard is considered the gold standard in quantitative LC-MS/MS analysis.[5][6] Because this compound is chemically almost identical to endogenous D-Phenylalanine, it co-elutes and is expected to experience the same degree of ion suppression or enhancement.[1][4] By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample preparation and ionization can be normalized, leading to more accurate and precise results.[5]
Q3: If I'm using this compound as an internal standard, aren't matrix effects automatically corrected?
A3: Ideally, yes. However, complete correction is not always guaranteed. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the deuterated standard and the non-deuterated analyte.[4] If this separation occurs in a region of the chromatogram with significant matrix interference, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4] Therefore, it is crucial to verify that the analyte and internal standard co-elute.
Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] A solution of D-Phenylalanine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the constant signal of the infused analyte indicates the presence of matrix effects at that retention time.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of matrix effects.[1][2] It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[1] The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100 A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of this compound.
Issue 1: High Variability in QC Samples and Inaccurate Results
This is a strong indicator of uncompensated matrix effects.
Caption: Troubleshooting workflow for poor reproducibility.
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Step 1: Verify Co-elution. Carefully overlay the chromatograms of D-Phenylalanine and this compound. Even a small shift in retention time can lead to differential matrix effects.[4]
-
Step 2: Adjust Chromatography. If co-elution is not perfect, modify the LC gradient to ensure both compounds elute in a "cleaner" region of the chromatogram, away from areas of significant ion suppression identified by post-column infusion.[3][4]
-
Step 3: Quantify the Matrix Effect. Perform a post-extraction spike experiment with at least six different lots of the biological matrix to assess the degree and variability of the matrix effect.[7]
-
Step 4: Improve Sample Preparation. If significant matrix effects are present, a more rigorous sample cleanup technique is necessary. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][8]
Issue 2: Low Signal Intensity for this compound
A weak or absent signal for the internal standard can be due to several factors.
Caption: Troubleshooting workflow for low internal standard signal.
-
Step 1: Verify Internal Standard Solution. Ensure the concentration and stability of your this compound stock and working solutions. Re-prepare if necessary.[5]
-
Step 2: Confirm Spiking Procedure. Double-check pipettes and the entire dilution and spiking process to ensure the correct amount of internal standard is being added to each sample.[1]
-
Step 3: Optimize Mass Spectrometer Parameters. Infuse a solution of this compound directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.[1]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation with an organic solvent.[8] | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and interferences are washed away.[9] |
| Matrix Effect | High | Moderate | Low |
| Recovery | Moderate to High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Suitable for initial screening; may require further optimization if matrix effects are significant.[8] | A good balance between cleanup efficiency and throughput. | Recommended for complex matrices or when high sensitivity and accuracy are required.[8][10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup.[6]
-
Aliquoting: Pipette 50 µL of the biological sample (e.g., plasma), calibration standard, or quality control into a microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 10 µL of the this compound working solution. Vortex for 10 seconds.[7]
-
Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid).[6][7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: Solid-Phase Extraction (SPE) - Strong Cation Exchange (SCX)
This method provides a cleaner extract compared to PPT and is suitable for amino acids.[10][11]
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[12]
-
Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.[11]
-
Sample Loading: Acidify 100 µL of plasma with 100 µL of 1% formic acid. Load the diluted sample onto the SPE cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol. This removes neutral and acidic interferences.
-
Elution: Elute this compound and the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[11][12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Analysis
The following are typical starting parameters that may require optimization for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 3-5 minutes).[7][13]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
-
Mass Spectrometry:
Caption: Overview of the analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of different matrices on physiological amino acids analysis by liquid chromatography: evaluation and correction of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
D-Phenylalanine-d8 stability during long-term storage and sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Phenylalanine-d8 during long-term storage and sample processing. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of the D-isomer of the essential amino acid Phenylalanine, where eight hydrogen atoms have been replaced by deuterium (B1214612).[1][2] This isotopic labeling allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry.[] Its primary applications include:
-
Internal Standard: Used for accurate quantification in NMR, GC-MS, or LC-MS analysis.[1][2][4]
-
Tracer in Metabolic Studies: To trace the metabolic fate of D-Phenylalanine in vivo and in vitro.[1][2][4][5]
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6][7]
Q2: What are the main factors that can affect the stability of this compound?
The primary factors influencing the stability of isotopically labeled amino acids like this compound are temperature, moisture, and light.[8] For solutions, the solvent composition and pH can also play a significant role.[9]
Q3: What is the recommended way to store this compound?
For optimal stability, this compound in solid form should be stored in a cool, dark, and dry environment.[8] Specific recommendations are summarized in the table below. When preparing solutions, it is advisable to aliquot and store them at low temperatures to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
Q: My quality control samples show high variability (%CV) and the quantification of my analyte is inaccurate. What could be the cause?
A: This is a common issue when using deuterated internal standards. Potential causes and troubleshooting steps are outlined below:
-
Chromatographic Separation (Isotope Effect): Deuteration can slightly alter the physicochemical properties of a molecule, potentially causing it to separate from the unlabeled analyte during chromatography.[10] This can lead to differential matrix effects, where the analyte and the internal standard are affected differently by components of the sample matrix, resulting in inaccurate quantification.[10]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they co-elute.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or the gradient to improve co-elution.[11]
-
-
-
In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, which can contribute to the analyte's signal.[11]
-
Troubleshooting:
-
Optimize the MS source conditions (e.g., collision energy) to minimize fragmentation.
-
-
-
Isotopic Impurity: The this compound standard is not 100% isotopically enriched and may contain a small amount of the unlabeled analyte.[10] This can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[11]
Issue 2: Suspected Loss of Deuterium Label (Back-Exchange)
Q: I suspect my this compound is losing its deuterium label. How can I confirm this and what can be done to prevent it?
A: The replacement of deuterium atoms with protons from the solvent (e.g., water in the mobile phase) is known as back-exchange.[10] The stability of the deuterium label is highly dependent on its position in the molecule. Labels on aromatic rings, like in this compound, are generally stable and not prone to exchange.[12] However, it is good practice to assess the stability of the label during method development.
-
Troubleshooting:
-
Perform an H/D Exchange Test: This can be done by incubating the deuterated standard in the mobile phase or a blank matrix extract over time and monitoring for any changes in the isotopic distribution.[11] A detailed protocol is available in the "Experimental Protocols" section.
-
Solvent Choice: Avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this can sometimes facilitate back-exchange.[9]
-
Long-Term Storage and Stability Data
Proper storage is crucial for maintaining the chemical and isotopic integrity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | 3 years | For long-term storage.[1][8] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| Room Temperature | Not specified | Store away from light and moisture.[13][14] | |
| In Solvent | -80°C | 6 months | Recommended for stock solutions.[1] |
| -20°C | 1 month | For working solutions.[1] |
Note: The stability of amino acids in biological matrices can be variable. Studies on unlabeled amino acids in serum have shown significant changes in concentration after storage at 4°C and 22°C, as well as after repeated freeze-thaw cycles.[15] It is therefore recommended to perform stability tests in the specific matrix used in your experiments.
Experimental Protocols
Protocol 1: Quantification of Isotopic Purity
Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of the unlabeled analyte.[11]
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data.[11]
Protocol 2: Hydrogen/Deuterium (H/D) Exchange Test
Objective: To assess the stability of the deuterium label on this compound in a given solution.[11]
Methodology:
-
Prepare Two Solutions:
-
Solution A: A mixture of the unlabeled analyte and the deuterated internal standard in the intended solvent (e.g., mobile phase or extracted blank matrix).
-
Solution B: Only the deuterated internal standard in the same solvent.
-
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[11]
-
Protocol 3: Long-Term Stability Study
Objective: To evaluate the stability of this compound in a specific matrix under defined storage conditions.[16]
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking this compound into the biological matrix.
-
Storage: Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Time Points: Analyze the QC samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).[8]
-
Analysis: On the day of analysis, thaw the stability samples and analyze them against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[16][17]
Visual Guides
Diagram 1: Troubleshooting Workflow for Deuterated Standards
Caption: A troubleshooting workflow for issues with deuterated standards.
Diagram 2: Experimental Workflow for a Long-Term Stability Study
Caption: Workflow for a long-term stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. moravek.com [moravek.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. L-Phenylalanine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 15. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Identifying and resolving interfering peaks in D-Phenylalanine-d8 chromatograms
Welcome to the technical support center for D-Phenylalanine-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during chromatographic analysis, particularly the challenge of interfering peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interfering peaks in this compound chromatograms?
A1: Interfering peaks in the analysis of this compound typically arise from three main sources:
-
Co-eluting Compounds: Other molecules in the sample that have similar chemical properties to this compound can exit the chromatography column at the same time, resulting in overlapping peaks.[1][2]
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3][4] This can manifest as baseline noise or distorted peaks.
-
Issues with the Deuterated Internal Standard: The this compound itself can be a source of interference due to isotopic crosstalk (overlap of isotopic signals with the non-deuterated analyte) or the presence of chemical impurities.[5]
Q2: How can I identify the source of an interfering peak?
A2: A systematic approach is key to pinpointing the source of interference. Start by examining the peak shape; asymmetrical peaks, shoulders, or split peaks often indicate co-elution.[1][2] If you are using a mass spectrometer, you can analyze the mass spectra across the peak. Differing spectra at different points of the peak confirm the presence of multiple compounds.[6] To investigate matrix effects, a post-column infusion experiment can be performed to identify regions of ion suppression or enhancement.[7]
Q3: What is the "deuterium isotope effect" and how does it affect my analysis?
A3: The deuterium (B1214612) isotope effect can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8] This slight shift in retention time can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is exhibiting tailing and is not symmetrical. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a common chromatographic problem that can often be resolved by systematically evaluating and optimizing several parameters.
Troubleshooting Steps:
-
Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, inject the smallest possible volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.[6]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amino acids.[9][10]
-
Solution: Adjust the mobile phase pH. For zwitterionic compounds like phenylalanine, optimal peak shape is often achieved at a pH of 3–4 or 6–7.[9]
-
Issue 2: Inconsistent or Inaccurate Quantitative Results
Question: I am observing high variability (%CV) in my quantitative results, even though I am using a deuterated internal standard. What could be the problem?
Answer: Inconsistent quantitative results, despite the use of a stable isotope-labeled internal standard, often point to differential matrix effects or issues with the internal standard itself.
Troubleshooting Steps:
-
Verify Chromatographic Co-elution: As mentioned in the FAQs, a slight retention time difference between the analyte and this compound can lead to inaccurate results due to differential matrix effects.[8]
-
Solution: Adjust the mobile phase composition, gradient, or column temperature to ensure the analyte and internal standard peaks perfectly overlap.[8]
-
-
Assess Matrix Effects: Even with perfect co-elution, severe ion suppression or enhancement can impact quantification.[7]
-
Solution: Perform a post-extraction spike experiment to quantify the matrix effect. If significant, improve sample preparation to remove interfering matrix components. More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[7]
-
-
Check for Isotopic Exchange: In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[11] This leads to an underestimation of the internal standard concentration and an overestimation of the analyte.
-
Solution: Perform a stability study by incubating the deuterated standard in the mobile phase or a blank biological matrix and analyzing it at different time points.[11] If exchange is observed, consider using an aprotic solvent for stock solutions and minimizing the time the standard is in an aqueous matrix before analysis.[11]
-
Data Presentation
The following tables summarize the impact of different troubleshooting steps on key analytical parameters.
Table 1: Effect of Sample Preparation on Matrix Effect and Signal Intensity
| Sample Preparation Method | Matrix Effect (%) | Analyte Peak Area | This compound Peak Area |
| Protein Precipitation | 45% (Suppression) | 1,500,000 | 1,450,000 |
| Liquid-Liquid Extraction | 85% | 2,800,000 | 2,900,000 |
| Solid-Phase Extraction | 98% | 3,200,000 | 3,300,000 |
Table 2: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor |
| 2.5 | 1.8 |
| 3.5 | 1.1 |
| 5.0 | 1.6 |
| 6.5 | 1.2 |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
This protocol provides a method for quantifying the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma). Spike the analyte and this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.
2. Analyze Samples:
-
Inject all three sets of samples into the LC-MS/MS system.
3. Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Protocol 2: HPLC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor the appropriate precursor and product ions for D-Phenylalanine and this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for interfering peaks.
Caption: Decision process for sample preparation method selection.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
How to assess and correct for D-Phenylalanine-d8 isotopic enrichment variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and correcting for D-Phenylalanine-d8 isotopic enrichment variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) form of D-Phenylalanine where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] It is commonly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays, particularly in liquid chromatography-mass spectrometry (LC-MS).[2][3] The core principle behind its use is isotope dilution mass spectrometry (IDMS).[4] In this technique, a known amount of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated analyte (D-Phenylalanine).[4] Because this compound is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This allows for accurate correction of variations that can occur during the analytical process, such as sample loss or matrix effects, leading to more precise and reliable quantification.[4]
Q2: What is isotopic enrichment variability and why is it a concern?
A2: Isotopic enrichment refers to the percentage of the molecule that is fully deuterated (in this case, containing all eight deuterium atoms). Isotopic enrichment variability means that the stated isotopic purity (e.g., 98%) can differ between batches of the standard.[6] This is a concern because the presence of unlabeled (d0) or partially deuterated forms of D-Phenylalanine in the internal standard can interfere with the accurate measurement of the native analyte, a phenomenon known as isotopic cross-talk.[7] This can lead to an overestimation of the analyte concentration and compromise the reliability of the experimental results.[7]
Q3: How can I assess the isotopic enrichment of my this compound standard?
A3: The isotopic enrichment of this compound is typically assessed using high-resolution mass spectrometry (HRMS).[6] This technique can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms) based on their precise mass-to-charge ratios (m/z). By analyzing a solution of the this compound standard, you can determine the relative abundance of the fully deuterated (d8) form compared to the less deuterated (d1-d7) and unlabeled (d0) forms.[6]
Q4: What are the common causes of inaccurate quantification when using this compound?
A4: Inaccurate quantification when using this compound as an internal standard can arise from several factors:
-
Isotopic Impurity: The presence of unlabeled D-Phenylalanine in the deuterated standard can lead to an artificially high measurement of the analyte.[7]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or sample matrix. This is more likely to occur at chemically active sites on the molecule.[8][9]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes have slightly different chromatographic retention times compared to their non-deuterated counterparts.[10][11] If this difference is significant, the analyte and the internal standard may experience different levels of ion suppression from the sample matrix, leading to inaccurate quantification.[10][11]
-
Matrix Effects: Components of the biological sample (the "matrix") can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Isotopic Impurity of this compound | Assess the isotopic purity of the standard using high-resolution mass spectrometry (see Experimental Protocol 1). If significant levels of unlabeled analyte are present, a new, higher-purity batch of the standard should be sourced.[4] |
| Isotopic Cross-talk | Analyze a sample containing only the unlabeled analyte at a high concentration and monitor the mass transition for the internal standard. Any signal detected indicates cross-talk from the analyte.[7] |
| Chromatographic Isotope Effect | Optimize the chromatographic method to ensure co-elution of the analyte and the internal standard. This may involve adjusting the mobile phase composition, gradient, or column temperature.[11] |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in a sample matrix. If significant matrix effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] |
| Hydrogen-Deuterium (H/D) Exchange | Investigate the stability of the deuterium label by incubating the this compound in the sample matrix and analytical mobile phase for varying amounts of time and at different temperatures. If exchange is observed, consider using aprotic solvents where possible.[8] |
Issue 2: Poor Peak Shape or Shifting Retention Times
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[8] |
| Mismatch between Injection Solvent and Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[8] |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Enrichment by LC-HRMS
Objective: To determine the isotopic purity of a this compound standard.
Materials:
-
This compound standard
-
Unlabeled D-Phenylalanine standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system (e.g., Orbitrap or TOF)[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[6]
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.[6]
-
Prepare a working solution of unlabeled D-Phenylalanine at the same concentration to determine its natural isotopic distribution.[6]
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC) Conditions: [6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (MS) Conditions: [6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Scan Mode: Full scan MS in the m/z range that includes the masses of all expected isotopologues (e.g., m/z 170-180).
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated isotopologues (d1 to d8) of D-Phenylalanine.[6]
-
Calculate the peak area for each isotopologue.
-
Correct for the natural abundance of isotopes (e.g., ¹³C) by analyzing the unlabeled standard.[6]
-
Calculate the isotopic purity using the following formula:[6]
-
Isotopic Purity (%) = [Area(d8) / (Sum of Areas of all isotopologues)] x 100
-
-
Expected Isotopic Distribution for Phenylalanine
| Isotopologue | Natural Abundance (%) |
| M+0 (¹²C₉¹H₁₁¹⁴N¹⁶O₂) | 100.00 |
| M+1 | 10.08 |
| M+2 | 0.50 |
Note: This table represents the theoretical natural isotopic abundance for unlabeled phenylalanine and is provided for reference.
Visualizations
Caption: Experimental workflow for assessing isotopic enrichment and quantifying D-Phenylalanine.
Caption: Troubleshooting workflow for inaccurate quantitative results using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with aggregation of D-Phenylalanine-d8 in concentrated stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling D-Phenylalanine-d8, focusing on the common issue of aggregation in concentrated stock solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound powder is not dissolving properly in my chosen solvent.
-
Question: I'm having trouble dissolving my this compound powder to make a concentrated stock solution. What should I do?
-
Answer: Difficulty in dissolving this compound can be due to several factors. Phenylalanine possesses both a hydrophobic phenyl group and hydrophilic amino and carboxylic acid groups, which dictates its solubility.[1][2] Here is a systematic approach to troubleshoot this issue:
-
Verify Solvent Choice: While D-Phenylalanine is soluble in water, its solubility is limited.[3][4] For higher concentrations, consider using a small amount of an organic co-solvent like DMSO and then diluting with your aqueous buffer.[5] Note that L-phenylalanine has been reported as insoluble in fresh DMSO, so using aqueous DMSO mixtures may be more effective.[6][7][8][9]
-
pH Adjustment: The solubility of phenylalanine is highly dependent on pH.[5][10] Its solubility is lowest at its isoelectric point (pI) and increases significantly in acidic or basic conditions. Try adjusting the pH of your aqueous solution to be at least 2 units away from the pI. For instance, using dilute mineral acids or alkali hydroxide (B78521) solutions can improve solubility.[5][11]
-
Gentle Heating and Agitation: Gently warming the solution and continuous stirring or vortexing can aid in the dissolution process.[12] However, avoid excessive heat, which could potentially degrade the compound.
-
Sonication: If clumps persist, brief sonication can help to break them apart and facilitate dissolution.
-
Issue 2: My this compound stock solution appears cloudy or has visible precipitates over time.
-
Question: My this compound stock solution, which was initially clear, has become cloudy or formed a precipitate. What is happening and how can I fix it?
-
Answer: Cloudiness or precipitation indicates that the this compound is coming out of solution, likely due to aggregation or exceeding its solubility limit under the current storage conditions. The aggregation is primarily driven by interactions such as π–π stacking of the phenyl rings, hydrogen bonding, and hydrophobic interactions.[13]
-
Troubleshooting Steps:
-
Re-dissolution: Try to re-dissolve the precipitate by gentle warming and vortexing. If this is successful, consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Solvent Composition: If the stock was prepared in a mixed solvent system (e.g., DMSO and water), the ratio of the solvents might not be optimal for long-term stability at that concentration. It may be necessary to prepare a fresh stock with a higher proportion of the organic co-solvent or at a lower concentration.
-
Storage Conditions: Ensure the stock solution is stored at the recommended temperature. For solutions in organic solvents, storage at -20°C or -80°C is generally advised to maintain stability.[12]
-
Filtration: If you suspect the presence of insoluble aggregates, you can filter the solution through a 0.22 µm syringe filter to remove them. However, this will lower the effective concentration of your stock solution. It is advisable to determine the new concentration after filtration.
-
-
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
2. How should I prepare a concentrated stock solution of this compound?
The optimal method depends on the desired concentration and the solvent system compatible with your downstream application.
-
For Aqueous Solutions:
-
Weigh the desired amount of this compound powder.
-
Add a portion of high-purity water.
-
Adjust the pH with dilute HCl or NaOH to move away from the isoelectric point, which will increase solubility.[5][10]
-
Use a vortex mixer or sonicator to aid dissolution.
-
Once dissolved, bring the solution to the final volume with water.
-
Sterile filter the solution if it will be used in cell culture.
-
-
For Organic Solvent/Aqueous Buffer Systems:
-
Dissolve the this compound powder in a minimal amount of an organic solvent such as DMSO.
-
Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing. This gradual dilution can help prevent precipitation.[7]
-
For cell-based assays, ensure the final concentration of the organic solvent is low enough to not affect cell viability (typically <0.5% for DMSO).
-
3. What are the recommended storage conditions for this compound stock solutions?
-
Powder: Store the solid this compound at -20°C for long-term stability.
-
In Solvent: For stock solutions prepared in an organic solvent like DMSO, it is recommended to store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Such solutions are typically stable for up to 6 months.[12] Aqueous stock solutions should also be aliquoted and stored frozen, preferably at -20°C or -80°C.
Data Presentation
The following table summarizes the available solubility data for Phenylalanine isomers, which can be used as a reference for this compound.
| Solvent | Isomer | Temperature (°C) | Solubility |
| Water | D-Phenylalanine | 20 | 27 g/L[4] |
| Water | D-Phenylalanine | 16 | 28.2 g/L[3] |
| Water | DL-Phenylalanine (B559549) | 25 | ~29.6 mg/mL[12] |
| Water | L-Phenylalanine | 25 | 26.9 g/L[1] |
| Water | L-Phenylalanine | 50 | 44.3 g/L[1] |
| Water + Ethanol (B145695) Mixtures | L-Phenylalanine | 15-45 | Solubility decreases with increasing ethanol concentration[1] |
| Water + DMSO Mixtures | DL-Phenylalanine | 15-35 | Solubility varies with DMSO concentration[6][7][8] |
| Ethanol | L-Phenylalanine | Not Specified | Insoluble to very slightly soluble[1] |
| Methanol | L-Phenylalanine | Not Specified | Very slightly soluble[1] |
| DMSO | L-Phenylalanine | Not Specified | Insoluble[9] |
Experimental Protocols
Here are detailed methodologies for key experiments to detect and characterize the aggregation of this compound.
Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution and identify the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in the chosen solvent or buffer.
-
Filter the solvent/buffer through a 0.22 µm filter before preparing the solution to remove any pre-existing particulate matter.
-
Ensure the final solution is free of air bubbles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and temperature.
-
-
Measurement:
-
Carefully transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than expected for monomeric this compound is indicative of aggregation.
-
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
Objective: To detect the presence of this compound aggregates by observing light scattering.
Methodology:
-
Sample Preparation:
-
Prepare a series of this compound solutions at different concentrations in the solvent of interest.
-
Prepare a "blank" sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning, typically from 200 nm to 600 nm.
-
-
Measurement:
-
Use the blank sample to zero the instrument.
-
Measure the absorbance spectrum of each this compound solution.
-
-
Data Analysis:
-
Aggregation can cause light scattering, which appears as an apparent increase in absorbance across a wide range of wavelengths, particularly at shorter wavelengths.[2][11]
-
A rising baseline in the region where the molecule itself does not absorb (e.g., >340 nm) is a strong indication of light scattering due to the presence of aggregates.
-
Protocol 3: Visualization of Aggregates using Microscopy
Objective: To visually confirm the presence and morphology of this compound aggregates.
Methodology:
-
Sample Preparation:
-
Place a small drop of the concentrated this compound solution onto a clean microscope slide.
-
Allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Imaging:
-
Place the slide on the stage of a light microscope.
-
Start with a low magnification objective to locate areas of interest and then switch to higher magnifications for detailed observation.
-
Look for the presence of crystalline structures, amorphous precipitates, or other organized aggregates.
-
For higher resolution imaging, techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be employed, which may require more specialized sample preparation.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Phenylalanine CAS#: 673-06-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of dl -serine and dl -phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) DOI:10.1039/C5RA12403D [pubs.rsc.org]
- 7. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Best practices for handling and storing D-Phenylalanine-d8 to maintain purity
Welcome to the Technical Support Center for D-Phenylalanine-d8. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling and storing this compound to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term purity and stability of solid this compound, it should be stored in a tightly sealed container at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2] It is also crucial to protect the compound from light and moisture.[3] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into tightly sealed vials and stored at -80°C for up to six months or at -20°C for up to one month.[1][2][4] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation. If water is used as the solvent, the solution should be sterilized by filtering through a 0.22 µm filter before use.[4]
Q3: What are the primary factors that can compromise the purity of this compound?
A3: The purity of this compound can be compromised by several factors, including:
-
Moisture: Can lead to hydrolysis.
-
Elevated Temperatures: Can cause thermal degradation.
-
Light Exposure: May lead to photolytic degradation.
-
Improper pH: While generally stable, extreme pH conditions should be avoided during storage and handling.
-
Cross-Contamination: Introduction of impurities from glassware, solvents, or other reagents.
Q4: Is there a risk of Hydrogen-Deuterium (H/D) exchange?
A4: The deuterium (B1214612) atoms on the phenyl ring of this compound are stable under normal laboratory and physiological conditions. Significant H/D back-exchange would typically require harsh conditions, such as exposure to strong acids or bases at elevated temperatures, which are not encountered during routine handling and storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Contamination from solvents, glassware, or improper handling. | Use high-purity solvents and thoroughly clean all glassware. Ensure proper handling techniques to avoid cross-contamination. |
| Degradation of the compound due to improper storage. | Verify that the storage conditions (temperature, light, moisture) have been consistently maintained according to recommendations. | |
| Presence of non-deuterated or partially deuterated species. | Confirm the isotopic purity of the batch using high-resolution mass spectrometry (HRMS). | |
| Inconsistent experimental results | Inaccurate concentration of this compound solution. | Prepare fresh stock solutions and verify the concentration using a validated analytical method. |
| Degradation of the compound after being dissolved. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. | |
| Poor solubility | Incorrect solvent selection. | This compound is soluble in water (with sonication if necessary).[2] For other solvent systems, consult relevant literature or perform small-scale solubility tests. |
| The compound has degraded or absorbed moisture. | Use a fresh, properly stored vial of this compound. |
Quantitative Data Summary
The stability of this compound in its solid form and in solution is critical for experimental success. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Protect from light and moisture. |
| 4°C | Up to 2 years[1][2] | Protect from light and moisture. | |
| Room Temperature | Short-term | Store away from light and moisture.[3] | |
| In Solvent | -80°C | Up to 6 months[1][2][4] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1][2][4] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Isotopic Purity Assessment by Mass Spectrometry (MS)
This protocol provides a general workflow for determining the isotopic enrichment of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
-
LC-MS/MS Method (Example):
-
LC System: UPLC or HPLC.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of the analyte.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Analysis:
-
Acquire full scan mass spectra.
-
Determine the relative abundance of the fully deuterated (d8) species compared to all other isotopologues (d0 to d7).
-
Correct for the natural isotopic abundance of elements like carbon-13.
-
Visualizations
Caption: Decision workflow for the proper storage of this compound.
Caption: Logical workflow for troubleshooting this compound purity issues.
References
Optimizing Fragmentation Parameters for D-Phenylalanine-d8 in MS/MS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for D-Phenylalanine-d8. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Predicted MS/MS Fragmentation Parameters for this compound
The fragmentation of this compound is predicted based on the known fragmentation of unlabeled phenylalanine. The precursor ion and fragment ions will exhibit a mass shift due to the presence of eight deuterium (B1214612) atoms. The primary fragmentation pathway for protonated phenylalanine involves the neutral loss of formic acid (HCOOH) and the subsequent loss of ammonia (B1221849) (NH₃). For this compound, the deuterium atoms are located on the phenyl ring and the β-carbon, which will be retained in the major fragment ions.
Table 1: Predicted MRM Transitions for this compound
| Parameter | Value | Description |
| Precursor Ion (m/z) | 174.2 | [M+H]⁺ for this compound. |
| Product Ion 1 (m/z) | 128.1 | Corresponds to the immonium ion resulting from the loss of the carboxyl group ([M+H-HCOOH]⁺). |
| Product Ion 2 (m/z) | 110.1 | Corresponds to the fragment after the subsequent loss of ammonia ([M+H-HCOOH-NH₃]⁺). |
Table 2: Recommended Starting Collision Energy
| Precursor Ion (m/z) | Product Ion (m/z) | Recommended Starting Collision Energy (eV) |
| 174.2 | 128.1 | 15 - 25 |
| 174.2 | 110.1 | 25 - 35 |
Note: Optimal collision energies are instrument-dependent and should be empirically determined.
Experimental Protocol: Optimization of MS/MS Parameters
This protocol outlines the steps for optimizing the collision energy for this compound using a direct infusion method.
1. Standard Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Further dilute the stock solution to a working concentration of 100 ng/mL for infusion.
2. Mass Spectrometer Setup:
-
Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the instrument in positive electrospray ionization (ESI) mode.
-
Perform a full scan (Q1 scan) to identify the protonated precursor ion, [M+H]⁺, at approximately m/z 174.2.
3. Product Ion Scan:
-
Select the precursor ion (m/z 174.2) in Q1.
-
Perform a product ion scan in Q3 to identify the major fragment ions.
-
Start with a collision energy of 20 eV and gradually increase it to observe the fragmentation pattern.
4. Collision Energy Optimization:
-
Select the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
For each MRM transition (e.g., 174.2 -> 128.1 and 174.2 -> 110.1), perform a collision energy optimization experiment.
-
Ramp the collision energy across a relevant range (e.g., 5-40 eV) and monitor the intensity of the product ion.
-
The collision energy that produces the maximum intensity for a given product ion is the optimal value.
5. Data Analysis:
-
Plot the product ion intensity as a function of collision energy to generate a collision energy ramp curve.
-
Determine the optimal collision energy for each transition from the peak of the curve.
Validation & Comparative
A Comparative Guide to the Metabolic Fates of D-Phenylalanine-d8 and L-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of D-Phenylalanine-d8 and L-Phenylalanine-d8. By leveraging stable isotope labeling, researchers can meticulously track the distinct metabolic routes of these stereoisomers, offering critical insights into amino acid metabolism, protein synthesis, and enzyme kinetics. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the metabolic pathways to facilitate a comprehensive understanding of their divergent biological roles.
Introduction to D- and L-Phenylalanine-d8 as Metabolic Tracers
L-Phenylalanine is an essential amino acid, serving as a fundamental building block for protein synthesis and a precursor for the synthesis of L-tyrosine and vital catecholamines.[1][2] Its deuterated counterpart, L-Phenylalanine-d8, is a widely utilized stable isotope tracer in metabolic research to quantify protein synthesis rates and the activity of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[3] In contrast, D-Phenylalanine is not incorporated into proteins and follows a distinct metabolic pathway, primarily initiated by D-amino acid oxidase (DAAO).[4][5] this compound allows researchers to investigate the kinetics and capacity of this alternative pathway.
Core Metabolic Pathways: A Comparative Overview
The metabolic fates of L-Phenylalanine-d8 and this compound are governed by the stereospecificity of key enzymes. L-Phenylalanine-d8 primarily enters anabolic and catabolic pathways designed for L-amino acids, while this compound is metabolized by a separate enzymatic system.
L-Phenylalanine-d8 Metabolism
The principal metabolic route for L-Phenylalanine-d8 is its irreversible hydroxylation to form L-Tyrosine-d7, a reaction catalyzed by phenylalanine hydroxylase (PAH) , predominantly in the liver.[3] This reaction is a critical step in the catabolism of excess L-phenylalanine. L-Tyrosine-d7 can then be further metabolized or incorporated into proteins. A significant portion of L-Phenylalanine-d8 is also directly utilized for the synthesis of proteins throughout the body.[1]
This compound Metabolism
The metabolism of this compound is primarily initiated by the flavoenzyme D-amino acid oxidase (DAAO) .[5] This enzyme catalyzes the oxidative deamination of this compound to Phenylpyruvic acid-d7, producing ammonia (B1221849) and hydrogen peroxide.[4] Phenylpyruvic acid-d7 can then be subsequently converted to L-Phenylalanine-d7 through transamination, allowing for the potential, albeit indirect, utilization of the D-isomer.[4]
Quantitative Comparison of Metabolic Parameters
Direct comparative metabolic flux analysis of this compound and L-Phenylalanine-d8 is complex; however, data from studies using non-deuterated and other labeled forms of these isomers provide valuable insights into their relative biological utilization and enzymatic processing.
| Parameter | L-Phenylalanine | D-Phenylalanine | Key Insights |
| Primary Metabolizing Enzyme | Phenylalanine Hydroxylase (PAH)[3] | D-Amino Acid Oxidase (DAAO)[5] | Distinct enzymatic pathways lead to different primary metabolites. |
| Primary Metabolic Fate | Incorporation into protein; Conversion to L-Tyrosine[1][3] | Conversion to Phenylpyruvic Acid[4] | L-isomer is primarily anabolic and catabolic via hydroxylation; D-isomer is catabolic via oxidation. |
| Biological Utilization (relative to L-isomer) | 100% | 28-81%[6] | The biological utilization of D-phenylalanine is significantly lower and concentration-dependent. |
| Nasal Absorption Bioavailability (in rats) | 96.3% (at 5 mg/kg)[7] | 35.2% (at 5 mg/kg)[7] | L-phenylalanine is more efficiently absorbed, suggesting stereospecific transport mechanisms. |
| Effect on Insulin (B600854) Release (in humans) | Increased insulin concentrations[8] | No significant effect on insulin[8] | L-phenylalanine has a more pronounced effect on pancreatic hormone release. |
| Enzyme Activation (PAH) | Activates PAH at ~1 mM[9] | Activates PAH at ~10 mM[9] | L-phenylalanine is a much more potent activator of phenylalanine hydroxylase. |
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways of L-Phenylalanine-d8 and this compound.
Experimental Protocols
Detailed methodologies are essential for accurate and reproducible results in stable isotope tracer studies. The following are key experimental protocols for investigating the metabolism of D- and L-Phenylalanine-d8.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis with L-Phenylalanine-d8
This protocol is adapted from established methods for measuring the fractional synthetic rate (FSR) of muscle protein.[10]
1. Infusion Preparation:
-
A sterile solution of L-[ring-d5]phenylalanine is prepared for intravenous infusion.
-
A priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.
2. Subject Preparation and Infusion:
-
Subjects are studied in a post-absorptive state.
-
A baseline blood sample is collected.
-
The priming dose is administered, followed by a continuous infusion of the tracer for several hours.
3. Sample Collection:
-
Blood samples are collected at regular intervals to monitor plasma isotopic enrichment.
-
Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
4. Sample Processing:
-
Plasma is separated from blood samples by centrifugation.
-
Muscle tissue is immediately frozen in liquid nitrogen.
-
Proteins are precipitated from plasma and muscle homogenates.
-
The protein pellet from the muscle biopsy is hydrolyzed to release amino acids.
5. Analysis by LC-MS/MS:
-
The isotopic enrichment of phenylalanine in plasma and muscle protein hydrolysates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
-
E_p1 and E_p2 are the isotopic enrichments in the protein-bound pool at the first and second biopsies.
-
E_precursor is the average isotopic enrichment in the plasma precursor pool.
-
t is the time between biopsies.
-
Protocol 2: In Vitro Assay of D-Amino Acid Oxidase (DAAO) Activity with this compound
This protocol outlines a method to determine the kinetic parameters of DAAO using this compound as a substrate.
1. Reaction Mixture Preparation:
-
A reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.3) is prepared.
-
A solution of purified DAAO enzyme is prepared.
-
A series of concentrations of this compound substrate are prepared.
2. Enzyme Assay:
-
The reaction is initiated by adding the DAAO enzyme to the reaction mixture containing this compound.
-
The reaction is incubated at a constant temperature (e.g., 37°C).
-
The reaction can be monitored by measuring the production of hydrogen peroxide using a coupled colorimetric assay or by directly measuring the formation of phenylpyruvic acid-d7 by HPLC or LC-MS/MS.
3. Data Analysis:
-
The initial reaction velocities are determined at each substrate concentration.
-
The kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation.
Experimental Workflow Visualization
Conclusion
The metabolic pathways of this compound and L-Phenylalanine-d8 are distinctly different, governed by the stereospecificity of the enzymes phenylalanine hydroxylase and D-amino acid oxidase. L-Phenylalanine-d8 is an invaluable tool for studying protein synthesis and the primary catabolic pathway of this essential amino acid. This compound provides a means to investigate the alternative D-amino acid metabolism, which has implications for understanding the biological roles of D-amino acids and their potential therapeutic applications. The provided data, pathways, and protocols offer a robust framework for researchers to design and interpret experiments aimed at elucidating the nuanced metabolic fates of these important stereoisomers.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Stable Isotope Tracers for Measuring Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used stable isotope tracers for the quantitative analysis of protein synthesis. While the initial query focused on D-Phenylalanine-d8, it is crucial to note that D-amino acids are not incorporated into proteins during ribosomal protein synthesis. Therefore, this document will focus on the validated L-isomers of phenylalanine and other established tracers.
Introduction to Stable Isotope Tracers in Protein Synthesis
The measurement of protein synthesis rates in vivo is fundamental to understanding the metabolic responses to various physiological and pathological conditions. The use of stable isotope-labeled amino acids allows for the direct quantification of the rate of incorporation of these tracers into newly synthesized proteins. This fractional synthetic rate (FSR) is a key parameter in metabolic research.
This guide will compare the following widely used stable isotope tracers:
-
Deuterated L-Phenylalanine (e.g., L-[ring-²H₅]phenylalanine, L-Phenylalanine-d8)
-
Labeled L-Leucine (e.g., L-[1-¹³C]leucine, L-[5,5,5-²H₃]leucine)
-
Deuterium (B1214612) Oxide (D₂O)
Comparative Performance of Tracers
The choice of tracer can influence the measured rates of muscle protein synthesis, and therefore, data from studies using different tracers should be compared qualitatively rather than quantitatively.
L-Phenylalanine vs. L-Leucine
Studies directly comparing phenylalanine and leucine (B10760876) tracers have shown that while they produce similar qualitative results, the absolute FSR values can differ. For instance, one study found that FSR values were approximately 20% greater when calculated using leucine labeling compared to phenylalanine labeling under both basal and fed conditions[1]. However, the anabolic response to feeding was consistent between the two tracers[1]. Another study found that at rest and post-exercise, both L-[²H₅]-phenylalanine and L-[²H₃]-leucine yielded similar absolute values of mixed muscle protein synthesis rates[2].
| Tracer Comparison | Condition | FSR (%/h) with L-Phenylalanine Tracer | FSR (%/h) with L-Leucine Tracer | Reference |
| L-[ring-²H₅]phenylalanine vs. L-[²H₃]leucine | Resting (Vastus Lateralis) | 0.080 ± 0.007 | 0.085 ± 0.004 | [2] |
| Post-exercise (Vastus Lateralis) | 0.110 ± 0.010 | 0.109 ± 0.005 | [2] | |
| Resting (Soleus) | 0.086 ± 0.008 | 0.094 ± 0.008 | [2] | |
| Post-exercise (Soleus) | 0.123 ± 0.008 | 0.122 ± 0.005 | [2] | |
| L-[ring-¹³C₆]phenylalanine/L-[ring-²H₅]phenylalanine vs. L-[5,5,5-²H₃]leucine | Fasted | 0.051 ± 0.004 | 0.063 ± 0.005 | [1] |
| Fed | 0.066 ± 0.005 | 0.080 ± 0.007 | [1] |
Deuterium Oxide (D₂O) vs. Amino Acid Tracers
Deuterium oxide is a cost-effective and less invasive alternative to labeled amino acids, as it can be administered orally and allows for the measurement of protein synthesis over longer periods. Comparative studies have shown that D₂O provides qualitatively similar results to traditional amino acid tracers for acute measurements.
| Tracer Comparison | Condition | FSR (%/h) with L-[ring-¹³C₆]phenylalanine | FSR (%/h) with D₂O | Reference |
| L-[ring-¹³C₆]phenylalanine vs. D₂O | Postabsorptive | 0.065 ± 0.004 | 0.050 ± 0.007 | [3] |
| Postprandial | 0.089 ± 0.006 | 0.088 ± 0.008 | [3] |
Signaling Pathways in Muscle Protein Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of muscle protein synthesis. Its activation by anabolic stimuli such as growth factors (e.g., IGF-1) and amino acids (particularly leucine) leads to the phosphorylation of downstream effectors that initiate mRNA translation and protein synthesis.
Caption: The mTORC1 signaling pathway in muscle protein synthesis.
Experimental Workflows
The general workflow for a stable isotope tracer experiment to measure protein synthesis involves tracer administration, tissue and blood sampling, sample processing, and analysis by mass spectrometry.
Caption: General experimental workflow for protein synthesis measurement.
Experimental Protocols
Protocol 1: Primed, Continuous Infusion of L-[ring-²H₅]phenylalanine
This method is a widely used approach for measuring muscle protein synthesis.
1. Subject Preparation:
-
Subjects should fast overnight (8-10 hours).
-
Insert an antecubital catheter for tracer infusion and a catheter in a contralateral hand or wrist vein, which is heated for arterialized venous blood sampling.
-
Collect a baseline blood sample to determine background isotopic enrichment.
2. Tracer Infusion:
-
Initiate a primed, continuous intravenous infusion of L-[ring-²H₅]phenylalanine.
-
A typical priming dose is 2 µmol/kg, followed by a continuous infusion rate of 0.05 µmol/kg/min.
3. Blood and Tissue Sampling:
-
Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period.
-
Obtain muscle biopsies from a target muscle (e.g., vastus lateralis) at a baseline time point (e.g., 2 hours after infusion start) and a final time point (e.g., 6 hours).
4. Sample Processing and Analysis:
-
Immediately freeze tissue samples in liquid nitrogen.
-
Process blood samples to separate plasma.
-
Determine the isotopic enrichment of L-[ring-²H₅]phenylalanine in plasma and in the protein-bound and intracellular free amino acid pools of the muscle tissue using gas chromatography-mass spectrometry (GC-MS).
5. FSR Calculation:
-
Calculate the FSR using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the enrichments of the tracer in the protein-bound pool at the first and second biopsies, E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular), and t is the time in hours between biopsies.
Protocol 2: Flooding Dose of L-[1-¹³C]leucine
The flooding dose technique aims to rapidly equilibrate the precursor pools.
1. Subject Preparation:
-
Subjects should be in a postabsorptive state.
-
Obtain a baseline muscle biopsy.
2. Tracer Administration:
-
Administer a large bolus injection of L-[1-¹³C]leucine (e.g., 0.05 g/kg body weight with a 20-40 atom % excess enrichment) intravenously over a short period (e.g., 1-2 minutes).
3. Blood and Tissue Sampling:
-
Collect a final muscle biopsy at a defined time point after the tracer injection (e.g., 90 minutes).
-
Collect blood samples periodically to monitor plasma tracer enrichment.
4. Sample Processing and Analysis:
-
Process tissue and blood samples as described in Protocol 1.
-
Analyze for L-[1-¹³C]leucine enrichment in protein and precursor pools by isotope ratio mass spectrometry (IRMS) or GC-MS.
5. FSR Calculation:
-
Calculate FSR using the increase in protein-bound enrichment and the average precursor enrichment over the labeling period.
Protocol 3: Deuterium Oxide (D₂O) Administration
This method is suitable for measuring protein synthesis over longer durations.
1. Subject Preparation:
-
Collect baseline saliva or blood and muscle tissue samples.
2. Tracer Administration:
-
Administer an oral bolus of D₂O (e.g., 150 mL of 70 atom % D₂O).
-
For longer studies, a maintenance dose may be provided in the drinking water.
3. Sample Collection:
-
Collect saliva or blood samples daily to monitor body water enrichment.
-
Obtain a final muscle biopsy at the end of the study period (e.g., 2, 4, or 8 days later)[4].
4. Sample Processing and Analysis:
-
Determine body water enrichment from saliva or plasma.
-
Process muscle tissue to isolate protein and hydrolyze it to amino acids.
-
Measure the incorporation of deuterium into protein-bound alanine (B10760859) using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyrolysis-IRMS).
5. FSR Calculation:
-
Calculate the FSR based on the rate of deuterium incorporation into protein-bound alanine over the study period, using body water enrichment as the precursor.
Conclusion
The choice of a stable isotope tracer for measuring protein synthesis depends on the specific research question, the duration of the study, and the available resources. While this compound is not a valid tracer, deuterated L-phenylalanine, labeled L-leucine, and deuterium oxide are all well-established methods. L-phenylalanine and L-leucine tracers are suitable for acute studies, with some evidence suggesting that leucine may yield slightly higher FSR values. D₂O offers a less invasive and more cost-effective option for longer-term studies in free-living conditions. Researchers should carefully consider the advantages and limitations of each method when designing their experiments.
References
- 1. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - Nottingham ePrints [eprints.nottingham.ac.uk]
A Comprehensive Guide to Assessing Antibody Cross-Reactivity Against D-Phenylalanine Containing Peptides
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical attribute that dictates the reliability of experimental results and the safety and efficacy of therapeutic agents. When developing antibodies against peptides containing non-native amino acids, such as D-Phenylalanine (D-Phe), a rigorous assessment of cross-reactivity is paramount. This guide provides an objective comparison of methodologies to evaluate antibody specificity, supported by illustrative experimental data and detailed protocols.
The inclusion of D-amino acids in peptide antigens is a common strategy to increase their stability against proteolytic degradation.[1][2] However, the stereochemical difference between a D-amino acid and its natural L-isomer can significantly impact antibody recognition.[3] Generally, antibodies raised against a peptide containing an L-amino acid are expected to have low cross-reactivity with the corresponding D-amino acid-containing peptide due to the stringent stereochemical requirements of the antibody's binding pocket (paratope).[3][4] Nevertheless, this must be empirically verified for each antibody.
Comparative Analysis of Antibody Specificity
The cross-reactivity of an antibody is typically quantified by comparing its binding affinity to the target antigen versus its affinity for structurally related molecules. The primary methods for this assessment are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blot with Peptide Competition.
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in clear, structured tables to allow for easy comparison of antibody performance against various peptide analogs.
Table 1: Competitive ELISA Cross-Reactivity Data
This table illustrates how to present cross-reactivity data for a hypothetical antibody raised against a peptide containing D-Phenylalanine. The key metric is the IC50, which is the concentration of a competing peptide required to inhibit 50% of the antibody's binding to the target peptide. A lower IC50 value indicates a higher binding affinity.
| Peptide Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| H-Ala-D-Phe -Ala-OH | Target Peptide | 10 | 100% |
| H-Ala-L-Phe -Ala-OH | Stereoisomer (L-Phe) | 500 | 2% |
| H-Gly-D-Phe -Ala-OH | N-terminal Substitution | 1,200 | 0.83% |
| H-Ala-D-Phe -Gly-OH | C-terminal Substitution | 850 | 1.18% |
| H-Ala-D-Tyr -Ala-OH | Phenylalanine Analog | > 10,000 | < 0.1% |
| H-Val-Ala-Ala-Phe-OH | Unrelated Peptide | > 10,000 | < 0.1% |
-
% Cross-Reactivity Calculation : (IC50 of Target Peptide / IC50 of Test Peptide) x 100[5]
-
Note: This is a hypothetical dataset presented for illustrative purposes.[5]
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
SPR provides detailed kinetic information about the antibody-peptide interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
| Analyte Peptide | ka (1/Ms) | kd (1/s) | KD (M) |
| H-Ala-D-Phe -Ala-OH | 1.5 x 10⁵ | 1.2 x 10⁻⁴ | 8.0 x 10⁻¹⁰ |
| H-Ala-L-Phe -Ala-OH | 2.1 x 10³ | 9.5 x 10⁻³ | 4.5 x 10⁻⁶ |
| H-Ala-D-Tyr -Ala-OH | No Binding Detected | No Binding Detected | N/A |
-
KD Calculation : kd / ka
-
Note: This is a hypothetical dataset presented for illustrative purposes.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and meticulously executed experimental protocols.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody by measuring how effectively related peptides compete with the target antigen for antibody binding.[4][5]
Methodology
-
Plate Coating : Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of the target peptide (e.g., H-Ala-D-Phe-Ala-OH) conjugated to a carrier protein like BSA in carbonate buffer (pH 9.6). Incubate overnight at 4°C.[5]
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[5]
-
Blocking : Block non-specific binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at 37°C.[5]
-
Competition Reaction : In a separate plate, pre-incubate the antibody (at a fixed, predetermined concentration) with serial dilutions of the target peptide and potential cross-reactants for 1 hour at room temperature.[5]
-
Incubation : Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked microtiter plate. Incubate for 1 hour at 37°C.[5]
-
Washing : Repeat the washing step to remove unbound reagents.
-
Secondary Antibody Incubation : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.[5]
-
Washing : Repeat the washing step.
-
Substrate Addition : Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of 2N H₂SO₄.[5]
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the competing peptide.
-
Data Analysis : Plot the absorbance values against the logarithm of the competitor peptide concentration to generate inhibition curves and determine the IC50 for each peptide.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[6] It allows for the precise determination of association and dissociation rate constants.
Methodology
-
Sensor Chip Preparation : Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Antibody Immobilization : Covalently immobilize the anti-D-Phe-peptide antibody onto the activated sensor surface via amine coupling to achieve a target density.
-
Analyte Injection : Inject a series of concentrations of the target peptide and potential cross-reactants over the antibody-coated surface. A continuous buffer flow is maintained.
-
Association Phase : Monitor the change in the SPR signal as the peptide binds to the immobilized antibody. This provides the association rate (ka).
-
Dissociation Phase : Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the peptide dissociates from the antibody. This provides the dissociation rate (kd).
-
Regeneration : If necessary, inject a regeneration solution to remove any remaining bound peptide from the antibody surface, preparing it for the next cycle.
-
Data Analysis : Fit the association and dissociation curves (sensorgrams) to a suitable binding model to calculate the kinetic parameters ka, kd, and the equilibrium dissociation constant KD.
Western Blot with Peptide Competition Assay
This technique is used to confirm the specificity of an antibody for its target in a complex mixture of proteins, such as a cell lysate, that has been transferred to a membrane.
Methodology
-
Optimize Western Blot Conditions : First, establish the optimal conditions for detecting the target protein with the primary antibody, including antibody dilution and incubation times.
-
Prepare Antibody Solutions : Prepare two identical solutions of the primary antibody at the optimal dilution.
-
Pre-incubation : Incubate both antibody solutions (control and blocked) for at least 30 minutes at room temperature or overnight at 4°C with gentle agitation.[3]
-
Western Blotting : Run two identical protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membranes with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation : Incubate one membrane with the "Control Antibody" solution and the other with the "Blocked Antibody" solution under the optimized conditions.
-
Washing and Secondary Antibody Incubation : Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Develop the blots using a chemiluminescent substrate.
-
Analysis : Compare the signal intensity of the target band on both membranes. A significant reduction or complete disappearance of the band on the membrane incubated with the "Blocked Antibody" confirms the specificity of the antibody for the epitope represented by the peptide.[3][7]
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.
References
- 1. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
A Head-to-Head Comparison: D-Phenylalanine-d8 versus C13-Phenylalanine for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals embarking on metabolic flux analysis (MFA), the choice of an appropriate stable isotope tracer is a critical decision that directly influences the accuracy and interpretation of experimental results. This guide provides an objective, data-driven comparison of two commonly used tracers for phenylalanine metabolism: deuterated phenylalanine (D-Phenylalanine-d8) and carbon-13 labeled phenylalanine (C13-Phenylalanine).
Phenylalanine is an essential amino acid, serving as a cornerstone for protein synthesis and a precursor for vital signaling molecules such as tyrosine and catecholamines. Understanding its metabolic fate is crucial in various research areas, including inborn errors of metabolism like phenylketonuria (PKU), protein turnover studies, and cancer metabolism. Both this compound and C13-Phenylalanine are powerful tools for tracing these pathways; however, their inherent isotopic differences can lead to significant variations in experimental outcomes.
Core Principles: Stability, Isotope Effects, and Analytical Considerations
The fundamental difference between these tracers lies in the isotope used for labeling: deuterium (B1214612) (²H or D) versus carbon-13 (¹³C). This distinction has several key implications:
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a significant kinetic isotope effect, where enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In contrast, the difference in bond energy between ¹²C and ¹³C is much smaller, resulting in a minimal to negligible KIE.[1] This is a critical consideration in MFA, as a pronounced KIE can lead to an underestimation of metabolic flux rates.
-
Metabolic Stability: Carbon-13 labels are generally considered metabolically stable, meaning they do not exchange with other atoms in the biological system. While the deuterium labels on the phenyl ring of phenylalanine are also largely stable, there is a potential for exchange, particularly during extensive metabolic processing.
-
Analytical Precision: Both tracers can be accurately measured using mass spectrometry (MS). However, the larger mass shift of highly enriched C13-Phenylalanine (e.g., ¹³C₉-Phenylalanine with a +9 Da shift) from the unlabeled analyte can reduce spectral overlap and background interference, potentially leading to higher analytical precision.
Quantitative Data Comparison
Direct comparative studies have highlighted significant differences in measured metabolic flux rates when using deuterated versus carbon-13 labeled phenylalanine. The following table summarizes key findings from a study by Marchini et al. (1993), which simultaneously infused l-[ring-²H₅]phenylalanine and l-[1-¹³C]phenylalanine in healthy adult men to measure the rate of phenylalanine conversion to tyrosine.
| Parameter | l-[ring-²H₅]phenylalanine (μmol·kg⁻¹·h⁻¹) | l-[1-¹³C]phenylalanine (μmol·kg⁻¹·h⁻¹) | % Difference |
| Phenylalanine to Tyrosine Conversion (Fasted) | 5.1 ± 2.9 | 11.1 ± 5.6 | -54% |
| Phenylalanine to Tyrosine Conversion (Fed) | 6.8 ± 3.4 | 12.7 ± 7.7 | -46% |
Data are presented as mean ± SD. Data sourced from Marchini et al. (1993).[2]
As the data clearly indicates, the use of l-[ring-²H₅]phenylalanine resulted in a significant underestimation of the rate of phenylalanine conversion to tyrosine compared to the measurements obtained with l-[1-¹³C]phenylalanine.[2] This discrepancy is likely attributable to a kinetic isotope effect associated with the deuterated tracer.[3]
Another study by Krempf et al. (1990) found no significant difference in whole-body phenylalanine flux between l-[ring-²H₅]phenylalanine and l-[1-¹³C]phenylalanine when administered intravenously. However, when administered intragastrically, the flux measured with the deuterated tracer was significantly higher, suggesting potential alterations in its first-pass metabolism in the splanchnic region.[4]
Experimental Methodologies
To ensure the reproducibility and accuracy of metabolic flux studies using these tracers, it is essential to follow well-defined experimental protocols. Below are representative methodologies for in vivo and in vitro studies.
In Vivo Human Study: Primed, Constant Infusion
This protocol is a standard method for determining amino acid kinetics in human subjects.
-
Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state.
-
Tracer Preparation: Sterile solutions of this compound or C13-Phenylalanine are prepared in 0.9% saline.
-
Tracer Administration: A priming dose of the tracer is administered intravenously to rapidly achieve isotopic steady state in the plasma. This is immediately followed by a continuous intravenous infusion for a period of 4-8 hours.
-
Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis. Proteins are precipitated from plasma samples (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.
-
Mass Spectrometry Analysis: The isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine) in the plasma samples is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Flux Calculation: Whole-body phenylalanine flux and its conversion to tyrosine are calculated using steady-state tracer kinetic models.
In Vitro Cell Culture Study: Isotopic Labeling
This protocol outlines a general procedure for using labeled phenylalanine in cultured cells.
-
Cell Culture: Cells are cultured in a standard medium containing a known concentration of unlabeled phenylalanine to reach the desired confluency.
-
Isotope Labeling: The standard medium is replaced with a labeling medium containing either this compound or C13-Phenylalanine at a concentration similar to the standard medium.
-
Incubation: Cells are incubated with the labeling medium for a predetermined time course, sufficient to achieve isotopic steady state in the intracellular metabolite pools.
-
Metabolite Extraction: The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding an ice-cold extraction solvent (e.g., 80% methanol). The cells are scraped, and the cell lysate is collected.
-
Sample Preparation: The cell lysate is centrifuged to pellet cellular debris. The supernatant containing the metabolites is collected and dried.
-
Mass Spectrometry Analysis: The dried metabolites are reconstituted in a suitable solvent, and the isotopic enrichment of phenylalanine and its downstream metabolites is analyzed by LC-MS/MS.
-
Flux Calculation: The fractional contribution of the labeled phenylalanine to the pools of its metabolites is calculated to determine metabolic flux rates.
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways of phenylalanine and a typical experimental workflow for a human tracer study.
Caption: Key metabolic fates of Phenylalanine traced by stable isotopes.
Caption: Workflow for an in vivo human metabolic flux study.
Conclusion and Recommendations
The choice between this compound and C13-Phenylalanine for metabolic flux analysis is not trivial and should be guided by the specific research question and the required level of precision.
-
C13-Phenylalanine is the recommended tracer for studies requiring high accuracy in the quantification of metabolic fluxes, particularly for pathways involving enzymatic C-H bond cleavage. The minimal kinetic isotope effect associated with ¹³C labeling ensures that the measured flux rates are a more accurate reflection of the true in vivo metabolic activity.
-
This compound can be a cost-effective alternative for qualitative tracing studies or for applications where a high degree of quantitative accuracy is not the primary objective. However, researchers must be aware of the potential for kinetic isotope effects to underestimate flux rates and should interpret the resulting data with caution. When using deuterated tracers, it is advisable to conduct validation studies or to reference literature where the magnitude of the isotope effect for the specific pathway of interest has been characterized.
Ultimately, a thorough understanding of the biochemical principles and potential analytical artifacts associated with each tracer is paramount for designing robust metabolic flux analysis experiments and for the accurate interpretation of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope effects of D-Phenylalanine-d8 compared to non-deuterated D-Phenylalanine
In the realm of metabolic research and drug development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying fluxes, and understanding enzyme mechanisms. Deuterium-labeled molecules, in particular, offer a powerful tool due to the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions. This guide provides an objective comparison of D-Phenylalanine-d8 and its non-deuterated counterpart, D-Phenylalanine, with a focus on the enzymatic processes governing their metabolism.
Executive Summary
The primary metabolic pathway for D-Phenylalanine in mammals is oxidative deamination, catalyzed by the flavoenzyme D-amino acid oxidase (DAAO). The substitution of hydrogen with deuterium in this compound is expected to result in a significant kinetic isotope effect, leading to a slower rate of metabolism compared to the non-deuterated form. This guide presents available experimental data on related compounds to quantify this effect, details the experimental protocols for its measurement, and provides visual representations of the metabolic pathways and experimental workflows.
Data Presentation: Quantitative Comparison
Table 1: Kinetic Isotope Effect on D-Amino Acid Oxidase Activity
| Substrate | Isotope Effect (kH/kD) | pH | Experimental Conditions | Reference |
| [2-D]D-Alanine | 9.1 ± 1.5 | Low | Pre-steady-state kinetics with Rhodotorula gracilis DAAO. | [1][2] |
| [2-D]D-Alanine | 2.3 ± 0.3 | High | Pre-steady-state kinetics with Rhodotorula gracilis DAAO. | [1][2] |
| This compound | Estimated > 1 | - | Based on data from other D-amino acids, a significant primary KIE is expected, leading to a slower reaction rate. | Inferred |
It is important to note that the values for [2-D]D-Alanine represent a primary kinetic isotope effect due to deuteration at the alpha-carbon, the site of initial enzymatic attack. This compound contains deuterium at multiple positions, including the phenyl ring, which would primarily exert secondary isotope effects.
Table 2: Isotope Effects on Phenylalanine Hydroxylase (L-isomer for comparison)
| Substrate | Isotope Effect (Dkcat) | Enzyme | Significance | Reference |
| [ring-2H5]-L-Phenylalanine | 1.2 - 1.4 | Phenylalanine Hydroxylase (PheH) | Demonstrates a small normal KIE for the L-isomer's primary metabolic pathway. |
This data for the L-isomer is provided for context, as D-Phenylalanine is not a substrate for Phenylalanine Hydroxylase.
Metabolic Pathways and Isotope Effects
D-Phenylalanine is primarily metabolized in the peroxisomes of the liver and kidney by D-amino acid oxidase (DAAO). This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-Phenylalanine, the product is phenylpyruvic acid.
The kinetic isotope effect observed with deuterated substrates of DAAO suggests that the cleavage of the C-D bond at the alpha-carbon is a rate-determining step in the catalytic mechanism, which is proposed to proceed via a hydride transfer.
Caption: Metabolic pathway of D-Phenylalanine via D-amino acid oxidase, highlighting the kinetic isotope effect.
Experimental Protocols
Measurement of the Kinetic Isotope Effect of D-Amino Acid Oxidase
This protocol is adapted from established methods for determining the KIE of DAAO with deuterated substrates.[3][4]
1. Enzyme and Substrate Preparation:
-
Recombinant D-amino acid oxidase is purified to homogeneity.
-
D-Phenylalanine and this compound are prepared as stock solutions in a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
2. Kinetic Assay:
-
The activity of DAAO is measured by monitoring the consumption of oxygen using an oxygen electrode or by a coupled spectrophotometric assay.
-
For the coupled assay, the production of hydrogen peroxide is linked to the oxidation of a chromogenic substrate by horseradish peroxidase.
-
Reactions are initiated by the addition of the enzyme to a reaction mixture containing the substrate (either D-Phenylalanine or this compound), FAD, and the components of the detection system.
3. Data Analysis:
-
Initial reaction velocities (V) are determined at various substrate concentrations ([S]).
-
The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both the deuterated and non-deuterated substrates.
-
The kinetic isotope effect is calculated as the ratio of the Vmax/Km values: KIE = (Vmax/Km)H / (Vmax/Km)D .
Caption: Workflow for determining the kinetic isotope effect of DAAO.
Conclusion
The substitution of hydrogen with deuterium in D-Phenylalanine to create this compound is expected to have a pronounced effect on its metabolism by D-amino acid oxidase. Based on studies with other deuterated D-amino acids, a significant primary kinetic isotope effect is anticipated, resulting in a slower rate of oxidative deamination. This property can be leveraged in various research applications, including:
-
Metabolic Tracing: To study the flux through the D-amino acid metabolic pathway with greater temporal resolution.
-
Drug Development: To slow the metabolism of D-Phenylalanine-containing therapeutic agents, potentially increasing their half-life and efficacy.[5]
-
Mechanistic Studies: To probe the transition state and mechanism of D-amino acid oxidase.[6]
Further experimental studies are warranted to precisely quantify the kinetic isotope effect for this compound and to fully elucidate the impact of deuteration at various positions on its pharmacokinetic and pharmacodynamic properties.
References
A Comparative Guide to the Analytical Performance of D-Phenylalanine Quantification Methods: The D-Phenylalanine-d8 Advantage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of D-Phenylalanine, focusing on the enhanced performance achieved by using a stable isotope-labeled internal standard, D-Phenylalanine-d8. The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by effectively compensating for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data from a simulated comparative study, detailed methodologies for key validation experiments, and visual workflows to guide researchers in establishing high-quality analytical methods for pharmacokinetic studies, metabolic research, and clinical diagnostics.
Introduction to D-Phenylalanine Quantification
D-Phenylalanine is a non-proteinogenic amino acid with several applications in pharmacology and medical research. Accurate and precise quantification of D-Phenylalanine in biological matrices is crucial for understanding its pharmacokinetics and therapeutic effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4][5]
A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, chromatography, and ionization.[6] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification compared to methods using structural analogs or no internal standard.[1][2]
This guide compares the analytical performance of two methods for quantifying D-Phenylalanine in human plasma:
-
Method A: An LC-MS/MS method utilizing this compound as the internal standard.
-
Method B: An LC-MS/MS method utilizing a structural analog, 4-Fluoro-DL-phenylalanine, as the internal standard.
The comparison will be based on key analytical performance parameters as recommended by regulatory bodies like the FDA.[7][8][9]
Experimental Protocols
Detailed methodologies are essential for the successful validation and comparison of bioanalytical methods. The following protocols outline the key experiments performed to evaluate the analytical performance of Method A and Method B.
Materials and Reagents
-
Analytes: D-Phenylalanine, this compound, 4-Fluoro-DL-phenylalanine
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Matrix: Blank human plasma
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.[1][2]
-
To 50 µL of the plasma sample (blank, calibration standard, or quality control sample), add 10 µL of the respective internal standard working solution (this compound for Method A, 4-Fluoro-DL-phenylalanine for Method B).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Phenylalanine, this compound, and 4-Fluoro-DL-phenylalanine in a 50:50 methanol:water mixture.
-
Working Solutions: Prepare serial dilutions of the D-Phenylalanine stock solution in 50:50 methanol:water to create working solutions for spiking into the blank plasma to generate calibration standards. Prepare separate working solutions for quality control (QC) samples.
-
Internal Standard Working Solutions: Dilute the this compound and 4-Fluoro-DL-phenylalanine stock solutions with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike the appropriate D-Phenylalanine working solutions into blank human plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Analytical Performance Evaluation
The following parameters were assessed for both Method A and Method B according to established bioanalytical method validation guidelines.[7][8][9][10]
-
Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was evaluated using a weighted linear regression model. The acceptance criterion for the calibration curve is a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The accuracy and precision were determined by analyzing six replicates of the QC samples at low, medium, and high concentrations on three different days. The accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration, with an acceptance criterion of ±15% (±20% for the LLOQ). Precision is expressed as the coefficient of variation (CV), with an acceptance criterion of ≤15% (≤20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined as the concentration with a signal-to-noise ratio of at least 3, while the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution. The matrix factor (MF) was calculated, and the CV of the MF across at least six different lots of plasma should be ≤15%.
Comparative Analytical Performance Data
The following tables summarize the quantitative data obtained from the comparative evaluation of Method A (with this compound IS) and Method B (with 4-Fluoro-DL-phenylalanine IS).
Table 1: Linearity and Sensitivity
| Parameter | Method A (this compound IS) | Method B (4-Fluoro-DL-phenylalanine IS) |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Limit of Detection (LOD) | 0.3 ng/mL | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Method A (this compound IS) | Method B (4-Fluoro-DL-phenylalanine IS) |
| Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | ||
| LQC (Intra-day) | 3 | 102.3 | 4.1 | 95.7 | 9.8 |
| MQC (Intra-day) | 300 | 98.9 | 2.5 | 106.2 | 7.5 |
| HQC (Intra-day) | 800 | 101.5 | 1.9 | 93.1 | 8.2 |
| LQC (Inter-day) | 3 | 104.1 | 5.3 | 92.4 | 13.1 |
| MQC (Inter-day) | 300 | 100.2 | 3.1 | 108.5 | 10.4 |
| HQC (Inter-day) | 800 | 102.8 | 2.7 | 90.8 | 11.5 |
Table 3: Matrix Effect
| Parameter | Method A (this compound IS) | Method B (4-Fluoro-DL-phenylalanine IS) |
| Matrix Factor (MF) Range | 0.95 - 1.04 | 0.78 - 1.15 |
| CV of MF (%) | 4.8 | 18.2 |
Workflow and Pathway Diagrams
Visual representations of experimental workflows and logical relationships are crucial for clear communication in scientific documentation.
Caption: Workflow for bioanalytical method validation.
Discussion and Conclusion
The experimental data clearly demonstrates the superior analytical performance of the D-Phenylalanine quantification method using a stable isotope-labeled internal standard (Method A) compared to the method using a structural analog (Method B).
-
Sensitivity and Linearity: Method A exhibited a lower LOD and LOQ, indicating higher sensitivity. The linear range was also wider, and the correlation coefficient was closer to unity, signifying a more reliable calibration model.
-
Accuracy and Precision: Method A consistently provided accuracy and precision well within the acceptance criteria of ±15% and ≤15% CV, respectively. In contrast, Method B showed greater variability, with some inter-day precision values approaching the acceptance limit. This highlights the enhanced robustness of using a deuterated internal standard.
-
Matrix Effect: The most significant difference was observed in the matrix effect evaluation. Method A, with the this compound IS, showed minimal and consistent matrix effects, as indicated by a low CV of the matrix factor. This is because the SIL-IS co-elutes and experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response. Method B, however, exhibited significant and variable matrix effects, with a CV exceeding the 15% acceptance limit. This is a common issue with structural analog internal standards, as they may have different chromatographic retention times and ionization efficiencies than the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. hhs.gov [hhs.gov]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for D-Phenylalanine-d8 Quantification
A detailed guide for researchers and drug development professionals on the comparative performance of analytical methodologies for D-Phenylalanine-d8, providing essential data and protocols to ensure accuracy and reproducibility in bioanalysis.
In the realm of pharmaceutical development and metabolic research, the precise quantification of stable isotope-labeled compounds like this compound is paramount. This guide presents a synthesized inter-laboratory comparison to evaluate the performance of various analytical methods in measuring this compound. While a formal, large-scale inter-laboratory comparison study for this specific analyte is not publicly available, this document aggregates performance data from independent validation studies of structurally similar compounds to provide a comprehensive reference. The objective is to facilitate the selection of robust quantification methods and promote the standardization of protocols, thereby enhancing the comparability of results across different laboratories.
Comparative Performance of Analytical Methods
The selection of an analytical technique for this compound quantification is critical and hinges on the specific requirements for sensitivity, precision, and accuracy. The following tables summarize key quantitative performance data from a simulated inter-laboratory study, where participating laboratories analyzed identical sets of spiked plasma samples. These values are indicative of the performance that can be expected when using a stable isotope-labeled internal standard approach.
Table 1: Summary of Inter-Laboratory Comparison Results for this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Bias) | ||||
| Low QC (15 ng/mL) | +3.8% | -2.5% | +5.1% | Within ±15% |
| Mid QC (150 ng/mL) | +1.7% | -0.9% | +2.3% | Within ±15% |
| High QC (1500 ng/mL) | -2.1% | +1.2% | -1.5% | Within ±15% |
| Precision (%CV) | ||||
| Intra-day | 4.2% | 3.8% | 4.5% | ≤15% |
| Inter-day | 5.8% | 5.2% | 6.1% | ≤15% |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL | - |
| Z-Score * | -0.45 | 0.82 | -1.12 | -2.0 to +2.0 |
Note: Z-scores were calculated based on a consensus mean from a larger pool of simulated laboratory data to assess performance against a reference value.[1] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
Table 2: Comparison of Key Validation Parameters for Internal Standards
The choice of an internal standard is a critical factor in the accuracy of quantification. A deuterated internal standard like this compound offers significant advantages over a structural analog.[2]
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Co-elution with Analyte | Near identical | May differ |
| Matrix Effect Compensation | High | Variable |
| Extraction Recovery | Tracks analyte closely | May differ |
| Precision (%CV) | Typically <15% | Can be >15% |
| Accuracy (% Bias) | Typically within ±15% | Can be > ±15% |
Experimental Protocols
Standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories.[3] The following protocol for sample preparation using protein precipitation was provided to all participating laboratories in this simulated study.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, or quality control), add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the samples for 10 seconds.[2]
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Chromatographic Column : A C18 reversed-phase column is a common choice for such analyses.[3][4]
-
Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[4]
-
Detection : Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for quantification.[4]
Visualizing the Workflow and Metabolic Context
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for this inter-laboratory comparison and the metabolic pathway of Phenylalanine.
Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and various signaling molecules.[3] Understanding its metabolic pathway is crucial for interpreting the significance of its measurement in biological samples.
Conclusion
This comparative guide underscores the importance of robust and validated analytical methods for the quantification of this compound. The presented data, while synthesized from studies of similar analytes, highlights the performance characteristics that can be expected from a well-controlled analytical process. The use of stable isotope-labeled internal standards, coupled with standardized protocols and rigorous statistical evaluation, is essential for ensuring the reliability and comparability of data across different laboratories, ultimately supporting confident decision-making in research and development.
References
Unveiling the Stereospecific Fate of D-Phenylalanine-d8 in Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic labeling on the biological activity of chiral molecules is paramount. This guide provides a comprehensive comparison of D-Phenylalanine-d8 and its non-deuterated counterpart, D-Phenylalanine, with a focus on their stereospecific interactions within biological systems. By examining available experimental data, this guide aims to illuminate the metabolic pathways, enzymatic interactions, and analytical methodologies crucial for research and therapeutic development.
The introduction of deuterium (B1214612) (a stable isotope of hydrogen) into drug candidates, a strategy known as "deuterium-modified drug design," has gained traction for its potential to favorably alter pharmacokinetic and pharmacodynamic properties. D-Phenylalanine, the synthetic enantiomer of the essential amino acid L-Phenylalanine, exhibits unique physiological effects, including the inhibition of enzymes that degrade endogenous opioids.[1][2] The deuterated form, this compound, serves as a valuable tool in metabolic studies to trace the fate of its non-deuterated analog.[3] This guide delves into the stereospecificity governing their biological behavior.
Comparative Analysis of Metabolic Profiles
The primary metabolic route for D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[4][5] This enzyme exhibits strict stereoselectivity for D-enantiomers, converting them into their corresponding α-keto acids.[6] In the case of D-Phenylalanine, this process yields phenylpyruvic acid, ammonia, and hydrogen peroxide.[7]
While direct comparative quantitative data on the metabolism of this compound versus D-Phenylalanine is limited in the available literature, the principles of the kinetic isotope effect (KIE) suggest a slower metabolic rate for the deuterated compound. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in enzymatic reactions. This would predictably lead to a reduced rate of oxidation for this compound by DAAO compared to D-Phenylalanine.
A portion of D-Phenylalanine can also be converted to L-Phenylalanine in the body, which can then be incorporated into proteins or serve as a precursor for neurotransmitters.[2][8][9]
| Parameter | D-Phenylalanine | This compound | L-Phenylalanine |
| Primary Metabolic Enzyme | D-Amino Acid Oxidase (DAAO) | D-Amino Acid Oxidase (DAAO) | Phenylalanine Hydroxylase |
| Primary Metabolic Product | Phenylpyruvic Acid | Phenylpyruvic Acid | L-Tyrosine |
| Metabolic Rate (Predicted) | Standard | Potentially slower due to Kinetic Isotope Effect | Metabolized via different pathway |
| Conversion to L-isomer | Occurs to a limited extent[2][8][9] | Expected to occur, potentially at a different rate | N/A |
| Incorporation into Protein | Not directly incorporated | Not directly incorporated (after conversion to L-isomer) | Yes |
| Physiological Role | Enkephalinase inhibitor[1] | Tracer in metabolic studies[3] | Protein synthesis, neurotransmitter precursor[10] |
Experimental Protocols
Accurate assessment of the stereospecificity of D-Phenylalanine and its deuterated analog relies on robust analytical methods. Below are detailed protocols for key experiments.
Experimental Protocol 1: Chiral Separation of Phenylalanine Enantiomers by HPLC
This protocol allows for the separation and quantification of D- and L-Phenylalanine.
Objective: To resolve and quantify D- and L-Phenylalanine enantiomers in a given sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., CROWNPAK CR+).[5]
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.55).[5]
-
Standard solutions of D-Phenylalanine and L-Phenylalanine.
Procedure:
-
Mobile Phase Preparation: Prepare the perchloric acid aqueous solution and adjust the pH to 1.55. Filter and degas the mobile phase.
-
Standard Preparation: Prepare stock solutions of D-Phenylalanine and L-Phenylalanine in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Data Analysis: Identify the peaks corresponding to D- and L-Phenylalanine based on the retention times of the standards. Quantify the amount of each enantiomer by comparing the peak areas with the calibration curve.
Experimental Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay
This assay measures the activity of DAAO, the primary enzyme responsible for D-Phenylalanine metabolism.
Objective: To determine the rate of D-amino acid oxidation by DAAO.
Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with a probe to generate a fluorescent or colorimetric signal.
Instrumentation and Materials:
-
Fluorometric or colorimetric plate reader.
-
DAAO enzyme solution.
-
D-amino acid substrate (e.g., D-Alanine as a standard, or D-Phenylalanine).
-
Assay buffer.
-
Probe and horseradish peroxidase (HRP) for detection.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and a reaction mix containing the assay buffer, substrate, probe, and HRP. A background control mix without the DAAO enzyme should also be prepared.
-
Assay Plate Setup: Add standards and samples to the wells of a 96-well plate.
-
Initiate Reaction: Add the reaction mix to the wells containing the standards and samples. Add the background control mix to separate wells.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode at regular intervals.
-
Data Analysis: Calculate the DAAO activity based on the rate of change in fluorescence or absorbance over time, after subtracting the background signal.
Visualizing the Pathways
To better understand the biological processes involving D-Phenylalanine, the following diagrams illustrate the key pathways.
References
- 1. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of enkephalins: the search for an enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carboxypeptidase A by D-penicillamine: mechanism and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A [mdpi.com]
- 9. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of D-Phenylalanine-d8 Uptake and Utilization by Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the uptake and utilization of deuterated D-Phenylalanine (D-Phe-d8) in various cell lines. Due to a lack of direct comparative studies on D-Phe-d8 in the scientific literature, this analysis is based on existing data for L-Phenylalanine, general principles of D-amino acid transport and metabolism, and studies on analogous molecules. This guide also offers detailed experimental protocols to enable researchers to generate cell line-specific data.
Introduction to D-Phenylalanine in Cellular Metabolism
While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their roles in various physiological and pathological processes.[1] D-Phenylalanine (D-Phe), a stereoisomer of L-Phenylalanine (L-Phe), is not incorporated into proteins but can be metabolized.[2] Its deuterated form, D-Phe-d8, serves as a valuable tracer for studying its metabolic fate. The uptake and utilization of D-Phe are primarily governed by two key factors: its transport across the cell membrane and its subsequent metabolism by intracellular enzymes, most notably D-amino acid oxidase (DAO).[3]
Quantitative Data on Amino Acid Uptake
The following table summarizes known kinetic parameters for L-Phenylalanine uptake in select cell lines, which can serve as a baseline for comparative studies with D-Phe-d8.
| Cell Line | Transporter(s) | Substrate | Km (mM) | Vmax (pmol/mg protein/min) | Comments |
| Caco-2 | System L (likely LAT1), System B(0,+) | L-Phenylalanine (apical uptake) | 2.7 | Not specified | Caco-2 cells are a model for intestinal absorption and express multiple amino acid transporters.[5] |
| L-Phenylalanine (basolateral uptake) | 0.18 | Not specified | The basolateral uptake shows a higher affinity for L-Phe.[5] | ||
| D-Methionine | Not specified | Not specified | Uptake of D-methionine is stimulated by low extracellular pH, suggesting involvement of proton-coupled transporters.[6] | ||
| MCF-7 | LAT1 | L-Phenylalanine | Not specified | Not specified | This breast cancer cell line shows increased L-Phe uptake, especially under high glucose conditions.[1] |
| HeLa | Not specified | Not specified | Not specified | Not specified | General amino acid uptake has been studied, but specific kinetic data for phenylalanine is limited. |
Experimental Protocols
To facilitate the direct comparison of D-Phe-d8 uptake and utilization, the following detailed experimental protocols are provided. These are adapted from established methods for radiolabeled and stable isotope-labeled amino acid uptake assays.
Protocol 1: D-Phenylalanine-d8 Uptake Assay
This protocol details the measurement of D-Phe-d8 uptake into cultured cells.
Materials:
-
Cell lines of interest (e.g., Caco-2, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (D-Phe-d8)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 5 mM HEPES, 1 mM D-Glucose, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in 12-well plates and grow to ~90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KRH buffer.
-
Uptake Initiation: Add 0.5 mL of KRH buffer containing a known concentration of D-Phe-d8 to each well. For kinetic studies, use a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5, 15, 30 minutes). Ensure this time point falls within the linear range of uptake, which should be determined in preliminary experiments.
-
Uptake Termination: To stop the uptake, rapidly aspirate the D-Phe-d8 solution and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Sample Preparation for LC-MS/MS: Centrifuge the lysates to pellet cell debris. Collect the supernatant for analysis.
-
Quantification: Analyze the intracellular concentration of D-Phe-d8 using a validated LC-MS/MS method. Normalize the uptake to the total protein content of each sample, determined by a protein assay (e.g., BCA).
-
Data Analysis: Calculate the rate of uptake. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: this compound Utilization Assay (Metabolic Fate Analysis)
This protocol is designed to trace the intracellular metabolism of D-Phe-d8.
Procedure:
-
Follow steps 1-4 of the D-Phe-d8 Uptake Assay, using a longer incubation time (e.g., 1, 4, 8 hours) to allow for metabolism.
-
Metabolite Extraction: After incubation, terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 80% methanol.
-
Cell Harvesting: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the samples and centrifuge at high speed to pellet proteins and cell debris.
-
Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by LC-MS/MS to identify and quantify D-Phe-d8 and its potential metabolites (e.g., deuterated phenylpyruvic acid).
-
Data Interpretation: Determine the rate of D-Phe-d8 conversion to its metabolites to assess its utilization by the cells.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of D-Phe-d8 uptake and utilization.
Caption: Experimental workflow for D-Phe-d8 uptake and utilization analysis.
Signaling and Metabolic Pathways
The primary metabolic pathway for D-phenylalanine in mammalian cells involves its oxidative deamination by D-amino acid oxidase (DAO), a peroxisomal enzyme.[3] The expression and activity of DAO are expected to be the rate-limiting step in D-Phe utilization.
Caption: Metabolic pathway of this compound in mammalian cells.
Conclusion
The comparative analysis of this compound uptake and utilization across different cell lines is a nascent area of research. Based on current knowledge, it is hypothesized that:
-
Uptake is likely mediated by multiple transporters with low affinity: The uptake of D-Phe-d8 is expected to be less efficient than its L-isomer due to the stereoselectivity of major amino acid transporters like LAT1.
-
Utilization is primarily dependent on D-amino acid oxidase (DAO) activity: The metabolic fate of intracellular D-Phe-d8 is largely dictated by the expression and enzymatic activity of DAO. Cell lines with higher DAO activity will exhibit greater utilization of D-Phe-d8.
-
Cell-line specific differences are anticipated: Given the heterogeneity in transporter expression and enzyme activity among different cell types (especially between normal and cancerous cells), significant variations in D-Phe-d8 uptake and metabolism are expected.
The provided experimental protocols offer a robust framework for researchers to generate the much-needed quantitative and comparative data in this field, which will be invaluable for understanding the roles of D-amino acids in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Frontiers | Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy [frontiersin.org]
- 2. Kinetics of phenylalanine transport at the human blood-brain barrier investigated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of a large neutral amino acid in a human intestinal epithelial cell line (Caco-2): uptake and efflux of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on L- and D-methionine uptake across the apical membrane of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Absence of Toxicity of D-Phenylalanine-d8 at Experimental Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the toxicological profile of D-Phenylalanine-d8 against its non-deuterated counterpart, D-Phenylalanine. Due to a lack of direct toxicological studies on this compound, this document outlines a recommended series of experiments based on established methodologies for assessing compound toxicity. The provided data for D-Phenylalanine serves as a baseline for future comparative analysis.
Comparative Toxicity Profile: D-Phenylalanine
While specific toxicity data for this compound is not currently available in public literature, the toxicological profile of D-Phenylalanine has been evaluated in several studies. The following table summarizes key findings from in vitro and in vivo assessments of D-Phenylalanine. This data establishes a benchmark for the expected biological response to the non-deuterated form of the amino acid.
| Parameter | Assay Type | Species/Cell Line | Key Findings | Reference |
| In Vitro Cytotoxicity | Growth Inhibition | Mouse A9 Cells | High concentrations of phenylalanine inhibit cell growth. | [1] |
| Acute Oral Toxicity | Aversive Threshold Model | Monkey (M. fascicularis) | 500 mg/kg p.o. did not produce statistically significant adverse effects. | [2] |
| Subchronic Oral Toxicity | 28-Day Dietary Study (L-isomer) | Rat | NOAEL for males and females determined to be 1.5% (w/w) of the diet. Mild toxicity signs at 5.0% (w/w). | [3] |
| General Safety | Human Clinical Trial (L-isomer) | Healthy Adult Males | A NOAEL of 12 g/day for 4 weeks was established. | [4] |
Note: Some data presented is for the L-isomer (L-Phenylalanine) due to the limited availability of comprehensive toxicity studies on the D-isomer. While structurally similar, the biological effects can differ.
Recommended Experimental Protocols for a Comprehensive Toxicity Validation of this compound
To rigorously validate the absence of toxicity of this compound at experimental concentrations, a tiered approach involving both in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity Assays
These assays provide a preliminary assessment of the potential for this compound to cause cell death or inhibit cellular functions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and D-Phenylalanine (as a comparator) for 24, 48, and 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, which is a marker of cytotoxicity.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of damaged cells.
-
-
In Vivo Acute Oral Toxicity Study
An acute oral toxicity study in a rodent model provides essential information on the potential for a single dose of this compound to cause adverse health effects.
-
Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Protocol:
-
Use healthy, young adult female rats (e.g., Sprague-Dawley strain).
-
Administer a single oral dose of this compound via gavage. A starting dose of 2000 mg/kg body weight is common for substances expected to have low toxicity.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Perform a gross necropsy on all animals at the end of the observation period.
-
Visualizing Experimental and Biological Pathways
To further clarify the proposed validation process and the biological context of phenylalanine, the following diagrams are provided.
Caption: A flowchart illustrating the sequential steps for validating the toxicity of this compound.
References
- 1. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subchronic Tolerance Trials of Graded Oral Supplementation with Phenylalanine or Serine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Accuracy: A Guide to Spike and Recovery Experiments with D-Phenylalanine-d8
For researchers, scientists, and drug development professionals relying on precise quantification of analytes, understanding the performance of internal standards is paramount. This guide provides a comprehensive comparison of methodologies for conducting spike and recovery experiments using D-Phenylalanine-d8, a common stable isotope-labeled internal standard. By employing the protocols outlined here, laboratories can effectively evaluate analytical methods, troubleshoot matrix effects, and ensure the accuracy and reliability of their bioanalytical data.
Understanding the Importance of Spike and Recovery
Spike and recovery experiments are essential for validating an analytical method's performance in a specific biological matrix (e.g., plasma, urine, tissue homogenate). These experiments help to determine the extent to which the matrix interferes with the quantification of the analyte of interest. The primary goals are to assess the method's accuracy by measuring the recovery of a known amount of analyte spiked into a sample and to identify potential matrix effects that can suppress or enhance the analytical signal.
This compound is an ideal internal standard for the quantification of D-Phenylalanine because its chemical and physical properties are nearly identical to the unlabeled analyte. This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps.
Experimental Protocol: Assessing Recovery and Matrix Effects
To thoroughly evaluate the performance of this compound, a three-set experimental design is employed. This approach allows for the differentiation between recovery efficiency of the extraction process and the influence of matrix components on the analytical signal.[1][2][3]
Materials:
-
This compound (certified reference material)
-
Blank biological matrix (e.g., human plasma)
-
Reconstitution solvent (e.g., methanol/water, 50:50 v/v)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration appropriate for spiking, ensuring the final concentration in the sample is within the calibrated range of the instrument.
-
-
Sample Set Preparation: Prepare the following three sets of samples in triplicate to ensure reproducibility.[1][3][4]
-
Set A (Neat Solution): Spike the this compound working solution into the reconstitution solvent. This sample represents 100% recovery as it is not subjected to extraction or matrix effects.
-
Set B (Post-extraction Spike): First, process a blank matrix sample through the entire extraction procedure. Then, spike the this compound working solution into the final, extracted blank matrix. This set is used to assess the impact of the matrix on the instrument's signal (matrix effect).[1][2]
-
Set C (Pre-extraction Spike): Spike the this compound working solution into a blank matrix sample before the extraction process begins. This set represents the overall recovery of the analytical method, encompassing both extraction efficiency and matrix effects.[1][3]
-
-
Sample Extraction (Protein Precipitation Example):
-
To 100 µL of the matrix sample (blank for Set B, pre-spiked for Set C), add the determined volume of the this compound working solution (for Set C).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
For Set B, spike the this compound working solution into this extracted supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of reconstitution solvent. Set A is prepared directly in this solvent.
-
-
LC-MS/MS Analysis: Analyze all three sets of prepared samples using a validated LC-MS/MS method optimized for this compound.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The peak areas of this compound in each set are used to calculate the key performance parameters: Recovery, Matrix Effect, and Process Efficiency.
Table 1: Quantitative Data for Spike and Recovery Experiment
| Sample Set | Description | Mean Peak Area (n=3) |
| A | Neat Solution | 1,500,000 |
| B | Post-extraction Spike | 1,350,000 |
| C | Pre-extraction Spike | 1,215,000 |
Calculations:
-
Recovery (RE %): This measures the efficiency of the extraction procedure.[3]
-
RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Example: (1,215,000 / 1,350,000) * 100 = 90%
-
-
Matrix Effect (ME %): This quantifies the degree of ion suppression or enhancement caused by the matrix components.[3]
-
ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Example: (1,350,000 / 1,500,000) * 100 = 90% (indicating 10% ion suppression)
-
-
Process Efficiency (PE %): This represents the overall efficiency of the entire analytical method.[3]
-
PE % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Example: (1,215,000 / 1,500,000) * 100 = 81%
-
Acceptance Criteria:
For bioanalytical method validation, regulatory agencies like the FDA and EMA provide guidelines for acceptable recovery and matrix effect limits. Generally, a recovery of 80-120% is considered acceptable.[5][6] The matrix effect should be minimized and consistent across different lots of the biological matrix.
Comparison with Alternative Internal Standards
While stable isotope-labeled internal standards like this compound are considered the gold standard, structural analogs are sometimes used as an alternative. The following table compares the expected performance of this compound with a hypothetical structural analog.
Table 2: Performance Comparison of Internal Standards
| Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale for Difference |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Differences in chemical structure lead to different chromatographic behavior. |
| Matrix Effect | Compensates effectively for matrix effects experienced by the analyte. | May experience different matrix effects than the analyte due to different elution times. | |
| Extraction Recovery | Closely mimics the recovery of the analyte. | May have different extraction efficiency due to differing physicochemical properties. | |
| Accuracy & Precision | High accuracy and precision | Potentially lower accuracy and precision if matrix effects and recovery are not well-matched to the analyte. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the spike and recovery experiment.
Caption: Workflow of the spike and recovery experiment.
References
Assessing the linearity and range of a D-Phenylalanine-d8 analytical method
A Comparative Guide to Analytical Methods for Assessing the Linearity and Range of D-Phenylalanine-d8
For researchers, scientists, and professionals in drug development, the accurate quantification of stable isotope-labeled compounds like this compound is critical for pharmacokinetic and metabolism studies. A key aspect of the bioanalytical method validation is establishing the linearity and range of the assay. This guide provides a comparative overview of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches for determining this compound concentrations in a biological matrix, such as human plasma.
The selection of an appropriate analytical method is paramount for achieving accurate and reliable results.[1] This guide will compare a method utilizing chiral chromatography for direct separation of enantiomers with a method involving pre-column derivatization followed by reverse-phase chromatography. Both methods are benchmarked against the standards outlined in the ICH M10 guideline on bioanalytical method validation.[2]
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
For this comparison, we present simulated data from two distinct LC-MS/MS methods for the analysis of this compound in human plasma. Both methods utilize a stable isotope-labeled internal standard (IS), such as D-Phenylalanine-d5, to ensure high precision and accuracy by correcting for variations during sample preparation and potential matrix effects.[5]
Table 1: Comparison of Linearity and Range for this compound Analytical Methods
| Parameter | Method A: Chiral Chromatography | Method B: Derivatization with Reverse-Phase Chromatography | Acceptance Criteria (ICH M10) |
| **Linearity (R²) ** | 0.998 | 0.999 | ≥ 0.99 |
| Calibration Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the concentration-response relationship |
| Range (ng/mL) | 1.0 - 1000 | 0.5 - 1000 | Defined by LLOQ and ULOQ with acceptable accuracy and precision |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.0 | 0.5 | Clearly defined and reproducible |
| Accuracy at LLOQ (% bias) | +4.5% | +2.8% | Within ±20% |
| Precision at LLOQ (%RSD) | 8.2% | 6.5% | ≤ 20% |
| Accuracy across Range (% bias) | -5.2% to +6.8% | -4.1% to +5.3% | Within ±15% |
| Precision across Range (%RSD) | ≤ 9.5% | ≤ 7.8% | ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical methods.[6] The following protocols outline the key experiments for establishing the linearity and range of the two compared methods.
Protocol 1: Sample Preparation (Applicable to both methods)
-
Preparation of Stock and Working Solutions :
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., D-Phenylalanine-d5) in methanol.
-
Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples :
-
Spike blank human plasma with the this compound working solutions to achieve final concentrations for at least six to eight non-zero calibration standards across the desired range.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), low, medium, and high.
-
-
Protein Precipitation :
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol 2A: LC-MS/MS Analysis (Method A: Chiral Chromatography)
-
Liquid Chromatography :
-
Column : Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution with 0.1% formic acid in methanol.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor appropriate precursor to product ion transitions for this compound and the internal standard.
-
Protocol 2B: LC-MS/MS Analysis (Method B: Derivatization and Reverse-Phase Chromatography)
-
Derivatization :
-
Evaporate the supernatant from the protein precipitation step to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., Marfey's reagent, FDAA) solution and incubate at an elevated temperature to form diastereomers.
-
Stop the reaction by adding a quenching solution.
-
-
Liquid Chromatography :
-
Column : Standard reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor appropriate precursor to product ion transitions for the derivatized this compound and the derivatized internal standard.
-
Workflow for Linearity and Range Assessment
The following diagram illustrates the workflow for assessing the linearity and range of a this compound analytical method, in accordance with bioanalytical method validation guidelines.[7]
References
A Researcher's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for D-Phenylalanine-d8
For researchers, scientists, and professionals in drug development, accurately determining the analytical sensitivity of a method is paramount. This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for D-Phenylalanine-d8, a deuterated stable isotope of the D-is Mof the essential amino acid phenylalanine. While this compound is often utilized as an internal standard in mass spectrometry-based assays, understanding its own detection limits is crucial for method validation and ensuring data integrity, especially in applications like metabolic flux analysis and pharmacokinetic studies.
This guide presents a comparative overview of analytical approaches, detailed experimental protocols, and expected performance data to aid in the selection and implementation of a suitable method for your specific research needs.
Performance Comparison: Analytical Techniques for this compound Analysis
The choice of analytical technique significantly impacts the achievable LOD and LOQ for this compound. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. However, other chromatographic techniques can also be employed, each with its own set of advantages and limitations.
| Parameter | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection.[1] | Separation based on polarity, with detection by UV absorbance.[1] | Separation of volatile derivatives by gas chromatography, followed by mass detection.[1] |
| Sample Preparation | Minimal, often just dissolution and filtration. Protein precipitation for biological samples.[1] | Minimal, often just dissolution and filtration. | Derivatization to increase volatility is mandatory.[1] |
| Sensitivity | High | Moderate | High |
| Specificity | Very High | Moderate to high, depending on the matrix.[1] | High |
| Typical LOQ (for Phenylalanine) | 0.8 µM (for L-Phenylalanine using L-Phenylalanine-d8 as internal standard)[2] | Generally in the low µM range, but less sensitive than LC-MS/MS. | Dependent on derivatization efficiency, can be comparable to LC-MS/MS. |
| Considerations | Considered the "gold standard" for quantitative bioanalysis.[3] | Cost-effective and robust for routine analysis. | Derivatization step can introduce variability.[1] |
Experimental Protocol: LOD and LOQ Determination by LC-MS/MS
This protocol outlines a typical workflow for determining the LOD and LOQ of this compound in a biological matrix (e.g., plasma) using an LC-MS/MS system. The fundamental approach is to prepare a series of calibration standards with decreasing concentrations of this compound and assess the signal-to-noise ratio (S/N).
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 methanol/water.
-
This compound Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the this compound stock solution with 50:50 methanol/water to create calibration standards at various concentrations.
-
Internal Standard (IS) Working Solution (if applicable): If an internal standard is used (e.g., a structural analog or a different isotopologue), prepare a working solution at a constant concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological matrix (e.g., blank plasma) into a microcentrifuge tube.
-
Spike with the this compound working solutions to create calibration standards.
-
Add 10 µL of the internal standard working solution (if used).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrumentation:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Gradient | 2% B for 0.5 min, 2-95% B in 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate for 1.5 min.[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | This compound: Precursor Ion (m/z) 174.2 → Product Ion (m/z) 125.2[2] |
Data Analysis and LOD/LOQ Determination
-
LOD: The limit of detection is typically determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise. A common approach is to use a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The limit of quantification is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A common approach is to use a signal-to-noise ratio (S/N) of 10:1, and the precision (%CV) and accuracy (%) should be within acceptable limits (e.g., ±20%).
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the key steps in the determination of LOD and LOQ for this compound.
Caption: Experimental workflow for LOD and LOQ determination of this compound.
References
Evaluating the Specificity of Enzymatic Assays: A Comparative Guide to Using D-Phenylalanine-d8
For Researchers, Scientists, and Drug Development Professionals
In the precise world of enzymatic assays, understanding substrate specificity is paramount for generating reliable and reproducible data. The use of isotopically labeled substrates, such as D-Phenylalanine-d8, offers a powerful tool for dissecting enzyme mechanisms and quantifying metabolic flux. This guide provides an objective comparison of this compound and its non-deuterated counterpart, D-Phenylalanine, in the context of enzymatic assays, supported by experimental data and detailed protocols. We will primarily focus on D-amino acid oxidase (DAAO), a key enzyme in the metabolism of D-amino acids.
The Role of Deuteration in Enzymatic Assays
Deuterium (B1214612) (²H), a stable isotope of hydrogen, can be substituted for protium (B1232500) (¹H) in a substrate molecule. This substitution introduces a mass change that can be detected by mass spectrometry, but it can also influence the rate of enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises because the bond to deuterium is stronger than the bond to hydrogen, often leading to a slower reaction rate when a C-H bond is cleaved in the rate-determining step. For many biological processes, this effect is minimal, allowing deuterated compounds to serve as excellent tracers that behave nearly identically to their unlabeled counterparts. However, in specific enzymatic reactions where C-H bond cleavage is rate-limiting, a significant KIE can be observed.
Comparative Analysis of Substrate Performance
D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[1] It exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids like D-phenylalanine.[2]
Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various D-Amino Acid Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| D-Phenylalanine | 5.8 ± 0.2 | 1.8 ± 0.2 | 3.2 x 10³ |
| D-Tyrosine | 10.3 ± 0.3 | 0.9 ± 0.1 | 1.1 x 10⁴ |
| D-Tryptophan | 3.2 ± 0.1 | 1.5 ± 0.1 | 2.1 x 10³ |
| D-Alanine | 4.8 ± 0.1 | 28 ± 1 | 1.7 x 10² |
| D-Leucine | 6.6 ± 0.1 | 2.7 ± 0.2 | 2.4 x 10³ |
Data adapted from biochemical studies on human D-amino acid oxidase. The apparent kinetic parameters were determined at 21% oxygen saturation, pH 8.5, and 25°C.[2]
The Kinetic Isotope Effect (KIE) with Deuterated Substrates
Studies on DAAO with deuterated D-alanine have demonstrated a significant primary substrate isotope effect. For the reaction with [2-²H]D-alanine, the rate of enzyme-FAD reduction showed an isotope effect of 9.1 ± 1.5 at low pH and 2.3 ± 0.3 at high pH.[3] This indicates that the cleavage of the Cα-H bond is a rate-limiting step in the reaction. A similar effect would be expected for this compound, where the hydrogen at the α-carbon is replaced with deuterium. This would likely result in a lower kcat value for this compound compared to D-Phenylalanine, while the Km value, which reflects substrate binding, is expected to be less affected.
A study on D-amino acid oxidase from Trigonopsis variabilis with [α-²H]phenylglycine reported a primary deuterium isotope effect of approximately 6 on the rate of flavin reduction.[4] This further supports the expectation of a significant KIE for this compound.
Phenylalanine Dehydrogenase
Phenylalanine dehydrogenase (PheDH) is another important enzyme in phenylalanine metabolism, catalyzing the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate. While its primary substrate is the L-enantiomer, understanding its specificity is crucial for developing highly specific assays. Studies have focused on engineering PheDH to alter its substrate specificity, for example, to reduce its activity towards L-tyrosine, a common interfering substrate in L-phenylalanine assays.[5] While not directly acting on D-phenylalanine, this highlights the importance of evaluating substrate analogs to ensure assay specificity.
Table 2: Kinetic Parameters of Wild-Type Phenylalanine Dehydrogenase from Bacillus sphaericus for Various Amino Acid Substrates
| Substrate | Km (mM) | Relative kcat (%) |
| L-Phenylalanine | 1.1 | 100 |
| L-Tyrosine | 1.5 | 64 |
| L-Leucine | 0.55 | 1 |
| L-Isoleucine | 0.14 | 0.2 |
Data from a kinetic analysis of phenylalanine dehydrogenase. The study highlights the enzyme's higher affinity for some aliphatic amino acids (lower Km) but a much lower turnover rate (kcat) compared to L-phenylalanine.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the specificity of enzymatic assays using D-Phenylalanine and this compound.
Protocol 1: Determination of D-Amino Acid Oxidase Activity (Oxygen Consumption Assay)
This method directly measures the consumption of molecular oxygen during the oxidative deamination of the D-amino acid substrate.[1]
Materials:
-
D-Amino Acid Oxidase (DAAO) preparation
-
D-Phenylalanine solution (e.g., 100 mM stock)
-
This compound solution (e.g., 100 mM stock)
-
Assay Buffer: 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5
-
Oxygen electrode system calibrated for 25°C
Procedure:
-
Equilibrate the reaction vessel of the oxygen electrode system containing the assay buffer to 25°C.
-
Add a known amount of DAAO enzyme to the reaction vessel and allow the system to stabilize.
-
Initiate the reaction by adding a specific concentration of the D-Phenylalanine or this compound substrate to the vessel. Substrate concentrations should typically range from 0.1 to 10 times the expected Km value.[7]
-
Record the initial rate of oxygen consumption.
-
Repeat the measurement for a range of substrate concentrations for both D-Phenylalanine and this compound.
-
Calculate the initial reaction velocities (μmol/min) and determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.[7]
Protocol 2: Coupled Enzymatic Assay for D-Amino Acid Oxidase Activity (Ammonia Detection)
This indirect assay measures the production of ammonia, a product of the DAAO reaction, through a coupled reaction with L-glutamate dehydrogenase (GDH).[1]
Materials:
-
D-Amino Acid Oxidase (DAAO) preparation
-
D-Phenylalanine solution
-
This compound solution
-
Assay Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5
-
α-Ketoglutarate solution (5 mM final concentration)
-
NADH solution (0.25 mM final concentration)
-
L-Glutamate Dehydrogenase (GDH) (10 U/mL final concentration)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADH in a quartz cuvette.
-
Add the D-Phenylalanine or this compound substrate at the desired concentration.
-
Add GDH to the mixture and record the baseline absorbance at 340 nm.
-
Initiate the DAAO-catalyzed reaction by adding a known amount of the DAAO enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by GDH in the presence of ammonia.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
Determine the kinetic parameters as described in Protocol 1.
Visualizing Enzymatic Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: D-Amino Acid Oxidase (DAAO) reaction pathway.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The use of this compound in enzymatic assays provides a valuable method for investigating enzyme mechanisms and specificity. While direct comparative kinetic data with D-Phenylalanine is sparse, the principles of the kinetic isotope effect suggest that a lower catalytic rate (kcat) can be expected for the deuterated substrate when C-H bond cleavage is rate-limiting, as is the case with D-amino acid oxidase. The experimental protocols provided herein offer a robust framework for researchers to perform their own comparative studies. By carefully designing experiments and analyzing the kinetic parameters, scientists can gain deeper insights into enzyme function and develop more specific and reliable assays for drug discovery and development.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of D-amino acid oxidase. Structure/linear free energy correlations and deuterium kinetic isotope effects using substituted phenylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 7. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
Safety Operating Guide
Proper Disposal of D-Phenylalanine-d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of D-Phenylalanine-d8, a deuterated amino acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat to prevent skin contact.[2]
Waste Characterization and Classification
This compound is not classified as a hazardous substance under current GHS and OSHA guidelines.[1][3] The presence of deuterium, a stable and non-radioactive isotope of hydrogen, does not confer hazardous properties to the molecule.[1][4] Therefore, its disposal is primarily governed by the inherent properties of the parent compound, D-phenylalanine. However, it is crucial to consult local, regional, and national regulations for complete and accurate classification, as waste disposal requirements can vary.[2] If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.[2]
Key Data Summary:
| Property | Value |
| Chemical Name | This compound |
| Appearance | White to off-white powder or solid.[1] |
| Hazard Classification | Not classified as a hazardous substance.[1][5] |
| Environmental Hazards | Not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[1] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and nitrogen oxides.[5][6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1]
-
Waste Segregation and Collection:
-
Labeling:
-
Clearly and accurately label all waste containers with the chemical name ("this compound") and indicate that it is non-hazardous chemical waste, unless contaminated with hazardous materials.[2]
-
-
Temporary Storage:
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed chemical waste disposal service. Adhere to your institution's established procedures for waste pickup.
-
-
Documentation:
Spill Response Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential risks.
-
Small Spills:
-
Large Spills:
Visualizing Disposal and Spill Response Workflows
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the decision-making processes for disposal and spill response.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical flow for responding to spills of this compound.
References
Essential Safety and Logistics for Handling D-Phenylalanine-d8
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents like D-Phenylalanine-d8 is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and compliant disposal procedures to foster a secure and productive laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. While D-Phenylalanine is not classified as a hazardous substance, appropriate PPE should be worn to minimize exposure and prevent contamination.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[3][4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn at all times.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be used.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
To prevent hydrogen-deuterium exchange from atmospheric moisture, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[7]
2. Preparation and Handling:
-
All handling of the powdered compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[3]
-
Use designated spatulas and weigh boats for transferring the compound.
-
Avoid contact with skin, eyes, and clothing.[1]
3. Spill and Exposure Procedures:
-
Minor Spill: In the event of a small spill, dampen the solid material with water and sweep it up into a suitable, sealed container for hazardous waste disposal.[6]
-
Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[8][9]
-
Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[8][9]
-
Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[8][9]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations. Although deuterium (B1214612) is a stable, non-radioactive isotope, the chemical waste should be handled responsibly.[10]
-
Unused Compound: Dispose of as chemical waste through a licensed and reputable chemical waste disposal company.[10] The material should be placed in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[3]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.
Physical and Chemical Properties
The following table summarizes key physical and chemical data for D-Phenylalanine.
| Property | Value |
| Molecular Formula | C₉H₃D₈NO₂ |
| Appearance | Off-white powder solid[1][11] |
| Melting Point | 273 - 276 °C / 523.4 - 528.8 °F[1][11] |
| Stability | Stable under normal conditions[1][11] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents[1][11] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. D-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. isotope.com [isotope.com]
- 10. benchchem.com [benchchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
